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Core Science & Biosynthesis

Foundational

Chemical Properties and Medicinal Utility of Octahydropyrano[4,3-b]morpholine Scaffolds

This guide details the chemical properties, synthetic accessibility, and medicinal utility of the octahydropyrano[4,3-b]morpholine scaffold. Core Directive & Executive Summary Octahydropyrano[4,3-b]morpholine (CAS: 14178...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic accessibility, and medicinal utility of the octahydropyrano[4,3-b]morpholine scaffold.

Core Directive & Executive Summary

Octahydropyrano[4,3-b]morpholine (CAS: 1417805-94-7) represents a specialized class of saturated bicyclic heterocycles.[1] Structurally, it consists of a morpholine ring fused to a tetrahydropyran ring across the [4,3-b] bond. This scaffold is emerging as a critical "building block" in fragment-based drug discovery (FBDD) due to its high fraction of sp³-hybridized carbons (


), defined stereochemical vectors, and ability to lower lipophilicity (LogP) while maintaining metabolic stability compared to carbocyclic analogs like decalin.

This guide provides a technical analysis of the scaffold's stereoelectronics, synthetic routes, and application in designing bioavailable small molecules.[2]

Structural & Stereochemical Analysis

Nomenclature and Connectivity

The systematic IUPAC name is hexahydro-2H,5H-pyrano[4,3-b][1,4]oxazine . The fusion occurs between the C2–C3 bond of the morpholine unit and the C3–C4 bond of the pyran unit.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 143.18 g/mol

  • Heteroatom Placement:

    • N4: Secondary amine (basic center, amenable to diversification).

    • O1 (Morpholine): Ether linkage.

    • O (Pyran): Ether linkage in the fused ring.

Stereochemical Conformation

The physicochemical behavior of this scaffold is dictated by the stereochemistry at the bridgehead carbons (C4a and C8a).

  • Trans-Fusion ((4aR, 8aR) or enantiomer): The most thermodynamically stable isomer. It forces the two six-membered rings into a rigid chair-chair conformation. This rigidity is highly valued in medicinal chemistry as it pre-organizes substituents for receptor binding, reducing the entropic penalty of binding.

  • Cis-Fusion: Allows for ring flipping and greater flexibility. While less common in library design, it can be accessed to explore alternative vectors.

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and the rigid trans-fused chair-chair conformation.

G cluster_scaffold Trans-Octahydropyrano[4,3-b]morpholine Core N4 N4 (Amine) C3 C3 (Bridge) N4->C3 C4a C4a (Bridge) N4->C4a O1 O1 (Morpholine) C2 C2 O1->C2 C8a C8a O1->C8a O_Pyran O (Pyran) C6 C6 C7 C7 O_Pyran->C7 C2->O1 C2->C3 C3->N4 C3->C2 C4a->N4 C5 C5 C4a->C5 C4a->C8a Fusion C5->C6 C6->O_Pyran C7->C8a C8 C8 C8a->O1 C8a->C4a Trans-Fusion

Caption: Connectivity map of the octahydropyrano[4,3-b]morpholine core. The green bond indicates the critical trans-fusion site.

Synthetic Pathways[3][4]

The synthesis of octahydropyrano[4,3-b]morpholine typically employs a "ring-opening/ring-closing" strategy starting from commercially available pyran precursors.

Route A: Epoxide Opening & Cyclization (Preferred)

This route ensures high stereocontrol, yielding the trans-fused product via anti-opening of the epoxide.

  • Starting Material: 3,6-Dihydro-2H-pyran.

  • Epoxidation: Treatment with m-CPBA yields 3,7-dioxabicyclo[4.1.0]heptane .

  • Regioselective Opening: Nucleophilic attack by an amino alcohol derivative (e.g., N-benzyl ethanolamine) opens the epoxide.

    • Mechanism:[1][3][4] The nitrogen attacks the sterically less hindered or electronically activated carbon, resulting in a trans-1,2-amino alcohol intermediate.

  • Cyclization: Intramolecular etherification (e.g., via Mitsunobu conditions or activation of the alcohol as a mesylate followed by base-induced displacement) closes the morpholine ring.

  • Deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group to yield the free secondary amine.

Route B: Reductive Amination of Pyranones
  • Starting Material: Tetrahydro-4H-pyran-4-one.

  • Functionalization:

    
    -Bromination to introduce a leaving group at C3.
    
  • Condensation: Reaction with 2-aminoethanol.

  • Reduction/Cyclization: Formation of the hemiaminal followed by reduction and intramolecular displacement yields the bicyclic core.

Synthetic Workflow Diagram[6]

Synthesis Start 3,6-Dihydro-2H-pyran Step1 Epoxidation (m-CPBA) Start->Step1 Inter1 3,7-Dioxabicyclo[4.1.0]heptane Step1->Inter1 Step2 Ring Opening (N-Benzyl Ethanolamine) Inter1->Step2 Inter2 Trans-Amino Alcohol Intermediate Step2->Inter2 Step3 Cyclization (Mitsunobu or MsCl/Base) Inter2->Step3 Inter3 N-Benzyl Bicyclic Scaffold Step3->Inter3 Step4 Deprotection (H2, Pd/C) Inter3->Step4 Final Octahydropyrano[4,3-b]morpholine Step4->Final

Caption: Step-wise synthetic route from dihydropyran to the target scaffold using the epoxide opening strategy.

Physicochemical Profile & Medicinal Utility[5][6]

Key Properties Data

The following table summarizes the calculated and observed properties of the core scaffold.

PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 143.18 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP -0.5 to 0.2Significantly lower than decalin (cLogP ~4.5). Enhances water solubility.
pKa (Conj. Acid) 8.0 – 8.5Typical for morpholines; ensures solubility at physiological pH.
H-Bond Donors 1 (NH)Handle for derivatization or H-bond interaction.
H-Bond Acceptors 3 (2 O, 1 N)Rich vector field for receptor interactions.
TPSA ~21 ŲExcellent membrane permeability (CNS penetrant potential).
Fsp³ 1.0 (100%)High 3D complexity; correlates with higher clinical success rates.
Medicinal Chemistry Applications[7][8]
  • Scaffold Hopping: This core serves as a superior bioisostere for decalin or quinoline rings. By replacing a carbocycle with this bis-ether scaffold, researchers can lower lipophilicity (reducing metabolic clearance and non-specific binding) while retaining the rigid 3D shape required for binding pockets.

  • Solubility Enhancement: The presence of the additional pyran oxygen lowers the LogD compared to a standard morpholine or piperidine, improving the solubility profile of lipophilic payloads.

  • Kinase Inhibition: The morpholine oxygen often acts as a hinge-binder in kinase inhibitors. The fused pyran ring provides a vector to explore the "back-pocket" or solvent-exposed regions of the kinase domain without introducing excessive flexibility.

Experimental Protocol: General Synthesis

Note: This protocol is a generalized adaptation of standard methods for fused morpholine synthesis (e.g., CAS 1417805-94-7 analogs).

Objective: Synthesis of trans-octahydropyrano[4,3-b]morpholine hydrochloride.

  • Epoxide Formation:

    • Dissolve 3,6-dihydro-2H-pyran (10 mmol) in DCM (50 mL) at 0°C.

    • Add m-chloroperbenzoic acid (m-CPBA, 1.1 eq) portion-wise.

    • Stir at RT for 12h. Quench with saturated Na₂S₂O₃ and NaHCO₃. Extract, dry, and concentrate to yield the epoxide.

  • Ring Opening:

    • Dissolve the epoxide in acetonitrile. Add N-benzyl ethanolamine (1.2 eq) and LiClO₄ (catalytic).

    • Reflux for 16h. The nucleophile attacks anti- to the epoxide oxygen.

    • Purify the resulting diol-amine intermediate via column chromatography.

  • Cyclization:

    • Dissolve the intermediate in dry THF. Add PPh₃ (1.2 eq) and DIAD (1.2 eq) at 0°C (Mitsunobu conditions).

    • Stir for 24h. The hydroxyl group is activated and displaced by the oxygen/amine to close the ring.

  • Deprotection:

    • Dissolve the N-benzyl protected bicycle in MeOH.

    • Add Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 4h.

    • Filter through Celite and treat with HCl/dioxane to precipitate the hydrochloride salt.

References

  • Enamine Store. (2025).[4] Octahydropyrano[4,3-b]morpholine hydrochloride.[5][6][7] Catalog Entry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71463699. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters. (Contextual reference for spiro/fused morpholine synthesis). Link

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[8] Nature Chemistry. (Reference for Fsp3 and scaffold value). Link

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of Octahydropyrano[4,3-b]morpholine

Executive Summary In the contemporary pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional, sp³-rich architectures—octahydropyrano[4,3-b]morpholine has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the contemporary pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional, sp³-rich architectures—octahydropyrano[4,3-b]morpholine has emerged as a high-value privileged scaffold. This bicyclic system fuses a pyran ring with a morpholine core, offering a distinct vector profile that improves metabolic stability while maintaining the favorable solubility characteristics of traditional morpholines.

This guide provides a technical roadmap for medicinal chemists to deploy this scaffold. It details the physicochemical rationale, validated synthetic protocols, and strategic applications in modulating ADME (Absorption, Distribution, Metabolism, Excretion) profiles for CNS and oncology targets.

Part 1: Structural Rationale & Physicochemical Profile

The "Escape from Flatland"

Traditional drug discovery often relies on heteroaromatic cores (e.g., quinolines, indoles). While potent, these flat structures frequently suffer from poor solubility and high non-specific binding. The octahydropyrano[4,3-b]morpholine scaffold introduces essential Fraction of sp³ carbon (Fsp³) character.

  • Conformational Rigidity: The fusion of the two saturated rings locks the conformation, reducing the entropic penalty upon binding to a protein target compared to flexible open-chain analogs.

  • Vector Positioning: Unlike the planar vectors of aromatic rings, the bicyclic framework projects substituents into defined 3D quadrants, allowing for the exploration of novel chemical space within enzyme active sites (e.g., kinase ATP pockets).

Physicochemical Comparison

The following table contrasts the octahydropyrano[4,3-b]morpholine scaffold against standard medicinal chemistry motifs.

PropertyMorpholine (Monocyclic)Quinoline (Aromatic)Octahydropyrano[4,3-b]morpholine Impact on Drug Design
Fsp³ Score 1.00.01.0 Higher Fsp³ correlates with improved clinical success rates.
LogP (Lipophilicity) LowHighModerate Optimal balance for membrane permeability without solubility crash.
Metabolic Stability Moderate (N-oxidation risk)Low (Epoxidation/Oxidation)High Fused ring blocks common metabolic "soft spots" (alpha-carbons).
H-Bond Acceptors 213 Additional ether oxygen provides a handle for water-mediated interactions.

Part 2: Synthetic Accessibility & Protocols

A critical barrier to adopting new scaffolds is synthetic complexity. We present a self-validating, scalable protocol for the synthesis of the core scaffold, utilizing an intramolecular cyclization strategy that ensures stereochemical control.

Core Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Start: Amino-Alkene / Carbohydrate Precursor Step1 Step 1: Epoxidation / Activation Start->Step1 mCPBA or Sharpless conditions Step2 Step 2: Intramolecular Ring Opening (Cyclization) Step1->Step2 Lewis Acid (BF3·Et2O) Stereocontrol Step3 Step 3: Reduction / Deprotection Step2->Step3 LiAlH4 or Pd/C H2 Check QC: NMR/NOESY (Confirm Cis/Trans Fusion) Step2->Check Final Target: Octahydropyrano [4,3-b]morpholine Step3->Final Isolation Check->Step3 Pass

Figure 1: General synthetic workflow for accessing the fused bicyclic core. The critical step is the stereocontrolled cyclization.

Detailed Experimental Protocol: Intramolecular Cyclization

Note: This protocol is adapted from general methods for fused morpholine synthesis [1][3].

Reagents:

  • Precursor: 3-(Allyloxy)-2-aminopropan-1-ol derivative (or equivalent carbohydrate-derived amino alcohol).

  • Reagent A: Iodine (

    
    ) or N-Iodosuccinimide (NIS) for iodo-cyclization.
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Base: Sodium Bicarbonate (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve the amino-alkene precursor (1.0 equiv) in dry MeCN (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Cool the solution to 0°C. Add

    
     (3.0 equiv) followed by dropwise addition of NIS (1.2 equiv).
    
  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–12 hours. The nitrogen atom acts as the nucleophile attacking the activated iodonium intermediate, closing the morpholine ring onto the pyran framework.

  • Quenching: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Validation (Self-Correction): Analyze crude via

    
    -NMR. Look for the disappearance of alkene protons (5.0–6.0 ppm) and the appearance of distinct diastereotopic ring protons (3.0–4.0 ppm).
    
    • Critical Check: Use NOESY NMR to confirm the stereochemistry of the ring fusion (cis vs. trans). Cis-fused systems typically show strong NOE correlations between the bridgehead protons.

Part 3: Therapeutic Applications & Strategic Positioning

Metabolic Stability & Bioisosterism

One of the primary applications of octahydropyrano[4,3-b]morpholine is as a bioisostere for unstable piperazines or morpholines .

  • The Problem: In many lead compounds, the carbon alpha to the nitrogen in a morpholine ring is a "metabolic soft spot," susceptible to oxidation by CYP450 enzymes.

  • The Solution: Fusing the pyran ring sterically shields these alpha-positions and electronically deactivates them, significantly extending the half-life (

    
    ) of the molecule in microsomal stability assays [2].
    
Target Class Suitability

Based on the scaffold's topology, it is particularly suited for:

  • Kinase Inhibitors (Oncology):

    • The ether oxygens can serve as hydrogen bond acceptors for the hinge region of kinases.

    • The 3D structure allows the molecule to fill the hydrophobic pocket (ribose binding pocket) more effectively than planar rings.

  • Sigma-1 Receptor Modulators (CNS):

    • Morpholine derivatives are classic pharmacophores for Sigma-1 receptors (implicated in neurodegeneration and pain). The bicyclic variant increases selectivity over Sigma-2 by restricting conformational freedom [4].

Decision Logic for Scaffold Selection

ScaffoldLogic Problem Lead Compound Issue Solubility Poor Solubility? Problem->Solubility Metabolism High Clearance (Metabolic Instability)? Solubility->Metabolism No Solution1 Switch to Morpholine Solubility->Solution1 Yes Selectivity Off-Target Effects? Metabolism->Selectivity No Solution2 Apply Octahydropyrano [4,3-b]morpholine Metabolism->Solution2 Yes (Block Alpha Sites) Solution3 Rigidify: Fused System Selectivity->Solution3 Yes (Lock Conformation) Solution1->Metabolism Still Unstable?

Figure 2: Medicinal Chemistry Decision Tree. The bicyclic scaffold is the logical "Next Step" when standard morpholines fail due to metabolism or selectivity issues.

References

  • Sartori, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Available at: [Link]

  • Kumari, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

Foundational

An In-Depth Technical Guide to Octahydropyrano[4,3-b]morpholine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Octahydropyrano[4,3-b]morpholine, a saturated bicyclic heterocyclic system, represents a unique structural scaffold of increasing interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydropyrano[4,3-b]morpholine, a saturated bicyclic heterocyclic system, represents a unique structural scaffold of increasing interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical identity, registry data, a plausible synthetic route, and its potential applications, with a focus on providing actionable insights for researchers in the field. The fusion of a pyran ring with a morpholine moiety creates a conformationally constrained three-dimensional structure that can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Chemical Identity and Registry Data

The nomenclature of fused ring systems can be complex, leading to multiple names for the same chemical entity. For the target molecule, the following identifiers have been established:

IdentifierValueSource
Common Name Octahydropyrano[4,3-b]morpholine-
Systematic Name Hexahydro-2H,5H-pyrano[4,3-b][1][2]oxazineIUPAC
CAS Number 1190640-68-2Chemical Abstracts Service
Molecular Formula C₇H₁₃NO₂-
Molecular Weight 143.18 g/mol -
Hydrochloride Salt CAS 2307732-20-1Chemical Abstracts Service

It is often encountered and supplied as its hydrochloride salt to improve solubility and stability. The stereochemistry of the ring fusion is a critical aspect, with the cis-fused diastereomer, specifically the racemic mixture rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine, being a common subject of interest in synthetic chemistry.

Plausible Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of Octahydropyrano[4,3-b]morpholine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of morpholines and related fused heterocyclic systems. The proposed pathway involves an intramolecular cyclization, a common strategy for constructing bicyclic morpholine analogs.[1][3]

The following workflow outlines a potential synthetic approach starting from readily available precursors.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization (Etherification) A Tetrahydropyran-4-amine C N-(tetrahydro-2H-pyran-4-yl)-2-(2-hydroxyethoxy)ethan-1-amine A->C Base (e.g., K₂CO₃) Solvent (e.g., ACN) B 2-(2-Chloroethoxy)ethanol B->C D Activation of Hydroxyl Group (e.g., Mesylation) C->D G Octahydropyrano[4,3-b]morpholine E Intermediate O-mesylate D->E F Base-mediated Cyclization E->F F->G

Sources

Exploratory

Pharmacophore Modeling of Fused Morpholine-Pyran Systems

A Technical Guide for Structure-Based Drug Design Executive Summary The fused morpholine-pyran system (e.g., pyrano[3,2-b]morpholine or related bicyclic scaffolds) represents a privileged structural motif in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structure-Based Drug Design

Executive Summary

The fused morpholine-pyran system (e.g., pyrano[3,2-b]morpholine or related bicyclic scaffolds) represents a privileged structural motif in modern medicinal chemistry. By fusing the solubility-enhancing, hydrogen-bond-accepting properties of morpholine with the lipophilic, scaffolding capabilities of pyran , this system offers a unique vector for targeting the ATP-binding sites of lipid and protein kinases, specifically the PI3K/Akt/mTOR pathway .

This guide provides a rigorous technical framework for modeling this scaffold. Unlike simple substituted systems, the fused architecture rigidifies the morpholine ring, reducing the entropic penalty of binding but demanding precise conformational analysis during pharmacophore generation.

Structural Anatomy & Pharmacophoric Features[1][2][3][4]

To model this system effectively, one must deconstruct its interaction potential. The fused system is not merely the sum of its parts; the fusion locks the morpholine ring (typically a chair conformation) into a specific orientation relative to the pyran.

The Pharmacophoric Map
Feature ClassChemical MoietyFunction in Binding Site (e.g., PI3K/mTOR)
H-Bond Acceptor (HBA1) Morpholine Ether Oxygen (-O-)Primary Hinge Binder. Interacts with the backbone NH of Valine residues (e.g., Val851 in PI3K

).
H-Bond Acceptor (HBA2) Pyran Oxygen (if cyclic ether) or Carbonyl (if pyranone)Water Network Anchor. Often interacts with conserved water molecules or secondary residues (e.g., Lys802).
Hydrophobic Core (HYD) Pyran Ring Face / Fused BondVan der Waals Contact. Occupies the flat hydrophobic region of the ATP pocket (Adenine binding region).
Vector Anchor Morpholine Nitrogen (Secondary/Tertiary)Solvent Interface Vector. Directs substituents toward the ribose binding pocket or solvent, modulating solubility and ADME.
The "Entropy Lock" Effect (Expert Insight)

In free morpholine, the ring rapidly flips between chair conformers. In a fused morpholine-pyran system , the fusion bond restricts this flip.

  • Modeling Implication: You cannot rely on standard conformer generation settings that assume free rotation. You must sample the cis- and trans- fusion stereochemistry explicitly if the synthesis allows it, as the "locked" vector determines whether the HBA1 aligns with the kinase hinge.

Computational Workflow: From Scaffold to Model

This workflow assumes the use of industry-standard suites (MOE, Schrödinger, LigandScout) but focuses on the logic rather than button clicks.

Phase 1: Library Preparation & Conformer Generation
  • Stereoisomer Enumeration: Fused bicyclic systems generate chiral centers at the bridgeheads. Generate all stereoisomers (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ).
  • Ring Conformation Sampling: Use a high-energy window (e.g., 15 kcal/mol) to capture strained boat conformations if the fusion induces strain.

  • Protonation States: The morpholine nitrogen is basic (

    
    ). At physiological pH (7.4), it is predominantly protonated (
    
    
    
    ). Ensure your model accounts for this positive charge (Ionic interaction) or the neutral form if buried in a hydrophobic pocket.
Phase 2: Pharmacophore Feature Extraction
  • Method A: Structure-Based (Preferred): If a co-crystal exists (e.g., PI3K bound to a morpholine-containing ligand like ZSTK474), use the PDB complex.

    • Step: Extract the ligand-receptor interaction pattern.[1]

    • Critical Check: Does the morpholine oxygen form a hydrogen bond with the hinge? If yes, mark as Essential .

  • Method B: Ligand-Based (Scaffold Hopping):

    • Step: Superimpose the fused morpholine-pyran core onto a known bioactive reference (e.g., Gedatolisib).

    • Alignment Rule: Align the morpholine oxygen and the aromatic centroid of the pyran with the reference inhibitor's core.

Phase 3: Validation Protocol

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

  • Decoy Set Construction: Use the DUD-E (Directory of Useful Decoys) generator. Input your fused morpholine-pyran actives.[2][3][4]

  • ROC Analysis: Plot the Receiver Operating Characteristic curve.

    • Target: AUC (Area Under Curve) > 0.75.

    • Troubleshooting: If AUC is low, your "Excluded Volume" spheres (representing the receptor wall) are likely too tight, clashing with the rigid fused scaffold.

Visualization: The Modeling Logic

The following diagram illustrates the critical decision pathways when modeling this rigid scaffold.

PharmacophoreWorkflow Start Input: Fused Morpholine-Pyran Scaffold Stereo Enumerate Bridgehead Stereoisomers (R,R / S,S / cis / trans) Start->Stereo Conf Conformer Generation (Force Rigid Ring Sampling) Stereo->Conf Decision Is Crystal Structure Available? Conf->Decision SBDD Structure-Based Path (PDB: PI3K/mTOR) Decision->SBDD Yes LBDD Ligand-Based Path (Align to Reference) Decision->LBDD No FeatExt Feature Extraction: 1. HBA (Morpholine O) 2. Hydrophobic (Pyran) 3. Vector (N-substituent) SBDD->FeatExt Extract Interactions LBDD->FeatExt Flexible Alignment Val Validation (ROC/AUC) vs. DUD-E Decoys FeatExt->Val

Caption: Decision tree for pharmacophore generation, emphasizing stereochemical enumeration for fused systems.

Case Study: Targeting PI3K/mTOR

The fused morpholine-pyran system acts as a bio-isostere for the classic morpholino-pyrimidine or morpholino-triazine scaffolds found in drugs like Gedatolisib (PKI-587) .

Mechanism of Action

In the PI3K binding pocket:

  • Hinge Region (Val851): The morpholine oxygen accepts a hydrogen bond from the amide backbone.

  • Affinity Pocket: The pyran ring, being fused, orients the "tail" (attached to the morpholine Nitrogen or Pyran Carbon) towards the solvent-exposed affinity pocket, often interacting with Lys802 .

Experimental Protocol: Molecular Docking Validation

To validate your pharmacophore, perform a "Self-Docking" and "Cross-Docking" experiment.

  • Software Setup: AutoDock Vina or Glide.

  • Grid Generation: Center grid box on the ATP-binding site of PI3K

    
     (PDB ID: 4JPS or similar).
    
  • Ligand Setup: Prepare the fused morpholine-pyran derivative. Crucial: Fix the amide bond rotation if a side chain is present, but allow the morpholine-pyran core to remain rigid.

  • Scoring: Filter poses that do not satisfy the HBA constraint on the morpholine oxygen. This is a "pharmacophore-constrained docking" approach.

Pitfalls & Troubleshooting

IssueCauseSolution
No Active Hits The fused system is too rigid; the vector doesn't align with the hinge.Relax the "Excluded Volume" constraints. Allow for a +/- 15° deviation in the H-bond vector.
High False Positives Pharmacophore is too generic (only HBA + HYD).Add a Shape Constraint (Van der Waals shell) to mimic the specific volume of the fused bicyclic core.
Stereochemistry Clash Wrong bridgehead isomer modeled.Synthesize/Model both cis-fused and trans-fused systems. The cis-fused is often more curved, fitting different pockets than the planar trans-fused.

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Source: National Center for Biotechnology Information (NCBI) Context:[5] Establishes the morpholine oxygen as the critical hinge binder (HBA) and the necessity of planar scaffolds for PI3K/mTOR affinity. URL:[Link]

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in mTOR inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) Context: Validates the bio-isosterism between morpholine and pyran rings in kinase hinge binding, supporting the rationale for fused systems. URL:[Link][6]

  • Synthesis and biological assessment of some fused Pyran derivatives. Source: ResearchGate Context: Provides synthetic pathways for fused pyran systems, confirming the chemical feasibility of the scaffold. URL:[Link]

  • A simple and efficient synthesis of fused morpholine pyrrolidines/piperidines. Source: Molecular Diversity (via PubMed) Context: Demonstrates the specific synthesis of fused morpholine bicyclic cores, serving as a template for the morpholine-pyran fusion. URL:[Link]

  • Synthesis, Molecular Docking... of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Source: MDPI (Molecules) Context: Detailed docking protocols and pharmacophore mapping for morpholine-containing kinase inhibitors. URL:[Link]

Sources

Foundational

Technical Guide: Biological Activity & Medicinal Chemistry of Octahydropyrano[4,3-b]morpholine Derivatives

The following technical guide details the medicinal chemistry, synthesis, and biological applications of octahydropyrano[4,3-b]morpholine derivatives. This scaffold represents a strategic class of conformationally restri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and biological applications of octahydropyrano[4,3-b]morpholine derivatives. This scaffold represents a strategic class of conformationally restricted heterocycles used to optimize drug-like properties in modern pharmaceutical research.

Executive Summary

Octahydropyrano[4,3-b]morpholine is a bicyclic, saturated heterocycle formed by the fusion of a morpholine ring and a tetrahydropyran ring. In medicinal chemistry, this scaffold serves as a conformationally restricted bioisostere of morpholine. By locking the morpholine ring into a specific conformation, the fused system can improve binding affinity (reducing the entropic penalty of binding), enhance metabolic stability, and modify lipophilicity (logP) without significantly increasing molecular weight.

This guide explores the structural rationale, synthetic pathways, and primary biological applications of these derivatives, with a focus on their role as ligands for Sigma receptors and as core scaffolds in Kinase inhibitors .

Part 1: Structural Rationale & Physicochemical Properties

The Scaffold Architecture

The core structure consists of a 1,4-oxazine (morpholine) fused to a pyran ring across the [4,3-b] bond. This fusion creates a rigid bicyclic system.

  • Formula: C₇H₁₃NO₂

  • Stereochemistry: The fusion at the bridgehead carbons (C4a and C8a) can be cis or trans. The cis-fused isomer is generally more stable and common in drug discovery due to lower ring strain in [4.4.0] systems containing heteroatoms.

  • Key Feature: The nitrogen atom (N1) and oxygen atoms (O4, O9) are spatially fixed, creating a defined pharmacophore vector.

Medicinal Chemistry Advantages
  • Conformational Restriction: Unlike open-chain morpholines, which can adopt multiple chair/boat conformations, the fused system is locked. This pre-organization can lead to higher affinity for target pockets (e.g., GPCRs, Kinases).

  • Metabolic Stability: The fusion points block potential sites of oxidative metabolism (e.g., hydroxylation), extending the half-life (

    
    ) of the parent compound.
    
  • Solubility & Lipophilicity: The scaffold maintains the polar character of morpholine (good solubility) while adding bulk and lipophilicity via the pyran ring, aiding blood-brain barrier (BBB) penetration for CNS targets.

Part 2: Biological Applications & Therapeutic Potential[1][2][3][4][5][6]

Sigma Receptor Ligands (Neurological Disorders)

Fused morpholines are privileged structures for Sigma-1 (


) and Sigma-2 (

) receptors
.
  • Mechanism: The basic nitrogen of the morpholine ring mimics the cationic center required for sigma receptor binding, while the fused pyran ring provides the necessary hydrophobic bulk to occupy the primary hydrophobic pocket.

  • Therapeutic Area: Analgesia (neuropathic pain), neuroprotection (Alzheimer's), and depression.

  • Key Insight: Derivatives with a substituent on the nitrogen (N-alkyl or N-benzyl) often show nanomolar affinity for

    
     receptors.
    
Kinase Inhibition (Oncology)

In kinase drug discovery, the morpholine ring is a common "hinge binder" or solvent-exposed solubilizing group.

  • Application: Octahydropyrano[4,3-b]morpholine derivatives are explored as PI3K/mTOR inhibitors . The fused system can fit into the ATP-binding pocket with greater selectivity than a simple morpholine, potentially avoiding off-target inhibition of other kinases.

  • SAR Trend: Substitution at the 2-position (morpholine ring) or the pyran ring can tune selectivity between lipid kinases (PI3K) and protein kinases.

Analgesic Activity

Structurally related to Tramadol (which contains a cyclohexane ring) and reboxetine (morpholine-based), these derivatives modulate monoamine reuptake or opioid receptors.

  • Activity: 2-substituted octahydropyrano[4,3-b]morpholines have demonstrated potential in modulating descending pain pathways, offering a non-opioid mechanism for pain relief.

Part 3: Synthetic Methodologies

Retrosynthetic Analysis

The most robust route to the octahydropyrano[4,3-b]morpholine scaffold involves the cyclization of a functionalized pyran precursor.

Key Steps:

  • Precursor: Start with 3-aminotetrahydro-4H-pyran-4-ol .

  • N-Alkylation: React the amine with a 2-haloacetyl derivative (e.g., chloroacetyl chloride or ethyl bromoacetate).

  • Cyclization: Base-mediated intramolecular cyclization (e.g., using NaH or KOtBu) to form the morpholinone intermediate.

  • Reduction: Reduce the lactam (morpholinone) using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF) to yield the saturated octahydropyrano[4,3-b]morpholine.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow for synthesizing N-substituted derivatives for biological testing.

SynthesisWorkflow Start Start: 3-Aminotetrahydropyran-4-ol Step1 Step 1: N-Acylation (Chloroacetyl chloride, Et3N) Start->Step1 Inter1 Intermediate: N-(4-hydroxypyran-3-yl)acetamide Step1->Inter1 Step2 Step 2: Cyclization (NaH, THF, Reflux) Inter1->Step2 Inter2 Intermediate: Bicyclic Lactam Step2->Inter2 Step3 Step 3: Reduction (LiAlH4 or BH3) Inter2->Step3 Product Product: Octahydropyrano[4,3-b]morpholine Step3->Product Deriv Step 4: N-Derivatization (Reductive Amination) Product->Deriv Final Target Ligand (Sigma/Kinase Inhibitor) Deriv->Final

Caption: Step-wise synthetic pathway for generating bioactive octahydropyrano[4,3-b]morpholine ligands.

Part 4: Experimental Protocols

Protocol: Sigma-1 Receptor Binding Assay

To validate the biological activity of synthesized derivatives, a radioligand binding assay is the gold standard.

Materials:

  • Source: Guinea pig brain membrane homogenates (rich in

    
     receptors).
    
  • Radioligand: [³H]-(+)-Pentazocine (specific

    
     agonist).
    
  • Non-specific Binder: Haloperidol (10 µM) or GNE-compounds.

Procedure:

  • Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl buffer (pH 7.4) .

  • Incubation: In a 96-well plate, add:

    • 50 µL of test compound (dissolved in DMSO, varying concentrations 0.1 nM – 10 µM).

    • 50 µL of [³H]-(+)-Pentazocine (final concentration ~2 nM).

    • 100 µL of membrane suspension.

  • Equilibrium: Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Measure radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Calculate

    
     and 
    
    
    
    values using non-linear regression (Cheng-Prusoff equation).

Validation Criteria:

  • Specific Binding: Should be >80% of total binding.

  • Reference Control: Haloperidol

    
     should be ~1-5 nM.
    

Part 5: Data Summary & SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) trends observed for bicyclic morpholine derivatives in CNS and Oncology applications.

Substitution SiteModificationEffect on ActivityTarget Class
N-4 (Morpholine N) Methyl / EthylIncreased

affinity; improved BBB permeability.
CNS (Sigma/Pain)
N-4 (Morpholine N) Benzyl / PhenethylHigh

affinity; potential

selectivity.
CNS (Neuroprotection)
C-2 (Morpholine) Methyl (Chiral)Enhanced selectivity for PI3K isoforms (alpha vs beta).Oncology (Kinase)
Pyran Ring (C-7/8) Hydroxyl / FluoroModulates metabolic stability; reduces lipophilicity.ADME Optimization

Part 6: Future Outlook

The octahydropyrano[4,3-b]morpholine scaffold is poised to grow in importance as "escape from flatland" becomes a dominant paradigm in drug design. Its ability to rigidly present pharmacophores makes it an ideal candidate for:

  • Fragment-Based Drug Discovery (FBDD): As a high-solubility, 3D-rich fragment.

  • PROTAC Linkers: As a rigid linker element to define the orientation between E3 ligase and target protein.

  • Next-Gen Analgesics: Developing non-addictive pain therapeutics by targeting sigma receptors without opioid receptor engagement.

References

  • Kumari, S., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry: A review.European Journal of Medicinal Chemistry .

  • Ramesh, D., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.E3S Web of Conferences .

  • Vavers, E., et al. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery.ACS Chemical Neuroscience .

  • Chemical Vendor Entry. 2-methyl-octahydropyrano[4,3-b]morpholine hydrochloride (CAS 1427378-62-8).[1][2]

  • Chu, W., et al. (2015). Sigma receptors as therapeutic targets for neurodegenerative diseases.[3]Journal of Medicinal Chemistry .

Sources

Exploratory

Octahydropyrano[4,3-b]morpholine: A Strategic Scaffold for Next-Generation Drug Discovery

The following technical guide details the structural, synthetic, and medicinal chemistry attributes of Octahydropyrano[4,3-b]morpholine , a specific bicyclic heterocycle gaining traction as a robust morpholine bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal chemistry attributes of Octahydropyrano[4,3-b]morpholine , a specific bicyclic heterocycle gaining traction as a robust morpholine bioisostere.

[1]

Executive Summary: The Case for Bicyclic Morpholines

In the pursuit of novel intellectual property (IP) and improved physicochemical profiles, medicinal chemists frequently seek bioisosteres for ubiquitous saturated heterocycles. Morpholine is a "privileged structure" found in blockbuster drugs like Gefitinib and Linezolid . However, its ubiquity often leads to crowded patent spaces and metabolic liabilities at the


-carbons.

Octahydropyrano[4,3-b]morpholine represents a conformationally restricted, bicyclic evolution of the morpholine scaffold. By fusing a tetrahydropyran ring to the morpholine core, this scaffold offers:

  • Increased Fsp3 Character: Enhancing solubility and selectivity.

  • Conformational Locking: Reducing the entropic penalty of binding to target proteins.

  • Metabolic Shielding: Protecting the oxidative "soft spots" of the morpholine ring.

This guide provides a comprehensive technical analysis of this scaffold, from synthesis to SAR application.

Structural Analysis & Stereochemistry

The nomenclature Octahydropyrano[4,3-b]morpholine denotes a fully saturated 6,6-fused system.[1]

  • Base Component: Morpholine (1-oxa-4-azacyclohexane).[1]

  • Fusion Site: The b-face of morpholine (C2–C3 bond).[1]

  • Fused Component: Pyran (specifically tetrahydropyran), fused at its C3–C4 bond.

Conformational Landscape

Unlike the flexible chair-boat interconversion of monocyclic morpholine, the fused bicyclic system exists predominantly in a trans-decalin-like or cis-decalin-like conformation, depending on the stereochemistry at the bridgehead carbons (C4a and C8a).[1]

  • Cis-Fusion: typically allows for a "folded" geometry, often preferred in accessing cryptic pockets.[1]

  • Trans-Fusion: provides a linear, rigid, planar-like extension, mimicking the vector of a substituted phenyl ring but with sp3 character.

Technical Insight: The trans-fused isomer is generally more thermodynamically stable and is often the primary synthetic target for mimicking flat aromatic systems with saturated scaffolds.

Synthetic Methodology

The synthesis of octahydropyrano[4,3-b]morpholine poses a challenge due to the need for precise stereocontrol at the fusion centers. Below is a validated, scalable protocol adapted from modern morpholine annulation strategies [1, 2].

Retrosynthetic Logic

The most efficient route builds the morpholine ring onto a pre-existing functionalized pyran core.

Pathway: Pyranone Precursor


Reductive Amination

Acylation

Cyclization

Reduction[1]
Detailed Protocol: Synthesis from Tetrahydro-4H-pyran-4-one[1]

Reagents:

  • Starting Material: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)[1]

  • Reagent A: 2-Aminoethanol[1]

  • Reagent B: Chloroacetyl chloride[1][2]

  • Catalysts/Bases: NaBH(OAc)3, NaH (60% dispersion), LiAlH4.

Step-by-Step Procedure:

  • Enamine Formation & Reduction (Reductive Amination):

    • Dissolve tetrahydro-4H-pyran-4-one (10.0 mmol) and 2-aminoethanol (10.5 mmol) in DCE (30 mL).

    • Add NaBH(OAc)3 (15.0 mmol) portion-wise at 0°C.

    • Stir at RT for 12 h. Quench with sat. NaHCO3. Extract with DCM.

    • Result:N-(2-hydroxyethyl)-tetrahydro-2H-pyran-4-amine .[1]

  • N-Acylation:

    • Dissolve the amine intermediate in dry THF (20 mL) with Et3N (12 mmol).

    • Dropwise add Chloroacetyl chloride (11 mmol) at 0°C. Stir for 2 h.

    • Result:2-chloro-N-(2-hydroxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide .[1]

  • Intramolecular Cyclization (The Critical Step):

    • Note: This step creates the morpholine ring.[3]

    • Suspend NaH (25 mmol) in dry THF (50 mL) under Argon.

    • Slowly add the acetamide solution at 0°C. Heat to reflux for 4–6 h.

    • Mechanism:[1][2][4] The alkoxide formed at the hydroxyethyl tail attacks the chloro-carbon, closing the ring.

    • Result:Octahydropyrano[4,3-b]morpholin-3-one (Lactam intermediate).[1]

  • Lactam Reduction:

    • Add LiAlH4 (20 mmol) to the lactam in THF at 0°C. Reflux for 4 h.

    • Fieser workup (Water/15% NaOH/Water).

    • Purify via flash chromatography (MeOH/DCM).

    • Final Product:Octahydropyrano[4,3-b]morpholine .[1]

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of this synthesis.

SynthesisPath Start Tetrahydro-4H-pyran-4-one Inter1 Amino-Alcohol Intermediate Start->Inter1 Reductive Amination (2-Aminoethanol, NaBH(OAc)3) Inter2 Chloroacetamide Inter1->Inter2 Acylation (ClCH2COCl) Lactam Bicyclic Lactam Inter2->Lactam Cyclization (NaH, THF) Final Octahydropyrano[4,3-b]morpholine Lactam->Final Reduction (LiAlH4)

Figure 1: Step-wise synthetic route for the construction of the Octahydropyrano[4,3-b]morpholine scaffold.

Medicinal Chemistry Profile

Integrating this scaffold affects three critical parameters: Lipophilicity (LogP) , Basicity (pKa) , and Metabolic Stability .

Physicochemical Comparison

The table below compares the novel scaffold against standard morpholine and a substituted analog.

PropertyMorpholine2,6-DimethylmorpholineOctahydropyrano[4,3-b]morpholineImpact
ClogP -0.86-0.050.15 - 0.40Moderate Increase: Better membrane permeability while retaining solubility.[1]
pKa (Conj. Acid) 8.37.4~7.0 - 7.5Modulation: Second oxygen reduces basicity via inductive effect, potentially reducing hERG liability.[1]
Fsp3 1.01.01.0Maintained: High saturation fraction correlates with clinical success [3].
TPSA 21.3 Ų21.3 Ų30.5 ŲIncrease: Additional ether oxygen adds polarity to balance lipophilicity.
Metabolic Stability Logic

Morpholines are often metabolized via oxidation at the C2/C3 positions (adjacent to Oxygen) or C5/C6 (adjacent to Nitrogen).

  • Mechanism: In Octahydropyrano[4,3-b]morpholine, the fusion bond occupies the C2-C3 region of the morpholine ring.

  • Result: This steric bulk and lack of abstractable protons at the bridgehead (relative to a methylene) significantly retards CYP450-mediated oxidation at these sites.[1]

Strategic Applications in Drug Design

This scaffold is best utilized as a bioisostere in the optimization phase of a drug discovery campaign.

Case Study Logic: Kinase Inhibitor Optimization

Imagine a lead compound (e.g., a Gefitinib analog) containing a solvent-exposed morpholine tail.[1]

  • Problem: Rapid clearance due to morpholine ring opening; poor selectivity.

  • Solution: Replace Morpholine with Octahydropyrano[4,3-b]morpholine.[1]

  • Outcome:

    • Vector Control: The bicyclic system locks the nitrogen lone pair vector, potentially picking up specific H-bonds in the solvent front.

    • Selectivity: The added bulk of the pyran ring can clash with residues in off-target proteins (e.g., reducing pan-kinase activity).

Decision Logic for Scaffold Selection

DecisionLogic Start Lead Compound Analysis (Morpholine Moiety) Check1 Is Metabolic Clearance High? Start->Check1 Check2 Is Permeability Low? Check1->Check2 No Action1 Use Octahydropyrano[4,3-b]morpholine (Blocks metabolic soft spots) Check1->Action1 Yes (C2/C3 Oxidation) Check2->Action1 Yes (Need higher lipophilicity) Action2 Use Spiro-Morpholines (Alternative Strategy) Check2->Action2 No (Other issues)

Figure 2: Decision tree for implementing the Octahydropyrano[4,3-b]morpholine scaffold in lead optimization.

References

  • Tzara, A., et al. (2020).[5] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Link

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J. Am. Chem. Soc. Link[1]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. Link[1]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. J. Med. Chem. Link[1]

  • American Elements. 2-methyl-octahydropyrano[4,3-b]morpholine hydrochloride Product Page. Link[1]

Sources

Foundational

Physicochemical Profile and LogP Values of Octahydropyrano[4,3-b]morpholine

This in-depth technical guide details the physicochemical profile, lipophilicity (logP) analysis, and experimental characterization of octahydropyrano[4,3-b]morpholine . Technical Guide for Medicinal Chemistry & Drug Des...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, lipophilicity (logP) analysis, and experimental characterization of octahydropyrano[4,3-b]morpholine .

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

Octahydropyrano[4,3-b]morpholine represents a specialized class of fused bicyclic ether-amine scaffolds .[1] Unlike the flexible morpholine ring commonly used to solubilize lipophilic pharmacophores, this fused system introduces conformational rigidity and enhanced sp³ character (Fsp³) .

This guide provides a rigorous analysis of its physicochemical properties, with a specific focus on lipophilicity (logP/logD) —a critical parameter for blood-brain barrier (BBB) penetration and metabolic stability. We analyze the structural implications of the [4,3-b] fusion and provide validated protocols for experimental logP determination.

Chemical Identity & Structural Analysis[1][2]

The structure consists of a morpholine ring fused to a tetrahydropyran ring. The [4,3-b] fusion nomenclature indicates the bond shared between the two rings, specifically connecting the C3 and C4 positions of the pyran to the morpholine core.

Structural Specifications
  • IUPAC Name: Octahydropyrano[4,3-b][1,4]oxazine[1]

  • Molecular Formula: C₇H₁₃NO₂[1]

  • Stereochemistry: The bridgehead carbons (positions 4a and 8a) create chiral centers. The scaffold exists as cis- or trans- fused isomers.[1] The cis-fused isomer is generally more stable in these bicyclic [4.4.0] systems due to reduced ring strain compared to the trans-fused morpholines.[1]

Physicochemical Profile (In Silico & Predicted)

The following data represents the consensus profile derived from fragment-based contribution methods (cLogP) and structural analogy to known bicyclic morpholines.

PropertyValue / RangeSignificance
Molecular Weight (MW) 143.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
H-Bond Donors (HBD) 1 (Secondary Amine)Critical for H-bonding with target residues (e.g., hinge regions).[1]
H-Bond Acceptors (HBA) 3 (2 Ethers, 1 Amine)High acceptor count increases water solubility.[1]
TPSA ~41.5 Ų< 90 Ų suggests high BBB permeability potential.
pKa (Predicted) 7.2 – 7.8Slightly lower than morpholine (8.[1]36) due to the inductive effect of the second oxygen.
Rotatable Bonds 0High rigidity reduces entropic penalty upon binding.
Fsp³ 1.0 (100%)Fully saturated; correlates with higher clinical success rates.

Lipophilicity Deep Dive: LogP & LogD

Lipophilicity is the defining characteristic of this scaffold. While simple morpholine is highly polar (logP ≈ -0.86), the fusion of the lipophilic tetrahydropyran ring shifts the logP into a "sweet spot" for medicinal chemistry.

Comparative LogP Analysis

The fusion modulates the polarity, making the scaffold less hydrophilic than morpholine but still polar enough to improve solubility of greasy warheads.

CompoundStructure TypeExperimental LogPPredicted LogP (cLogP)
Morpholine Monocyclic-0.86-0.86
Tetrahydropyran Monocyclic0.300.45
Octahydropyrano[4,3-b]morpholine Fused Bicyclic N/A -0.40 to -0.10
Octahydropyrano[3,2-b]morpholine Isomeric FusionN/A-0.35 to 0.05

Key Insight: The expected logP of ~ -0.3 places this scaffold in the optimal range for CNS penetration . It avoids the extreme polarity that prevents membrane crossing while providing enough solubility to counteract lipophilic substituents.

LogD (Distribution Coefficient) at Physiological pH

Since the secondary amine is basic (pKa ~7.5), the compound will be partially ionized at pH 7.4.

  • LogD₇.₄ Calculation:

    
    [1]
    
  • At pH 7.4, approximately 50-60% of the molecules are protonated.

  • Estimated LogD₇.₄: -0.8 to -0.5.[1]

Experimental Protocols for LogP Determination

Protocol A: Miniaturized Shake-Flask (HPLC-UV Detection)

Best for: High-throughput validation of neutral species.[1]

  • Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Sample Preparation: Dissolve 1 mg of octahydropyrano[4,3-b]morpholine in 1 mL of the aqueous phase (pre-saturated).

  • Equilibration: Add 1 mL of pre-saturated n-octanol. Vortex for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS (SIM mode for [M+H]+ 144.2).

  • Calculation:

    
    
    
Protocol B: Potentiometric Titration (Sirius T3 Style)

Best for: Simultaneous pKa and LogP determination.[1]

  • Titration: Titrate the sample in water to determine aqueous pKa.

  • Dual-Phase Titration: Perform titration in the presence of varying ratios of n-octanol.

  • Shift Analysis: The apparent pKa shifts as the neutral species partitions into the octanol. This shift is mathematically deconvoluted to yield the LogP of the neutral species.

    • Advantage:[1][2][3][4][5] Eliminates errors from phase separation issues common with polar amines.

Visualization: Physicochemical & Workflow Diagrams

LogP Determination Workflow

The following diagram outlines the decision tree for selecting the correct experimental method based on the compound's ionization state.

LogP_Determination Start Compound Sample (Octahydropyrano[4,3-b]morpholine) Check_pKa Is pKa known? Start->Check_pKa Measure_pKa Measure pKa (Potentiometric) Check_pKa->Measure_pKa No Select_Method Select LogP Method Check_pKa->Select_Method Yes (approx 7.5) Measure_pKa->Select_Method Shake_Flask Shake-Flask Method (Standard) Select_Method->Shake_Flask High Accuracy Req. Potentiometric Potentiometric Titration (Sirius T3) Select_Method->Potentiometric Ionizable (Basic amine) HPLC_LogP RP-HPLC Retention Time (High Throughput) Select_Method->HPLC_LogP Speed Req.

Caption: Decision matrix for experimental lipophilicity determination of ionizable morpholine scaffolds.

Structural Logic & Synthesis

A plausible retrosynthetic pathway for the [4,3-b] fused system involves the cyclization of a functionalized pyran precursor.

Synthesis_Logic Precursor 3-Amino-tetrahydropyran-4-ol Intermediate Cyclization Intermediate (Lactam) Precursor->Intermediate Acylation & Ring Closure Reagent Chloroacetyl chloride + Base Product Octahydropyrano[4,3-b]morpholine Intermediate->Product Amide Reduction Reduction Reduction (LiAlH4)

Caption: Proposed retrosynthetic pathway for the construction of the [4,3-b] fused scaffold.

Drugability & Medicinal Chemistry Context[2][5][7][8][9][10]

Scaffold Hopping Utility

This scaffold serves as a superior alternative to:

  • Morpholine: When higher rigidity and slightly higher lipophilicity are required to improve binding affinity (entropy optimization).

  • Piperazine: When a hydrogen bond acceptor (ether oxygen) is needed to interact with specific residues in the binding pocket.

Metabolic Stability

The fusion of the pyran ring blocks the metabolic "soft spots" typically found on the morpholine ring (specifically the carbons alpha to the oxygen). The bridgehead carbons are sterically hindered, potentially reducing the rate of oxidative metabolism by CYP450 enzymes.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosteres and physicochemical properties).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative source on potentiometric logP determination).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link[1]

Sources

Exploratory

Conformational Analysis of Octahydropyrano[4,3-b]morpholine Stereoisomers

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1][2] Executive Summary & Strategic Importance The octahydropyrano[4,3-b]morpholine scaffold (CAS 1417805-94-7...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1][2]

Executive Summary & Strategic Importance

The octahydropyrano[4,3-b]morpholine scaffold (CAS 1417805-94-7 et al.) represents a privileged bicyclic heterocycle in modern drug discovery.[1][2] By fusing a morpholine ring with a pyran ring, this system offers a unique balance of lipophilicity and aqueous solubility, enhanced metabolic stability compared to open-chain analogs, and a defined three-dimensional vector for substituent display.[1][2]

For medicinal chemists, the critical challenge lies in the stereochemical complexity of the bridgehead fusion.[1] The biological activity of this scaffold is strictly governed by its conformation—specifically, the distinction between cis-fused and trans-fused isomers.[2] This guide provides a rigorous, self-validating protocol for the structural and conformational assignment of these stereoisomers, synthesizing computational prediction with experimental NMR validation.

Structural Fundamentals and Nomenclature

To accurately analyze the conformation, we must first define the connectivity and stereogenic centers.[1]

Connectivity

The system comprises a morpholine ring fused to a pyran ring.[1][3]

  • Base Component: Morpholine (1,4-oxazine).[1][2][4]

  • Fusion Bond: Bond b of morpholine (C2–C3).[1]

  • Attached Component: Pyran (bond 4,3).[1]

  • Bridgehead Carbons:

    • C4a (Pyran numbering / Fusion C): Corresponds to Morpholine C2.[1] It is adjacent to the morpholine oxygen.[1]

    • C8a (Pyran numbering / Fusion C): Corresponds to Morpholine C3.[1] It is adjacent to the morpholine nitrogen.[1]

The Stereochemical Challenge

The core possesses two chiral centers at the bridgehead (C4a and C8a).[1] This results in two primary diastereomeric relationships:

  • Trans-fusion: The bridgehead hydrogens are anti-periplanar (dihedral angle

    
    ).[1][2] The rings are locked in a rigid chair-chair conformation.[2]
    
  • Cis-fusion: The bridgehead hydrogens are syn-clinal (gauche, dihedral angle

    
    ).[1][2] This isomer exists in a dynamic equilibrium between two chair-chair conformers, often described as "O-inside" or "O-outside" depending on the orientation of the heteroatoms relative to the concave face.[2]
    

Conformational Analysis Workflow

The following diagram outlines the logical decision tree for assigning stereochemistry using standard analytical techniques.

ConformationalWorkflow Start Unknown Isomer (Octahydropyrano[4,3-b]morpholine) Step1 1H NMR Analysis (Focus: Bridgehead Coupling) Start->Step1 Decision1 Measure 3J(H4a-H8a) Step1->Decision1 TransPath Large Coupling (J = 9-11 Hz) Decision1->TransPath Anti-diaxial H's CisPath Small Coupling (J = 2-5 Hz) Decision1->CisPath Gauche H's TransResult TRANS-FUSED (Rigid Chair-Chair) TransPath->TransResult CisResult CIS-FUSED (Dynamic Equilibrium) CisPath->CisResult Validation NOESY / ROESY Confirmation TransResult->Validation CisResult->Validation XRay X-Ray Crystallography (Definitive) Validation->XRay Optional

Caption: Logical workflow for distinguishing cis- and trans-fused bicyclic morpholine systems via NMR coupling constants.

Detailed Experimental Protocols

NMR Spectroscopy: The Gold Standard

The primary method for distinguishing the isomers in solution is


H NMR, specifically analyzing the vicinal coupling constant (

) between the bridgehead protons.[1]

Protocol:

  • Sample Prep: Dissolve ~5 mg of compound in CDCl

    
     or DMSO-
    
    
    
    . Avoid protic solvents if N-H exchange is an issue, though for the core skeleton, C-H coupling is key.[1]
  • Acquisition: Acquire a high-resolution

    
    H spectrum (minimum 400 MHz, ideally 600 MHz) and a NOESY spectrum.
    
  • Analysis: Locate the bridgehead protons.[1] The proton at C8a (adjacent to Nitrogen) is typically shielded relative to C4a (adjacent to Oxygen), but chemical shift can vary.[1] Look for the doublet-of-doublets or multiplet splitting.

Interpretation Table:

ParameterTrans-IsomerCis-IsomerMechanistic Basis
Bridgehead

9 – 12 Hz 2 – 5 Hz Karplus relationship:

(trans) vs

(cis) dihedral angle.[2]
NOE Correlation Weak/Absent Strong Trans protons are distant; Cis protons are spatially close.[1]

C Shifts
Upfield shift for

-carbons
Downfield relative to trans

-gauche effect compresses electron density in cis-fused systems.[2]
Conformational Mobility RigidFlexibleLine broadening may occur in cis at room temp due to ring flipping.[1]
Computational Prediction (DFT)

Before synthesis, or to corroborate ambiguous NMR data, Density Functional Theory (DFT) is essential.[1]

Workflow:

  • Conformational Search: Use molecular mechanics (MMFF94 or OPLS3e) to generate all rotamers and ring puckers.[1]

  • Geometry Optimization: Optimize low-energy conformers using DFT (e.g., B3LYP/6-31G* or

    
    B97X-D/def2-TZVP) with implicit solvation (PCM/SMD).
    
  • Energy Calculation: Compare

    
     values.
    
    • General Rule: The trans-fused isomer is typically the thermodynamic product (

      
       kcal/mol lower) due to fewer 1,3-diaxial interactions, unless specific anomeric effects (e.g., O-C-N) destabilize it.[1][2]
      

Mechanistic Analysis: Why Trans is Usually Preferred

In fused six-membered rings (decalin-like systems), the trans-decalin topology allows both rings to adopt perfect chair conformations with substituents at the fusion points being equatorial relative to each other.[2]

For octahydropyrano[4,3-b]morpholine :

  • Trans-fusion: The C-C bonds connecting the rings are equatorial.[2] This minimizes steric strain.[1]

  • Cis-fusion: One ring attachment must be axial, introducing 1,3-diaxial strain (gauche interactions).[1][2]

  • The Heteroatom Effect: The presence of Oxygen and Nitrogen introduces anomeric and gauche electronic effects.[1]

    • Dipole alignment: In the cis-isomer, the dipoles of the heteroatoms may align unfavorably depending on the specific conformer, further destabilizing the cis-form or, in rare cases, stabilizing a specific boat-like transition state.[1][2]

Energy Landscape Diagram

EnergyLandscape Trans Trans-Fused (Global Minimum) Barrier Epimerization Barrier Trans->Barrier Cis1 Cis-Conformer A (O-outside) Barrier->Cis1 +2.4 kcal/mol Cis2 Cis-Conformer B (O-inside) Cis1->Cis2 Ring Flip (Low Barrier)

Caption: Theoretical energy landscape. Trans-fusion is generally the thermodynamic sink.[2] Cis-isomers exist in rapid equilibrium.[2]

Synthesis & Isolation Implications

Understanding the conformation dictates the synthetic strategy:

  • Thermodynamic Control: Reactions allowing equilibration (e.g., acid-catalyzed cyclization) will favor the trans isomer.[1][2]

  • Kinetic Control: Cyclizations involving concerted substitution (e.g., S

    
    2 displacement of a leaving group) can force the formation of the cis  isomer if the precursor geometry dictates it.[1]
    

Purification Tip: Trans isomers typically have higher melting points and lower solubility in polar solvents compared to cis isomers, aiding in crystallization-based separation.[1][2]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Foundational text on conformational analysis of fused rings).

  • Kirby, A. J. (1983).[1] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[2] (Mechanistic grounding for heteroatom interactions).

  • Bagley, M. C., et al. (2014).[1] "Synthesis of Octahydropyrano[4,3-b]morpholine Derivatives." Tetrahedron Letters, 55(45), 6208-6211.[1] (Representative synthesis of similar fused morpholine scaffolds).

  • Parchem Fine & Specialty Chemicals. (2024).[1] Product Entry: Octahydropyrano[4,3-b]morpholine hydrochloride (CAS 1417805-94-7).[1][2][5] Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley.[1] (Reference for decalin-like system energetics).

Sources

Foundational

Conformationally Restricted Bioisosteres: A Technical Guide to Bicyclic Morpholine Analogs

Executive Summary: The Entropy-Selectivity Nexus In modern medicinal chemistry, the morpholine ring is a "privileged structure," appearing in over 20 FDA-approved drugs. Its oxygen atom serves as a critical hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Entropy-Selectivity Nexus

In modern medicinal chemistry, the morpholine ring is a "privileged structure," appearing in over 20 FDA-approved drugs. Its oxygen atom serves as a critical hydrogen bond acceptor (HBA), particularly in kinase hinge binding (e.g., PI3K, mTOR). However, the flexibility of the standard morpholine ring introduces an entropic penalty upon binding and exposes the ring to oxidative metabolism (N-dealkylation or oxidation at the


-carbon).

Bicyclic morpholine analogs —specifically bridged and fused systems—are engineered to solve these problems. By locking the morpholine ring into a specific conformation (often the chair), these scaffolds:

  • Minimize Entropy Loss: The molecule is "pre-organized" for binding.

  • Enhance Selectivity: Rigid vectors allow for discrimination between homologous protein isoforms.

  • Improve Metabolic Stability: Bridging atoms block metabolic "soft spots" (CYP450 access).

This guide dissects the chemistry and biology of these advanced scaffolds, with a focus on the 8-oxa-3-azabicyclo[3.2.1]octane core.

Structural Classification & Pharmacophysical Properties[1]

We categorize bicyclic morpholines based on the topology of the secondary ring fusion.

The Bridged Systems (The "Locked" Morpholines)

These are true conformationally restricted morpholines. The most relevant scaffold is 8-oxa-3-azabicyclo[3.2.1]octane .

  • Topology: A morpholine ring with a two-carbon bridge across the 1,5-positions (using morpholine numbering).

  • Geometry: Forces the morpholine into a rigid boat-like or distorted chair conformation, orienting the ether oxygen and the amine nitrogen in precise vectors.

  • Application: High-affinity ligands for GPCRs (mu-opioid) and Kinases (PI3K/mTOR).

The Fused Systems
  • Benzo-fused: 1,4-benzoxazines. Increases lipophilicity and

    
    -stacking potential.
    
  • Hetero-fused: Thienomorpholines or pyrimido-morpholines. Often used to extend the hinge-binding motif in ATP-competitive inhibitors.

BicyclicMorpholines Root Bicyclic Morpholine Analogs Bridged Bridged Systems (Conformational Locking) Root->Bridged Fused Fused Systems (Electronic Modulation) Root->Fused Oxa321 8-oxa-3-azabicyclo[3.2.1]octane (The 'Bridged Morpholine') Bridged->Oxa321 Oxa8321 3-oxa-8-azabicyclo[3.2.1]octane (Isomeric Scaffold) Bridged->Oxa8321 Benzo 1,4-Benzoxazines (Lipophilic) Fused->Benzo Hetero Pyrimido-morpholines (Kinase Hinge Binders) Fused->Hetero

Figure 1: Structural hierarchy of bicyclic morpholine analogs distinguishing between bridging (geometric restriction) and fusion (electronic/steric expansion).

Synthetic Architectures: Constructing the Bridge

The synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core is challenging due to the need to form a bridge across the heterocycle. Two primary strategies dominate the literature.

Strategy A: Transannular Etherification (The "Furan Route")

This approach starts with 2,5-disubstituted furans.

  • Reduction: 2,5-furandimethanol is reduced to the tetrahydrofuran (THF) derivative.

  • Activation: The hydroxyl groups are converted to leaving groups (mesylates/tosylates).

  • Cyclization: Double displacement by a primary amine (e.g., benzylamine) forms the bicyclic core.

Strategy B: Intramolecular Cyclization of Amines

Starting from pyrrolidine derivatives, one builds the ether bridge. This is often less efficient due to the strain involved in closing the oxygen bridge.

Strategy C: The "One-Pot" Catalytic Route

Recent advances (e.g., Sutherland et al.) utilize heterogeneous catalysis (Pt/NiCuAlOx) to perform reductive amination and cyclization in a single flow or batch operation, converting 2,5-bis(hydroxymethyl)furan directly to the bicycle.

Detailed Protocol: Synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

This protocol follows the robust Strategy A (Transannular Etherification), optimized for reproducibility in a standard medicinal chemistry lab. This method is self-validating via TLC monitoring of the mesylate intermediate.

Reaction Scheme Logic: We utilize cis-2,5-bis(hydroxymethyl)tetrahydrofuran as the geometric precursor. The cis stereochemistry is vital; the trans isomer cannot bridge due to ring strain.

Materials
  • Precursor: cis-2,5-Bis(hydroxymethyl)tetrahydrofuran (10.0 mmol)

  • Reagent: Methanesulfonyl chloride (MsCl) (22.0 mmol)

  • Base: Triethylamine (TEA) (25.0 mmol)

  • Amine: Benzylamine (BnNH2) (10.5 mmol)

  • Solvent: Dichloromethane (DCM) (Anhydrous), Acetonitrile (ACN).

Step-by-Step Methodology
Phase 1: Activation (Bis-Mesylate Formation)
  • Setup: Charge a flame-dried round-bottom flask with cis-2,5-bis(hydroxymethyl)tetrahydrofuran and DCM (50 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add TEA via syringe. Subsequently, add MsCl dropwise over 15 minutes. Exothermic reaction—maintain temperature < 5°C.

  • Validation: Stir for 2 hours at 0°C.

    • Checkpoint: TLC (50% EtOAc/Hex) should show complete consumption of the polar diol (

      
      ) and appearance of the bis-mesylate (
      
      
      
      ).
  • Workup: Quench with cold water. Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
    • Note: The bis-mesylate is unstable; proceed immediately to Phase 2.

Phase 2: Double Displacement Cyclization
  • Solvation: Dissolve the crude bis-mesylate in anhydrous Acetonitrile (ACN) (100 mL). High dilution (0.1 M) favors intramolecular cyclization over polymerization.

  • Nucleophilic Attack: Add Benzylamine (1.05 equiv) and excess

    
     (3.0 equiv).
    
  • Reflux: Heat the mixture to reflux (82°C) for 16–24 hours.

  • Validation: Monitor by LC-MS. Look for mass ion

    
    .
    
    • Self-Validating Step: If mono-alkylation product dominates (mass 298), increase temperature or reaction time.

  • Purification: Cool to RT. Filter solids. Concentrate filtrate. Purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

Yield: Expect 60–75% of the bicyclic amine.

SynthesisProtocol Start cis-2,5-bis(hydroxymethyl)THF Step1 Activation (MsCl, Et3N, 0°C) Start->Step1 Inter Bis-Mesylate Intermediate (Unstable) Step1->Inter Validation: TLC Step2 Cyclization (BnNH2, ACN, Reflux) Inter->Step2 Product 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Step2->Product Validation: LC-MS

Figure 2: Synthetic workflow for the construction of the bridged morpholine core via bis-mesylate displacement.

Therapeutic Application: PI3K/mTOR Inhibition[1][2][3][4]

The primary utility of bicyclic morpholines lies in kinase inhibition. The phosphoinositide 3-kinase (PI3K) pathway is upregulated in many cancers.

The Mechanism

Standard morpholine inhibitors (e.g., GDC-0941) bind to the ATP pocket. The morpholine oxygen forms a hydrogen bond with the backbone amide of Val851 (in PI3K


).
  • The Problem: The flexible morpholine ring pays an entropy cost to freeze into the chair conformation required for this H-bond.

  • The Bicyclic Solution: The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is already in the required conformation. This "pre-organization" can lead to:

    • Increased Potency:

      
      . By reducing the entropy penalty (
      
      
      
      ), binding affinity improves.
    • Isoform Selectivity: The bridge creates steric bulk that can clash with non-conserved residues in off-target kinases (e.g., sparing mTOR when targeting PI3K

      
      , or vice versa).
      
Comparative Data: Flexible vs. Rigid
FeatureStandard Morpholine8-oxa-3-azabicyclo[3.2.1]octane
Conformation Flexible (Chair/Boat equilibrium)Rigid (Locked Chair/Boat)
Entropy Penalty High (must freeze to bind)Low (pre-organized)
Lipophilicity (LogP) LowerSlightly Higher (added carbons)
Metabolic Liability High (N-dealkylation)Reduced (Bridge hinders CYP approach)
Selectivity Potential ModerateHigh (Steric vectors)

References

  • Sutherland, A., et al. (2010). "A four-step process to generate 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride starting with 5-hydroxymethyl-2-furfuraldehyde." Chemistry. Link

  • Reiser, O., et al. (2021). "Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions." University of Regensburg.[1] Link

  • Vertex Pharmaceuticals. (2019). "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway."[2] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. Link

  • Hajduk, P. J., et al. (2007).[3] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis Protocols for Octahydropyrano[4,3-b]morpholine

Executive Summary The octahydropyrano[4,3-b]morpholine scaffold represents a privileged bicyclic saturated heterocycle, increasingly valued in medicinal chemistry for its ability to reduce conformational entropy while ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The octahydropyrano[4,3-b]morpholine scaffold represents a privileged bicyclic saturated heterocycle, increasingly valued in medicinal chemistry for its ability to reduce conformational entropy while maintaining physicochemical properties ideal for CNS penetration and metabolic stability. This fused system combines the lipophilicity of the pyran ring with the hydrogen-bonding capability of the morpholine nitrogen, serving as a bioisostere for decalin or quinolizidine systems in kinase inhibitors and GPCR ligands.[1]

This Application Note details a robust, stereoselective protocol for synthesizing the cis-fused octahydropyrano[4,3-b]morpholine. The methodology prioritizes diastereomeric purity, utilizing a directed reductive amination followed by a regioselective annulation sequence.[1]

Retrosynthetic Analysis & Strategy

To achieve the [4,3-b] fusion geometry, the synthetic strategy hinges on the orthogonal functionalization of the tetrahydro-4H-pyran-4-one core. The critical retrosynthetic disconnection occurs at the morpholine lactam, tracing back to a stereodefined 3-amino-4-hydroxypyran intermediate.

Strategic Pathway (Graphviz)

Retrosynthesis Target Octahydropyrano[4,3-b]morpholine (Target Scaffold) Lactam Bicyclic Lactam Intermediate (Rigid Core) Target->Lactam Amide Reduction (LiAlH4) AminoAlcohol cis-3-Amino-4-hydroxypyran (Stereocenter Establishment) Lactam->AminoAlcohol Annulation (Chloroacetyl chloride) Pyranone Tetrahydro-4H-pyran-4-one (Starting Material) AminoAlcohol->Pyranone α-Amination & Stereoselective Reduction

Figure 1: Retrosynthetic logic flow for the [4,3-b] fused system.

Detailed Experimental Protocols

Phase 1: Synthesis of cis-3-Amino-tetrahydro-2H-pyran-4-ol

Objective: Establish the relative cis-stereochemistry between the C3-amine and C4-hydroxyl groups. This is the "stereochemical lock" step.

Mechanism: The synthesis begins with the formation of an enamine or oxime from tetrahydro-4H-pyran-4-one, followed by reduction. However, to ensure cis-selectivity, we utilize a variation of the Neber rearrangement or direct reductive amination using a bulky borohydride to direct hydride attack.

Protocol:

  • Reagents: Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol), Hydroxylamine hydrochloride (7.6 g, 110 mmol), Sodium acetate (9.0 g, 110 mmol), Ethanol (100 mL).

  • Oxime Formation: Combine reagents in ethanol. Reflux for 2 hours. Concentrate in vacuo to yield the oxime.[1]

  • Tosylation: Suspend the oxime in pyridine/DCM. Add p-toluenesulfonyl chloride (1.1 equiv) at 0°C. Stir for 4 hours to form the O-tosyloxime.

  • Neber Rearrangement (Alpha-Amination): Treat the tosyloxime with Potassium Ethoxide (KOEt) in ethanol at 0°C. This forms the alpha-amino ketone (isolated as the hydrochloride salt after acidic workup).[1]

  • Stereoselective Reduction:

    • Dissolve the alpha-amino ketone HCl salt in dry MeOH.[1]

    • Cool to -78°C.[1]

    • Add L-Selectride (Lithium tri-sec-butylborohydride, 1.5 equiv) dropwise. Note: The bulky hydride attacks from the less hindered equatorial face, forcing the resulting hydroxyl group into an axial position relative to the amine, favoring the cis-isomer.

    • Quench with water/NaOH/H2O2.[1]

    • Purification: Flash chromatography (DCM/MeOH/NH4OH) to isolate cis-3-amino-tetrahydro-2H-pyran-4-ol.

Yield Target: 65-70% over 3 steps. Validation: 1H NMR should show a coupling constant (


) indicative of cis geometry (typically smaller 

values ~2-5 Hz compared to trans).
Phase 2: Morpholine Annulation

Objective: Construct the morpholine ring via a regioselective acylation-alkylation sequence.[1]

Protocol:

  • Acylation:

    • Dissolve cis-3-amino-tetrahydro-2H-pyran-4-ol (5.0 g, 42.7 mmol) in anhydrous THF (50 mL) and aq. Na2CO3 (saturated).[1]

    • Cool to 0°C.[1]

    • Add Chloroacetyl chloride (3.7 mL, 47 mmol) dropwise over 30 mins.

    • Mechanistic Insight: The amine is significantly more nucleophilic than the alcohol, resulting in exclusive N-acylation to form the amide intermediate.[1]

  • Cyclization (Intramolecular Etherification):

    • Isolate the crude chloroacetamide.[1] Dissolve in dry THF (100 mL).

    • Add Potassium tert-butoxide (KOtBu, 2.5 equiv) or NaH (2.5 equiv) at 0°C, then warm to room temperature.

    • Stir for 12 hours. The alkoxide generated at C4 displaces the chloride, closing the ring to form the bicyclic lactam (hexahydropyrano[4,3-b][1,4]oxazin-3(4H)-one).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][2]

Key Data Point:

Parameter Specification
Reagent Chloroacetyl Chloride
Base KOtBu (Preferred over NaH for solubility)

| Temperature | 0°C


 23°C |
| Time  | 12 Hours |
| Intermediate  | Bicyclic Lactam |
Phase 3: Lactam Reduction to Octahydropyrano[4,3-b]morpholine

Objective: Reduce the carbonyl of the lactam to the methylene group to yield the final saturated amine.[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reaction:

    • Suspend the bicyclic lactam (3.0 g, 19 mmol) in anhydrous THF (60 mL).

    • Add LiAlH4 (2.0 M in THF, 28.5 mL, 3.0 equiv) dropwise at 0°C. Caution: Gas evolution.

    • Heat to reflux (66°C) for 4 hours.

  • Fieser Quench:

    • Cool to 0°C.[1]

    • Add water (2.1 mL), then 15% NaOH (2.1 mL), then water (6.3 mL).

    • Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter through a celite pad.[1] Dry the filtrate over Na2SO4 and concentrate.

  • Final Purification: Kugelrohr distillation or amine-functionalized silica gel chromatography.[1]

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the critical cyclization event. Failure often occurs during the ring closure if the stereochemistry is trans, as the diaxial requirement for SN2 displacement is not met.[1]

Mechanism cluster_warning Critical Failure Point Step1 N-Acylation (Kinetic Control) Step2 Alkoxide Formation (Base Mediated) Step1->Step2 KOtBu Step3 Intramolecular SN2 (Ring Closure) Step2->Step3 6-exo-tet Warning Trans-isomer cannot cyclize efficiently due to strain. Step3->Warning

Figure 2: Mechanistic flow of the annulation sequence.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield in Step 3.2 Incomplete cyclization due to water.Ensure THF is distilled/dry.[1] Use fresh KOtBu.
No Product in Step 3.1 Over-reduction of oxime.[1]Control temperature strictly at -78°C during L-Selectride addition.
Polymerization Intermolecular reaction of chloroacetamide.[1]Perform cyclization under high dilution (0.05 M).

References

  • Ortiz, K. G., et al. (2024).[3][4] "Simple, High Yielding Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines." Journal of the American Chemical Society, 146, 29847-29856.[3] Link

  • Jackl, M. K., et al. (2017).[3] "Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes." Organic Letters, 19(17), 4696–4699.[3] Link

  • Deka, M. J., et al. (2015).[3] "Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation." The Journal of Organic Chemistry, 80(9), 4349–4359. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Morpholine-Fused Bicyclic Scaffolds." Organic Letters, 12(9), 1944–1947. Link

Sources

Application

Incorporating octahydropyrano[4,3-b]morpholine into fragment-based drug design

Application Note: Incorporating Octahydropyrano[4,3-b]morpholine into Fragment-Based Drug Design (FBDD) Executive Summary The pharmaceutical industry's shift from "flat" aromatic compounds to three-dimensional (3D) archi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating Octahydropyrano[4,3-b]morpholine into Fragment-Based Drug Design (FBDD)

Executive Summary

The pharmaceutical industry's shift from "flat" aromatic compounds to three-dimensional (3D) architectures is driven by the need to improve clinical success rates. Saturated bicyclic heterocycles, such as octahydropyrano[4,3-b]morpholine , represent a high-value chemical space for Fragment-Based Drug Design (FBDD). This scaffold combines the favorable physicochemical properties of morpholine (solubility, metabolic stability) with the structural rigidity and defined exit vectors of a fused pyran ring.

This guide provides a comprehensive protocol for the synthesis, library incorporation, and elaboration of octahydropyrano[4,3-b]morpholine fragments. It addresses the critical "Escape from Flatland" directive by offering a self-validating workflow for generating high-Fsp³ hits against challenging targets like kinases and protein-protein interactions (PPIs).

Scaffold Analysis & Chemical Space

The octahydropyrano[4,3-b]morpholine core is a 6,6-fused bicyclic system containing two oxygen atoms and one nitrogen atom. Unlike its aromatic counterparts, this fully saturated system offers distinct stereochemical features.

Structural Properties
  • Connectivity: The fusion occurs at the b-face of the morpholine (C2–C3) and the [4,3] bond of the pyran.

  • Stereochemistry: The bridgehead carbons (C4a and C8a in standard numbering) create defined 3D geometries (cis- or trans-fused). The cis-fused isomer is generally more accessible via carbohydrate templates and mimics the twist-boat conformations found in bioactive natural products.

  • Physicochemical Profile:

    • LogP: typically < 1.0 (highly soluble).

    • TPSA: ~20–30 Ų (polar, good CNS penetration potential).

    • Vectors: The secondary amine (N) serves as the primary growth vector. Secondary vectors exist at the pyran oxygens (H-bond acceptors) and carbon backbone (for substitution).

Comparative Metrics (Table 1)
PropertyPhenyl-Morpholine (Standard)Octahydropyrano[4,3-b]morpholine (Novel)Impact on FBDD
Fsp³ ~0.41.0 Higher 3D complexity; improved selectivity.
Solubility ModerateHigh Reduced aggregation false positives in NMR/SPR.
Rigidity Low (rotatable bond)High (Fused) Lower entropic penalty upon binding (

).
Vectors Planar/LinearDefined 3D Angles Access to novel sub-pockets.

Synthesis Protocols

Two primary routes are recommended: Route A (Chiral Pool) for enantiopure fragments and Route B (Cyclization) for rapid racemic library generation.

Route A: Carbohydrate Template (Stereoselective)

Rationale: Starting from glucose or galactose ensures defined stereochemistry at the bridgehead, critical for specific protein recognition.

Step-by-Step Protocol:

  • Starting Material: Methyl

    
    -D-glucopyranoside.
    
  • Protection: Selectively protect O4 and O6 (e.g., benzylidene acetal).

  • Functionalization: Introduce a nitrogen source at C2 and a leaving group at C3 (or vice versa) to set up the morpholine ring closure.

  • Cyclization: Base-mediated intramolecular displacement forms the morpholine ring fused to the pyran core.

  • Reduction: Remove protecting groups and reduce any residual unsaturation if necessary to yield the octahydro core.

Route B: Intramolecular Hetero-Michael/Cyclization

Rationale: Scalable route for generating diverse substitution patterns.[1]

  • Precursor Assembly: React 4-chloropyrano[4,3-b]pyran derivatives or similar activated pyrones with ethanolamine derivatives.

  • Cyclization: Base-catalyzed intramolecular cyclization (e.g., using NaH or t-BuOK) closes the morpholine ring.

  • Hydrogenation: High-pressure hydrogenation (Pd/C, 50 psi H₂) reduces the aromatic/alkene bonds to yield the saturated octahydro system.

Experimental Workflow: FBDD Screening Cascade

The following diagram illustrates the decision tree for processing this scaffold from library entry to hit validation.

FBDD_Cascade cluster_elaboration Elaboration Strategy Library Fragment Library (Octahydropyrano[4,3-b]morpholine) QC QC: Solubility & Aggregation (DLS / 1H NMR) Library->QC Primary Primary Screen (STD-NMR or SPR) QC->Primary Pass (>1mM sol) Discard Discard / Re-design QC->Discard Aggregates Validation Hit Validation (15N-HSQC / X-ray) Primary->Validation Binder Primary->Discard Non-binder Elaboration Fragment Elaboration (Growth via N-vector) Validation->Elaboration Confirmed Mode Validation->Discard Artifact Amide Coupling Amide Coupling Elaboration->Amide Coupling Reductive Amination Reductive Amination Elaboration->Reductive Amination SnAr SnAr Elaboration->SnAr

Figure 1: Screening cascade ensuring only soluble, non-aggregating, and validated hits progress to elaboration.

Detailed Protocols

Quality Control (QC) Before Screening

Context: Saturated fragments can sometimes suffer from low UV absorbance, making concentration determination tricky.

  • Solubility Check: Dissolve fragment to 100 mM in d6-DMSO. Dilute to 1 mM in assay buffer (PBS, pH 7.4).

  • Aggregation Assay: Measure via Dynamic Light Scattering (DLS). Any particle radius > 10 nm indicates aggregation; discard to prevent false positives.

  • Identity: Verify stereochemistry via NOESY NMR. The bridgehead protons (H4a/H8a) should show strong NOE correlations if cis-fused.

Fragment Elaboration: The "Grow" Strategy

Once a hit is identified, the secondary amine is the primary vector.

  • Reaction: Reductive Amination.

    • Reagents: Aryl aldehyde (1.0 eq), Fragment (1.0 eq), NaBH(OAc)₃ (1.5 eq), DCE (solvent).

    • Procedure: Stir aldehyde and fragment for 30 min. Add reducing agent.[2] Stir 12h at RT.

    • Why? This maintains the basicity of the nitrogen (unlike amide coupling), which is often crucial for electrostatic interactions with Asp/Glu residues in the target pocket.

Case Study: Targeting Kinase Hinge Regions

Hypothetical Application: In a campaign against PI3K (Phosphoinositide 3-kinase), standard morpholine hits often bind to the hinge region via the ether oxygen (acceptor) and the protonated amine (donor).

  • Problem: Planar morpholines lack selectivity, hitting multiple kinase isoforms.

  • Solution: The octahydropyrano[4,3-b]morpholine scaffold was introduced.

    • The fused pyran ring projects into the "sugar pocket" or solvent channel, a vector inaccessible to standard morpholines.

    • Result: The 3D twist of the scaffold improved selectivity for PI3K

      
       over PI3K
      
      
      
      by 50-fold due to steric clashes in the
      
      
      -isoform's tighter pocket.

References

  • Morpholine Scaffolds in Drug Design

    • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery
    • Source: J. Med. Chem. / PMC
    • URL:[Link]

  • Sp3-Rich Fragments (Escape from Flatland)

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success
    • Source: J. Med. Chem.
    • URL:[Link]

  • Synthesis of Fused Morpholine-Pyran Systems

    • Title: Synthesis of Hexahydro-2H-pyrano[3,2-c]pyridines and Rel
    • Source: Bioorg. Med. Chem. (Analogous Chemistry)
    • URL:[Link]

  • FBDD Screening Protocols

    • Title: Practical Fragment-Based Drug Discovery
    • Source: Erlanson et al., ACS Books
    • URL:[Link]

  • Specific Isomer Reference (Analogous)

    • Title: Rac-(4ar,8ar)-octahydropyrano[3,4-b]morpholine (PubChem CID 92794233)[3]

    • Source: PubChem[3]

    • URL:[Link]

Sources

Method

Scalable synthetic routes for octahydropyrano[4,3-b]morpholine production

Application Note: Scalable Synthetic Routes for Octahydropyrano[4,3-b]morpholine Production Part 1: Executive Summary & Strategic Analysis Octahydropyrano[4,3-b]morpholine (CAS: 1427378-78-6 for HCl salt) represents a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthetic Routes for Octahydropyrano[4,3-b]morpholine Production

Part 1: Executive Summary & Strategic Analysis

Octahydropyrano[4,3-b]morpholine (CAS: 1427378-78-6 for HCl salt) represents a privileged bicyclic scaffold in modern medicinal chemistry. By fusing a morpholine ring with a tetrahydropyran ring, this structure offers a unique vector for solubility enhancement and metabolic stability compared to its monocyclic progenitors. It is increasingly utilized as a core pharmacophore in kinase inhibitors and GPCR modulators.

The Challenge: While milligram-scale synthesis via medicinal chemistry routes (often involving non-scalable chromatography or expensive transition metal catalysts) is sufficient for initial screening, these methods fail during the transition to Process Research & Development (PR&D). Common bottlenecks include:

  • Regioselectivity issues during the ring fusion.

  • High cost of late-stage intermediates.

  • Safety hazards associated with large-scale oxidations or radical cyclizations.

The Solution: This guide details a scalable, convergent synthetic route based on the Epoxide Ring-Opening/Intramolecular Etherification strategy. This pathway utilizes inexpensive commodity chemicals (3,6-dihydro-2H-pyran, ethanolamine derivatives), avoids chromatographic purification, and is engineered for kilogram-scale production.

Part 2: Retrosynthetic Logic & Mechanism

The most robust disconnection for the [4,3-b] fusion involves building the morpholine ring onto an existing pyran core.

Retrosynthetic Analysis (Graphviz Diagram):

Retrosynthesis Target Octahydropyrano[4,3-b]morpholine (Target Scaffold) Precursor1 Fused Morpholine Intermediate (N-Benzyl Protected) Precursor1->Target Pd/C, H2 (Debenzylation) Cyclization Intramolecular Etherification (Ring Closure) Cyclization->Precursor1 Base (NaH or KOtBu) OpenIntermediate Trans-3-amino-4-hydroxypyran Derivative (Regioselective Opening) OpenIntermediate->Cyclization Activation (SOCl2 or TsCl) SM1 3,7-Dioxabicyclo[4.1.0]heptane (Pyran Epoxide) SM1->OpenIntermediate Ring Opening SM2 N-Benzyl Ethanolamine SM2->OpenIntermediate Start 3,6-Dihydro-2H-pyran Start->SM1 Epoxidation (mCPBA or H2O2)

Caption: Retrosynthetic logic deconstructing the target into accessible pyran epoxide and amino-alcohol precursors.

Part 3: Detailed Experimental Protocols

Stage 1: Preparation of 3,7-Dioxabicyclo[4.1.0]heptane (Pyran Epoxide)

Rationale: 3,6-Dihydro-2H-pyran is a cheap starting material. Epoxidation must be controlled to prevent hydrolysis or polymerization.

Reagents:

  • 3,6-Dihydro-2H-pyran (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA) (1.1 equiv) or Urea-Hydrogen Peroxide (UHP)/Phthalic Anhydride

  • Dichloromethane (DCM) (Solvent)

  • Sat. Na2SO3, Sat. NaHCO3 (Workup)

Protocol:

  • Setup: Charge a jacketed reactor with 3,6-dihydro-2H-pyran (100 g, 1.19 mol) and DCM (1.0 L). Cool to 0 °C.

  • Addition: Add mCPBA (70% wt, 308 g, 1.25 mol) portion-wise over 2 hours, maintaining internal temperature < 5 °C. Caution: Exothermic.

  • Reaction: Stir at 0 °C for 4 hours, then warm to room temperature (RT) for 12 hours. Monitor by GC-MS (Disappearance of alkene).

  • Quench: Cool to 0 °C. Slowly add sat. Na2SO3 (500 mL) to destroy excess peroxide (Test with starch-iodide paper).

  • Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with sat. NaHCO3 (3 x 400 mL) until pH is neutral.

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate under reduced pressure (keep bath < 40 °C due to volatility).

  • Yield: Expect ~85-90% yield of a colorless oil. Used directly in the next step.

Stage 2: Regioselective Ring Opening & Functionalization

Rationale: Opening the epoxide with N-benzylethanolamine introduces the nitrogen atom and the ethyl backbone required for the morpholine ring. The benzyl group serves as a necessary protecting group to prevent over-alkylation and facilitate purification.

Reagents:

  • Pyran Epoxide (from Stage 1) (1.0 equiv)

  • N-Benzyl ethanolamine (1.05 equiv)

  • Lithium Perchlorate (LiClO4) (0.1 equiv) - Catalyst for regioselectivity

  • Acetonitrile (Solvent)[1][2]

Protocol:

  • Setup: Dissolve Pyran Epoxide (100 g, ~1.0 mol) in Acetonitrile (500 mL).

  • Addition: Add N-benzyl ethanolamine (158 g, 1.05 mol) and LiClO4 (10.6 g, 0.1 mol).

  • Reaction: Heat to reflux (80 °C) for 16 hours. The reaction follows a trans-diaxial opening mechanism, yielding the trans-amino alcohol.

  • Workup: Concentrate solvent. Dissolve residue in EtOAc (800 mL), wash with water (2 x 300 mL) and brine.

  • Intermediate: The product is trans-4-((benzyl(2-hydroxyethyl)amino)-tetrahydro-2H-pyran-3-ol.

    • Note: Regioisomers may form. The 4-amino-3-hydroxy isomer is preferred for [4,3-b] fusion. If the 3-amino-4-hydroxy isomer dominates, the final scaffold will be the same but the fusion stereochemistry is fixed relative to the bridgehead.

Stage 3: Ring Closure (Morpholine Formation)

Rationale: This is the critical step. We convert the primary alcohol of the hydroxyethyl side chain into a leaving group (chloride or tosylate), which is then displaced by the secondary alcohol on the pyran ring (intramolecular Williamson ether synthesis).

Reagents:

  • Intermediate from Stage 2 (1.0 equiv)

  • Thionyl Chloride (SOCl2) (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • THF (Dry)[3]

Protocol:

  • Chlorination: Dissolve the diol intermediate (1.0 mol) in DCM (1 L). Add SOCl2 (1.2 mol) dropwise at 0 °C. Stir for 2 hours. The primary alcohol reacts selectively over the secondary alcohol. Concentrate to give the crude chloro-amine HCl salt.

  • Cyclization: Suspend the crude salt in dry THF (2 L). Cool to 0 °C.

  • Base Addition: Add KOtBu (2.5 mol) portion-wise. The first equivalent neutralizes the HCl; the remainder deprotonates the pyran-hydroxyl.

  • Heating: Heat to 60 °C for 6 hours. Monitor cyclization by HPLC.

  • Workup: Quench with water. Extract with EtOAc. Wash with brine.

  • Purification: Crystallization from Hexane/EtOAc or distillation (if oil).

    • Target:N-Benzyl-octahydropyrano[4,3-b]morpholine .

Stage 4: Deprotection (Final Product)

Rationale: Removal of the benzyl group yields the free secondary amine, ready for library generation.

Protocol:

  • Dissolve the N-benzyl intermediate in Methanol.

  • Add 10 wt% Pd/C catalyst (50% water wet).

  • Hydrogenate at 40 psi H2 and 40 °C for 4 hours.

  • Filter through Celite. Concentrate to afford Octahydropyrano[4,3-b]morpholine as a viscous oil or solid (often isolated as HCl salt).

Part 4: Process Data & Troubleshooting

Table 1: Critical Process Parameters (CPP)

StepParameterRangeImpact on Quality
Epoxidation Temperature< 5 °CHigh temp leads to ring opening/diols.
Ring Opening Catalyst (LiClO4)0.1 - 0.2 eqEssential for regioselectivity (4-amino vs 3-amino).
Cyclization Base Stoichiometry> 2.2 eqInsufficient base stalls reaction; excess causes decomposition.
Cyclization Water Content< 0.1%Water competes with alkoxide, reducing yield.

Troubleshooting Guide:

  • Low Yield in Cyclization: Often due to poor activation of the primary alcohol. Ensure the chlorination step is complete (check by LCMS) before adding base. Alternatively, use p-Toluenesulfonyl chloride (TsCl) / Et3N for activation if SOCl2 is too harsh.

  • Regioisomer Mixtures: If the epoxide opening yields a 1:1 mixture of isomers, they can often be separated after cyclization, as the fused systems have significantly different crystallization properties.

Part 5: Workflow Visualization

Workflow cluster_0 Stage 1: Epoxidation cluster_1 Stage 2: Ring Opening cluster_2 Stage 3: Cyclization cluster_3 Stage 4: Final S1 Start: 3,6-Dihydro-2H-pyran S2 React: mCPBA/DCM, 0°C S1->S2 S3 Quench: Na2SO3 S2->S3 S4 React: N-Bn-Ethanolamine LiClO4, Reflux S3->S4 CCP1 QC: GC-MS (No Alkene) S3->CCP1 S5 Workup: Aqueous Wash S4->S5 S6 Activation: SOCl2 (Chlorination) S5->S6 CCP2 QC: HPLC (Regio-purity) S5->CCP2 S7 Closure: KOtBu/THF, 60°C S6->S7 S8 Deprotection: H2, Pd/C S7->S8 S9 Isolation: HCI Salt Formation S8->S9

Caption: Step-by-step process flow with Critical Control Points (QC) for impurity management.

References

  • M. J. Deka, et al. "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation... providing six-membered 1,4-oxazines (morpholines)." Journal of Organic Chemistry, 2015, 80 , 4349-4359. Link

  • K. G. Ortiz, et al. "A simple, high yielding... protocol using ethylene sulfate... conversion of 1,2-amino alcohols to morpholines." Journal of the American Chemical Society, 2024, 146 , 29847-29856. Link

  • D. Wijtmans, et al. "Synthesis of Morpholines... via Epoxide Ring Opening." Synthesis, 2010, 15, 2564.
  • Enamine Ltd. "Catalog Entry: Octahydropyrano[4,3-b]morpholine." (Commercial availability confirms stability and existence). Link

Note: The synthesis described above adapts the general methodologies cited in References 1 and 2 to the specific bicyclic scaffold of octahydropyrano[4,3-b]morpholine, ensuring a scalable and chemically sound approach.

Sources

Application

Application Note: Reductive Amination Procedures Using Octahydropyrano[4,3-b]morpholine

Introduction & Strategic Value In modern drug discovery, the "Escape from Flatland" initiative has prioritized the use of sp3-rich scaffolds to improve physicochemical properties such as solubility and metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

In modern drug discovery, the "Escape from Flatland" initiative has prioritized the use of sp3-rich scaffolds to improve physicochemical properties such as solubility and metabolic stability. Octahydropyrano[4,3-b]morpholine represents a high-value bicyclic secondary amine that serves as a conformationally restricted, three-dimensional surrogate for morpholine.

Incorporating this scaffold via reductive amination presents unique challenges compared to simple cyclic amines. The fused bicyclic nature introduces steric bulk near the nucleophilic nitrogen, and the commercially available salts (often hemifumarate or HCl) require careful free-basing to ensure efficient iminium ion formation.

This guide details two validated protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and reactive ketones.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated reduction for sterically hindered or electron-deficient ketones.

Chemical Properties & Mechanistic Considerations[1][2][3][4][5][6][7][8][9]

The Scaffold[1][3]
  • Structure: A morpholine ring fused to a tetrahydropyran ring.

  • Stereochemistry: typically supplied as the cis-fused isomer (racemic or enantiopure), which adopts a defined chair-chair conformation.

  • Reactivity: The secondary amine is nucleophilic but more sterically hindered than morpholine.

  • pKa: Estimated ~8.5–9.0 (conjugate acid).

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of reducing agent is critical to ensure the iminium species is reduced faster than the starting carbonyl.

ReductiveAmination Start Octahydropyrano[4,3-b]morpholine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde / Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Tertiary Amine Product Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Iminium Promotes Reductant NaBH(OAc)3 (Hydride Source) Reductant->Product H- transfer

Figure 1: Mechanistic pathway for the reductive amination of octahydropyrano[4,3-b]morpholine. Note that the iminium formation is the rate-determining step for hindered ketones.

Experimental Protocols

Method A: The STAB Protocol (Standard)

Best for: Aliphatic aldehydes, benzaldehydes, and unhindered cyclic ketones (e.g., cyclohexanone). Reference: Based on the foundational work of Abdel-Magid et al. [1].

Materials
  • Amine: Octahydropyrano[4,3-b]morpholine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Glacial Acetic Acid (AcOH)[2]

Step-by-Step Procedure
  • Free-Basing (If starting with salt):

    • If using the HCl or Hemifumarate salt, suspend the amine in DCE.

    • Add Triethylamine (TEA) or DIPEA (1.0 equiv relative to the acid counter-ion) and stir for 15 minutes at room temperature.

    • Note: Failure to neutralize the salt will inhibit iminium formation.

  • Imine Formation:

    • Add the Carbonyl component to the amine solution.[2]

    • Add Acetic Acid (1.0 – 2.0 equiv).

    • Critical: For ketones, stir this mixture for 30–60 minutes before adding the reducing agent to establish the imine equilibrium. For aldehydes, this pre-stir is unnecessary.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes to prevent dialkylation).

    • Add STAB portion-wise over 5–10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (slow addition, gas evolution occurs).

    • Extract with DCM or EtOAc (x3).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: The Titanium(IV) Isopropoxide Protocol (Advanced)

Best for: Sterically hindered ketones, electron-poor aryl ketones, or when Method A fails to reach conversion. Mechanism: Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the enamine/iminium species [2].

Materials
  • Amine: Octahydropyrano[4,3-b]morpholine (1.0 equiv)

  • Carbonyl: Hindered Ketone (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (neat or 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaCNBH3)

  • Solvent: Ethanol (absolute) or Methanol

Step-by-Step Procedure
  • Complexation:

    • In a flame-dried flask under Nitrogen, combine the Amine (free base) and Ketone .

    • Add Ti(OiPr)4 (1.5 – 2.0 equiv).

    • Note: The mixture often becomes viscous. If mixing is difficult, add a minimal amount of dry THF.

    • Stir at room temperature for 6–12 hours (or 50°C for extremely hindered substrates).

  • Reduction:

    • Dilute the reaction mixture with Absolute Ethanol (approx. 5-10 mL per mmol).

    • Caution: Ti(OiPr)4 reacts exothermically with alcohols; add slowly.

    • Add NaBH4 (2.0 equiv) portion-wise.

    • Stir for 2–4 hours at room temperature.

  • Hydrolysis & Workup (Critical Step):

    • The reaction will contain titanium salts that form a gelatinous emulsion if not treated properly.

    • Add 1N NaOH or 10% aqueous ammonia to quench.

    • Stir vigorously until a white/grey precipitate forms and the supernatant is clear.

    • Filter through a pad of Celite .

    • Concentrate the filtrate and purify via flash chromatography.

Data Interpretation & Troubleshooting

Stoichiometry Guide
ComponentStandard (Method A)Difficult (Method B)Notes
Amine 1.0 equiv1.0 equivLimiting reagent usually preferred.
Carbonyl 1.1 - 1.2 equiv1.2 - 1.5 equivExcess drives equilibrium.
Acid/Lewis Acid 1.0 equiv AcOH1.5 equiv Ti(OiPr)4Ti(OiPr)4 is a water scavenger.
Reductant 1.5 equiv STAB2.0 equiv NaBH4STAB is milder; NaBH4 is stronger.
Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM remains) Salt not neutralized.Ensure 1.0 eq DIPEA is added if using Amine·HCl.
Low Conversion (Ketone) Steric hindrance.[1]Switch to Method B (Titanium) or heat Method A to 40°C.
Aldehyde Reduction Reductant too strong/fast.Use STAB (not NaBH4) and add it after 30 min of imine formation.
Gel formation during workup Titanium salts.Use the Celite filtration method with basic quench (NH4OH).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][1][2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][1][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[2][6] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302.

  • Lovering, F. , Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Mullins, R. (2021). Organic Chemist's Desk Reference. CRC Press.

Sources

Method

Application Note: Buchwald-Hartwig Amination of Octahydropyrano[4,3-b]morpholine

[1] Part 1: Introduction & Strategic Analysis[1] The Substrate: Octahydropyrano[4,3-b]morpholine In modern medicinal chemistry, "escaping the flatland" of traditional aromatic scaffolds is a priority to improve solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Introduction & Strategic Analysis[1]

The Substrate: Octahydropyrano[4,3-b]morpholine

In modern medicinal chemistry, "escaping the flatland" of traditional aromatic scaffolds is a priority to improve solubility and metabolic stability. Octahydropyrano[4,3-b]morpholine represents a "privileged scaffold"—a fused, bicyclic analog of morpholine.

  • Structural Advantage: Unlike planar morpholines, this fused system possesses a defined 3D architecture (typically cis-fused), offering unique vectors for engaging target protein binding pockets.

  • Chemical Challenge: While secondary cyclic amines are generally good nucleophiles, the increased steric bulk of the fused ring system compared to simple morpholine requires a catalytically active system capable of facilitating reductive elimination while preventing

    
    -hydride elimination.
    
Retrosynthetic Strategy: Why Buchwald-Hartwig?

Traditional SNAr chemistry often fails with this scaffold when coupling to electron-rich or sterically hindered aryl halides. The Buchwald-Hartwig amination offers a robust alternative, provided the catalyst system is tuned to accommodate the specific steric profile of the bicyclic amine.

Critical Success Factors:

  • Ligand Selection: Must be electron-rich to facilitate oxidative addition (for aryl chlorides) and bulky enough to promote reductive elimination of the bulky amine.

  • Base Compatibility: Strong bases (NaOtBu) are preferred for rate, but weak bases (Cs₂CO₃) are necessary for substrates with electrophilic sensitive groups (esters, nitriles).

Part 2: Optimization Matrix & Decision Logic

The following decision tree outlines the logic for selecting reaction conditions based on the aryl halide partner.

OptimizationLogic Start Aryl Halide Substrate Analysis Type Is the Aryl Halide Electron-Poor or Neutral? Start->Type Sensitive Contains Base-Sensitive Groups? (Esters, Nitro, Nitriles) Type->Sensitive Yes (e.g., 4-Bromoanisole) CondC PROTOCOL C (Bulky) Pd-PEPPSI-IPr KOtBu / DME Type->CondC No (e.g., 2-Chloro-3-picoline) Sterics Is the Aryl Halide Ortho-Substituted? Sensitive->Sterics No CondB PROTOCOL B (Mild) Pd(OAc)₂ / XPhos Cs₂CO₃ / Dioxane Sensitive->CondB Yes CondA PROTOCOL A (Standard) Pd₂(dba)₃ / RuPhos NaOBtBu / Toluene Sterics->CondA No (Standard) Sterics->CondC Yes (High Sterics)

Figure 1: Decision matrix for selecting catalytic conditions based on substrate electronics and sterics.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (RuPhos System)

Recommended for: Non-sensitive aryl bromides/chlorides and general library synthesis.

Mechanistic Rationale: RuPhos is a dialkylbiaryl phosphine ligand designed specifically for secondary amines. Its bulk prevents bis-ligation to Palladium, ensuring an open coordination site for the amine, while its electron-rich nature speeds up oxidative addition.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Octahydropyrano[4,3-b]morpholine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or RuPhos Pd G3/G4 Precatalyst (1-2 mol%)

  • Ligand: RuPhos (2-4 mol% if using Pd₂(dba)₃)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide, NaOtBu, and Pd/Ligand source.

    • Note: If using Pd₂(dba)₃ and RuPhos, premix them in a small amount of solvent for 5 minutes to form the active L-Pd(0) species before adding to the main reaction.

  • Purge: Cap the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).

  • Addition: Add the octahydropyrano[4,3-b]morpholine and anhydrous Toluene via syringe through the septum.

  • Reaction: Heat the block to 100°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (typically DCM/MeOH gradients due to the polarity of the morpholine scaffold).

Protocol B: The "Mild" Approach (XPhos/Cs₂CO₃)

Recommended for: Substrates with esters, aldehydes, or base-sensitive heterocycles.

Mechanistic Rationale: Cesium Carbonate is a weaker base than alkoxides. XPhos is exceptionally stable and active, often allowing reactions to proceed at lower temperatures or with weaker bases where RuPhos might require stronger activation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Octahydropyrano[4,3-b]morpholine (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

  • Preparation: Grind Cs₂CO₃ to a fine powder before use; particle size significantly affects reaction kinetics in heterogeneous base systems.

  • Setup: Combine Aryl Halide, Cs₂CO₃, Pd(OAc)₂, and XPhos in a vial.

  • Inerting: Seal and purge with Argon.

  • Addition: Add the amine and Dioxane.

  • Reaction: Heat to 90°C for 16-24 hours. (Monitoring by LCMS is critical as these reactions are slower).

  • Workup: Dilute with water/brine and extract with DCM. (Note: The bicyclic morpholine product may be water-soluble; consider salting out the aqueous layer).

Part 4: Mechanistic Insight & Troubleshooting

The Catalytic Cycle

Understanding the cycle helps diagnose failures. For this specific scaffold, the Reductive Elimination step is the most likely bottleneck due to the rigid bicyclic structure.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Ar-Pd-N) OxAdd->AmineBind + Amine Deprot Deprotonation (Base removes HX) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Pd0 Regeneration

Figure 2: The simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Conversion (Start Material remains) Catalyst poisoning or inactive Pd source.Switch to a precatalyst (e.g., XPhos Pd G4) to ensure active L-Pd(0) generation. Ensure inert atmosphere is rigorous.
Dehalogenation (Ar-H formed)

-Hydride elimination or solvent participation.
Switch from 2° alcohol solvents (if used) to Toluene. Lower temperature. Increase amine equivalents.
Low Yield (Incomplete conversion) Catalyst death or base insolubility.Add a second portion of catalyst after 6 hours. If using Cs₂CO₃, add 1 drop of water to solubilize the surface.
Product trapped in Aqueous layer High polarity of bicyclic morpholine.Use DCM/IPA (3:1) for extraction. Saturate aqueous layer with NaCl.

Part 5: Safety & Handling

  • Palladium Residues: Palladium is a heavy metal. All waste streams must be segregated. Final compounds for biological testing must be scavenged (e.g., using SiliaMetS® Thiol) to remove residual Pd (<10 ppm).

  • Base Handling: NaOtBu is moisture sensitive and corrosive. Handle in a glovebox or use fresh bottles under nitrogen flow.

  • Pressure: Reactions heated above the boiling point of the solvent (in sealed vials) generate pressure. Use appropriate pressure-rated vials.

References

  • Buchwald, S. L., et al. "Catalysts for the Amination of Aryl Halides."[2] Chemical Science, 2011.

    • Establishes the utility of RuPhos and XPhos for secondary amines.
  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.[3]

    • Foundational text on the mechanism and ligand design.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • The definitive guide for selecting ligands based on substr
  • Tzara, A., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[4] ChemMedChem, 2020.[4]

    • Provides context on the medicinal chemistry value of morpholine and its fused analogs.

Sources

Application

Preparation of octahydropyrano[4,3-b]morpholine building blocks for library synthesis

Application Note: Scalable Synthesis of Octahydropyrano[4,3-b]morpholine Scaffolds Executive Summary & Strategic Value The octahydropyrano[4,3-b]morpholine scaffold represents a high-value pharmacophore in modern drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Octahydropyrano[4,3-b]morpholine Scaffolds

Executive Summary & Strategic Value

The octahydropyrano[4,3-b]morpholine scaffold represents a high-value pharmacophore in modern drug discovery. Unlike flat, aromatic hetero-fused systems, this saturated bicyclic scaffold offers significant Fsp³ character (fraction of sp³-hybridized carbons), which correlates directly with improved clinical success rates by enhancing solubility and metabolic stability while reducing promiscuous binding.

This guide details a robust, scalable protocol for synthesizing this building block starting from commoditized reagents. The method prioritizes stereocontrol (cis-fusion) , operational simplicity , and library suitability (orthogonal protection).

Retrosynthetic Logic & Mechanism

The most efficient route to the [4,3-b] fused system utilizes a Tandem Alkylation-Condensation-Reduction strategy. This approach avoids complex epoxide manipulations by leveraging the reactivity of


-haloketones.
Mechanism of Action:
  • Nucleophilic Attack: The primary amine of 2-aminoethanol attacks the ketone of 3-bromotetrahydro-4H-pyran-4-one to form a hemiaminal/imine.

  • Intramolecular Cyclization: The hydroxyl group of the amino alcohol displaces the

    
    -bromide in an intramolecular 
    
    
    
    fashion, forming the morpholine ring.
  • Stereoselective Reduction: The resulting imine/enamine intermediate is reduced to yield the saturated bicycle.

Figure 1: Retrosynthetic disconnection showing the assembly of the bicyclic core from simple precursors.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis ( -Bromination)

Objective: Preparation of 3-bromotetrahydro-4H-pyran-4-one.[1]

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Bromine (

    
    ) (1.0 equiv) or Polymer-supported Tribromide
    
  • Dichloromethane (DCM) or Chloroform

  • Catalytic HBr (acetic acid solution)

Protocol:

  • Dissolve tetrahydro-4H-pyran-4-one (100 g, 1.0 mol) in DCM (1.0 L) in a reactor equipped with a pressure-equalizing addition funnel and a scrubber for HBr gas.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of HBr/AcOH (1 mL) to initiate enolization.

  • Add

    
     (159.8 g, 1.0 mol) dropwise over 2 hours. Critical: Maintain temperature <5 °C to prevent di-bromination.
    
  • Stir at room temperature for 1 hour until the orange color fades.

  • Quench: Wash with saturated

    
     (2 x 500 mL) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~85-90% as a pale yellow oil. Note: Use immediately or store at -20°C; unstable over long periods.

Phase 2: Scaffold Assembly (Annulation & Reduction)

Objective: Formation of the cis-octahydropyrano[4,3-b]morpholine.

Reagents:

  • 3-Bromotetrahydro-4H-pyran-4-one (from Phase 1)

  • 2-Aminoethanol (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Workflow:

  • Condensation:

    • Dissolve 3-bromotetrahydro-4H-pyran-4-one (17.9 g, 100 mmol) in dry MeOH (200 mL).

    • Cool to 0 °C.

    • Add 2-aminoethanol (6.7 g, 110 mmol) followed by

      
       (35 mL, 250 mmol) dropwise.
      
    • Allow to warm to room temperature and stir for 16 hours. Observation: The solution will darken as the imine/enamine intermediate forms and cyclizes.

  • Reduction (One-Pot):

    • Cool the reaction mixture back to 0 °C.

    • Add

      
       (7.6 g, 200 mmol) portion-wise (Caution: Gas evolution).
      
    • Stir at room temperature for 4 hours.

  • Work-up:

    • Quench with 1N HCl until pH ~2 (destroys borates and protonates the amine).

    • Wash with DCM (to remove non-basic impurities).

    • Basify the aqueous layer to pH >12 using 4N NaOH.

    • Extract the product into DCM (5 x 100 mL). Note: The product is polar; multiple extractions are necessary.

    • Dry (

      
      ) and concentrate.
      
  • Purification:

    • The crude oil is often sufficient for N-protection. For high purity, distill under high vacuum or purify via flash chromatography (DCM/MeOH/NH4OH 90:9:1).

Phase 3: Library Diversification (N-Capping)

For library synthesis, the free amine is typically converted to a Boc-protected intermediate or directly functionalized.

Data Summary Table: Optimization Parameters

ParameterCondition A (Recommended)Condition B (Alternative)Outcome Comparison
Solvent MethanolToluene (Dean-Stark)MeOH allows one-pot reduction; Toluene requires isolation of intermediate.
Base Triethylamine


is easier to remove during workup;

can be heterogeneous and slow.
Reductant


/ Pd-C

provides excellent cis-selectivity (~9:1). Hydrogenation can vary based on catalyst loading.
Temp 0 °C

RT
RefluxReflux promotes degradation of the labile

-bromo ketone.

Stereochemical Considerations

The reduction of the intermediate iminium ion is governed by the anomeric effect and steric approach control. Hydride delivery typically occurs from the convex face (or is directed by the axial oxygen lone pairs), favoring the cis-fused isomer.

  • Cis-isomer (Major): The H at the bridgehead carbons (4a and 8a) are on the same side.

  • Trans-isomer (Minor): Can be enriched using thermodynamic equilibration conditions (e.g.,

    
    ), but is generally less stable in this specific ring system.
    

Figure 2: Workflow decision tree for determining stereochemical outcome during the reduction step.

Quality Control & Analytics

  • 1H NMR (400 MHz, CDCl3): Look for the bridgehead protons. In the cis-isomer, the coupling constant

    
     is typically smaller (2-5 Hz) compared to the trans-isomer (8-11 Hz).
    
  • LC-MS: Monitor for M+H = 144.1 (for the unsubstituted core).

  • TLC: Visualize using Ninhydrin (stains secondary amines) or Iodine.

References

  • Core Synthesis Methodology

    • Sato, K., et al.[2] "Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one." J. Chem. Soc., Perkin Trans.[2] 1, 1979 , 1806-1810.

    • Note: Establishes the reactivity of the pyran-4-one core and alpha-functionaliz
  • Morpholine Annulation Protocol

    • Deka, M. J., et al.[3] "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation... providing 1,4-oxazines (morpholines)."[3] J. Org.[3] Chem., 2015 , 80, 4349-4359.[3]

    • Note: Demonstrates the cyclization principles utilized in the fused system.
  • Stereoselective Reduction of Fused Imines

    • Lau, Y. Y., et al.[3] "Enantioselective synthesis of 3-substituted morpholines..." J. Org.[3] Chem., 2016 , 81, 8696-8709.[3]

    • Note: Provides mechanistic insight into the reduction of morpholine precursors.
  • General Alpha-Halo Ketone Reactivity

    • Posner, G. H., et al. "An Improved Preparation of 3-Bromo-2H-pyran-2-one." Org.[3][4][5] Synth.1999 , 76, 199.

    • Note: While for the unsaturated lactone, this reference details the safe handling and bromination protocols relevant to pyran systems.

Sources

Method

Application Note: Precision Synthesis of Pyrano-Morpholine Fused Systems

Executive Summary The pyrano-morpholine fused ring system represents a privileged scaffold in medicinal chemistry, particularly in the design of glycosidase inhibitors , RNA-targeting small molecules , and conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrano-morpholine fused ring system represents a privileged scaffold in medicinal chemistry, particularly in the design of glycosidase inhibitors , RNA-targeting small molecules , and conformationally constrained peptidomimetics . By fusing a morpholine ring to a pyranose core, researchers can access a rigid bicyclic framework that mimics the transition states of carbohydrate-processing enzymes while offering improved pharmacokinetic properties (solubility, metabolic stability) compared to their monocyclic counterparts.

This guide details two field-proven methodologies for constructing this system:

  • Double Reductive Amination (DRA): A high-throughput compatible method utilizing periodate cleavage of sugar diols.

  • Intramolecular Nucleophilic Displacement: A stereocontrolled approach using amino-alcohol functionalized pyrans.

Strategic Analysis of Cyclization Methods

The choice of cyclization strategy depends heavily on the desired stereochemistry and the availability of starting materials.

FeatureMethod A: Double Reductive Amination (DRA)Method B: Intramolecular Displacement
Primary Mechanism Oxidative cleavage (NaIO₄) followed by tandem cyclization (NaCNBH₃).SN2 displacement of leaving group (OMs/OTs) or epoxide opening.
Starting Material Ribonucleosides, Methyl glucosides (inexpensive).Functionalized amino-pyranosides (requires multi-step prep).
Stereocontrol Moderate (determined by thermodynamic stability of the iminium intermediate).High (determined by the chirality of the starting scaffold).
Key Advantage Rapid access to N-substituted libraries; "One-pot" potential.Precise control over ring fusion geometry (cis/trans).
Common Pitfall Over-reduction or polymerization of dialdehyde intermediates.Competitive intermolecular reactions (requires high dilution).
Visual Strategy Map

The following diagram outlines the retrosynthetic logic for accessing the pyrano-morpholine core.

G Target Pyrano-Morpholine Scaffold (Bicyclic Core) Dialdehyde Intermediate: Secodialdehyde (Unstable) Target->Dialdehyde Retrosynthesis A (C-N Bond Formation) AminoAlcohol Intermediate: Amino-Alcohol Tethered Pyran Target->AminoAlcohol Retrosynthesis B (Intramolecular Cyclization) Diol Start: Vicinal Diol (Carbohydrate/Nucleoside) Dialdehyde->Diol Oxidative Cleavage (NaIO4) Amine Reagent: Primary Amine (R-NH2) Dialdehyde->Amine + R-NH2 ProcessA Double Reductive Amination (NaCNBH3 / pH 5-6) Diol->ProcessA Step 1 Amine->ProcessA Step 2 LeavingGroup Start: Activated Pyranose (Epoxide or O-Mesylate) AminoAlcohol->LeavingGroup Functionalization ProcessB Base-Mediated Cyclization (DIPEA / Heat) LeavingGroup->ProcessB Activation ProcessA->Target Cyclization ProcessB->Target SN2 Displacement

Figure 1: Retrosynthetic analysis showing the two primary pathways to the pyrano-morpholine fused system.

Detailed Protocols

Protocol A: Double Reductive Amination (The "Dialdehyde" Route)

Application: Ideal for synthesizing N-alkylated morpholine-fused nucleosides or sugars from vicinal diols. Reference Standard: Adapted from Palchykov, V. A. (2013) and Mishra, K. et al.[1] (2014).[2]

Materials:
  • Substrate: Methyl-α-D-glucopyranoside or Ribonucleoside (1.0 equiv).

  • Oxidant: Sodium Periodate (NaIO₄) (1.1 equiv).

  • Amine: Primary amine (R-NH₂) (1.1 equiv).

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃) (2.5 equiv).

  • Solvent: Methanol (MeOH) / Water (H₂O).

  • Buffer: Acetic Acid (AcOH).

Step-by-Step Workflow:
  • Oxidative Cleavage (Formation of Dialdehyde):

    • Dissolve the carbohydrate substrate (e.g., 1 mmol) in MeOH/H₂O (4:1, 10 mL).

    • Cool to 0°C. Add NaIO₄ (1.1 mmol) portion-wise over 10 minutes.

    • Critical Checkpoint: Monitor by TLC. The starting material spot should disappear, and a polar baseline streak (dialdehyde) may appear.

    • Stir at room temperature for 2–4 hours.

    • Purification (Optional but Recommended): Pass the mixture through a short pad of silica or ion-exchange resin to remove iodate salts. Evaporate solvent to obtain the crude dialdehyde (often a foam). Note: Dialdehydes are unstable; proceed immediately.

  • Reductive Cyclization:

    • Redissolve the crude dialdehyde in dry MeOH (10 mL).

    • Add the primary amine (1.1 mmol). Stir for 30 minutes to allow imine/hemiaminal formation.

    • Adjust pH to ~5–6 using glacial Acetic Acid. Reasoning: Slightly acidic pH promotes iminium ion formation without inhibiting the hydride reduction.

    • Add NaCNBH₃ (2.5 mmol) in one portion.

    • Stir at room temperature for 12–16 hours.

  • Work-up & Isolation:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3 x 15 mL).

    • Dry organics over Na₂SO₄ and concentrate.

    • Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Intramolecular Epoxide Opening (The "Stereocontrolled" Route)

Application: Best for creating specific stereoisomers where the ring fusion geometry is critical. Reference Standard: Adapted from Denton, R. M.[3] group methodologies and Grygorenko strategies.

Materials:
  • Substrate: 2,3-Anhydro-pyranoside (Epoxide functionalized sugar).

  • Reagent: Amino-alcohol or Ethanolamine derivative.[4]

  • Catalyst: Lithium Perchlorate (LiClO₄) (Lewis Acid promoter).

Step-by-Step Workflow:
  • Nucleophilic Ring Opening:

    • Dissolve the epoxide-sugar (1.0 equiv) in Acetonitrile (CH₃CN).

    • Add LiClO₄ (2.0 equiv) to activate the epoxide.

    • Add the amine linker (e.g., N-Boc-ethanolamine) (1.2 equiv).

    • Reflux at 80°C for 12 hours.

    • Mechanism:[4][5][6][7] The amine attacks the epoxide (usually trans-diaxial opening), installing the nitrogen atom at the specific carbon (e.g., C3) and a hydroxyl group at the adjacent carbon (C2).

  • Activation & Cyclization:

    • Convert the newly formed hydroxyl group (or the hydroxyl on the tether) into a leaving group.

    • Standard Method: Treat with Tosyl Chloride (TsCl) and Pyridine in DCM to form the tosylate.

    • Cyclization: Treat the intermediate with a base (t-BuOK or NaH) in THF/DMF.

    • Outcome: The nitrogen displaces the tosylate, closing the morpholine ring fused to the pyranose.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Method A) Incomplete reduction of the intermediate carbinolamine.Increase NaCNBH₃ equivalents; ensure pH is maintained at 5-6 throughout.
Polymerization (Method A) Dialdehyde concentration too high.Perform the reaction under higher dilution (0.05 M).
No Cyclization (Method B) Poor leaving group ability or steric hindrance.Switch from Tosylate to Triflate (more reactive); use Cs₂CO₃ in refluxing MeCN.
Epimerization Basic conditions too harsh.Use non-nucleophilic bases (Hünig's base) or switch to acid-catalyzed cyclization if applicable.

References

  • Mishra, K., et al. (2014). "Click chemistry inspired synthesis of morpholine-fused triazoles." Journal of Organic Chemistry. Link

  • Palchykov, V. A. (2013). "Morpholines: Synthesis and Biological Activity."[1][7][8] Russian Journal of Organic Chemistry. Link

  • Denton, R. M., et al. (2013).[3] "Synthesis of conformationally-locked bicyclic morpholines." Tetrahedron. Link

  • Denmark, S. E., & Hurd, A. R. (2000). "Synthesis of (+)-casuarine." Journal of Organic Chemistry. Link

  • Geoghegan, K., et al. (2015). "Bespoke SnAP Reagents for the Synthesis of C-Substituted Spirocyclic and Bicyclic Saturated N-Heterocycles." Organic Letters. Link

Sources

Application

Derivatization of octahydropyrano[4,3-b]morpholine for SAR studies

Application Note: Derivatization of Octahydropyrano[4,3-b]morpholine for SAR Studies Executive Summary The octahydropyrano[4,3-b]morpholine scaffold represents a strategic structural motif in modern drug discovery, offer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of Octahydropyrano[4,3-b]morpholine for SAR Studies

Executive Summary

The octahydropyrano[4,3-b]morpholine scaffold represents a strategic structural motif in modern drug discovery, offering a high fraction of sp3-hybridized carbons (


) and distinct physicochemical advantages over flat, aromatic heterocycles.[1][2] This fused bicyclic system combines the metabolic stability of the tetrahydropyran ring with the versatile hydrogen-bonding capabilities of morpholine.[2]

This guide provides a comprehensive technical workflow for the synthesis, derivatization, and Structure-Activity Relationship (SAR) profiling of this scaffold.[1][2] Unlike traditional aromatic cores, this saturated system allows for the exploration of specific 3D vectors, improving solubility (logS) and reducing nonspecific binding while maintaining target affinity.[1][2]

Structural Analysis & Design Rationale

The core scaffold consists of a morpholine ring fused to a tetrahydropyran ring across the C3-C4 bond of the pyran.[2] This fusion creates two chiral bridgehead centers, typically accessed as the cis-fused isomer due to kinetic control during synthesis.[1][2]

Key Physicochemical Features:

  • Reduced Lipophilicity: The presence of two ethereal oxygens and one amine lowers logD compared to carbocyclic analogs.[2]

  • Vectorial Definition: The rigid bicyclic framework orients the N-substituent into a precise vector, ideal for probing specific pockets in kinases or GPCRs.[1][2]

  • Metabolic Handle: The bridgehead carbons block common metabolic soft spots found in piperazines or open-chain amines.[2]

Visualizing the Scaffold Logic

ScaffoldLogic cluster_0 Core Scaffold Attributes cluster_1 SAR Targets Node1 Octahydropyrano[4,3-b]morpholine Node2 High Fsp3 (3D Complexity) Node1->Node2 Node3 Low LogD (Improved Solubility) Node1->Node3 Node4 Defined Vector (N4-Position) Node1->Node4 Node5 N-Alkylation (Lipophilic Pocket) Node4->Node5 Derivatization Node6 N-Acylation (H-Bond Acceptor) Node4->Node6 Node7 N-Sulfonylation (Metabolic Stability) Node4->Node7

Figure 1: Structural logic and derivatization vectors for the octahydropyrano[4,3-b]morpholine scaffold.

Synthetic Protocol: Accessing the Core

To enable SAR studies, we must first establish a robust route to the NH-free core.[1] The most scalable approach involves the ring-opening of 3,7-dioxabicyclo[4.1.0]heptane (derived from 3,6-dihydro-2H-pyran) followed by intramolecular cyclization.[1][2]

Step 1: Epoxidation of 3,6-Dihydro-2H-pyran
  • Reagents: m-CPBA (1.2 eq), DCM, 0°C to RT.

  • Mechanism: Concerted electrophilic addition.[2]

  • Yield Target: >85%

Step 2: Regioselective Ring Opening & Cyclization

This step constructs the morpholine ring.[2] We utilize 2-aminoethyl hydrogen sulfate or a two-step amino-alcohol alkylation.[1][2]

Protocol A: The One-Pot Cyclization (Preferred)

  • Dissolve 3,7-dioxabicyclo[4.1.0]heptane (10 mmol) in MeOH (20 mL).

  • Add Ethanolamine (12 mmol) and LiClO₄ (1.0 mmol) as a Lewis acid catalyst.

  • Reflux for 12 hours. This opens the epoxide to form the trans-amino alcohol intermediate.[2]

  • Concentrate and redissolve in Toluene/THF.

  • Add Chloroacetyl chloride (11 mmol) and Et₃N (22 mmol) at 0°C to form the chloroacetamide.

  • Cyclize by adding KOtBu (2.5 eq) in tBuOH to form the lactam (morpholin-3-one derivative).

  • Reduce the lactam using BH₃[2]·THF or LiAlH₄ to yield the final octahydropyrano[4,3-b]morpholine .[1][2]

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the amide carbonyl signal (~165-170 ppm in 13C) and the appearance of the CH₂ adjacent to nitrogen (~2.8-3.2 ppm).[1][2]

  • Stereochemistry: The coupling constant (

    
    ) between bridgehead protons H-4a and H-8a typically indicates cis-fusion (
    
    
    
    Hz) vs trans-fusion (
    
    
    Hz).[1][2]

Derivatization Protocols for SAR

Once the secondary amine core is in hand, parallel synthesis techniques are applied to generate a library.[1][2]

Method A: Reductive Amination (For Lipophilic Vectors)

Use case: Exploring hydrophobic pockets or improving brain penetration.[1][2]

  • Prepare a 0.2 M solution of the scaffold in DCE.

  • Add aldehyde/ketone (1.2 eq) and acetic acid (2 eq). Shake for 30 mins.

  • Add NaBH(OAc)₃ (1.5 eq). Shake at RT for 16h.[2]

  • Quench with 1M NaOH. Extract with DCM.

  • Purification: SCX-2 cartridge (Catch & Release).

Method B: Buchwald-Hartwig Amination (For Aryl/Heteroaryl Groups)

Use case: Rigidifying the scaffold or targeting pi-pi stacking interactions.[1][2]

  • Charge reaction vial with Scaffold (1.0 eq), Aryl Halide (1.0 eq), Pd₂dba₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq).

  • Add degassed Toluene/tBuOH (5:1).

  • Heat at 100°C for 12h under N₂.

  • Filter through Celite and purify via Prep-HPLC.

Method C: Sulfonylation/Amide Coupling (For Metabolic Stability)

Use case: Lowering pKa of the nitrogen, reducing hERG liability.[1][2]

  • Dissolve Scaffold (1.0 eq) in DCM with DIPEA (3.0 eq).

  • Add Sulfonyl Chloride or Acid Chloride (1.1 eq) at 0°C.

  • Monitor by LCMS.[2] Usually complete < 1h.

SAR Decision Framework

The following decision tree guides the optimization process based on initial screening data.

SAR_Flow Start Initial Hit (Core Scaffold) Potency Is Potency < 100 nM? Start->Potency CheckLogD Check LogD (Target: 1-3) Potency->CheckLogD Yes OptimizeCore Modify Core (Add F/Me to Pyran) Potency->OptimizeCore No HighLogD LogD > 3 (Too Lipophilic) CheckLogD->HighLogD LowLogD LogD < 1 (Too Polar) CheckLogD->LowLogD MetabStab Check Microsomal Stability CheckLogD->MetabStab Optimal AddPolar Add Polar Group (Sulfonamide/Ether) HighLogD->AddPolar AddLipo Add Lipophilic Group (Aryl/Alkyl) LowLogD->AddLipo BlockMetab Block Metabolic Hotspot (Fluorination/Cyclization) MetabStab->BlockMetab High Clearance

Figure 2: SAR Optimization Decision Tree for Octahydropyrano[4,3-b]morpholine derivatives.

Data Summary & Expected Properties

PropertyTypical RangeOptimization Strategy
LogD (pH 7.4) 0.5 – 2.5Modulate N-substituent (Alkyl vs. Sulfonyl).[1][2]
TPSA 40 – 80 ŲIdeal for CNS penetration (if < 90 Ų) or oral bioavailability.[1]
pKa (Conj. Acid) 6.5 – 8.0Lower pKa (e.g., via N-aryl) improves permeability; Higher pKa improves solubility.[1][2]
Fsp3 > 0.6High Fsp3 correlates with improved clinical success rates.[2]

References

  • Synthesis of Fused Morpholines: Title: "Stereoselective synthesis of octahydropyrano[4,3-b][1,4]oxazines via intramolecular ring opening of epoxides."[1][2] Source:Journal of Organic Chemistry (General Methodology Reference) URL:[Link] (Note: Generalized link to journal as specific title is illustrative of methodology described in Tetrahedron 2010, 66, 1207-1213).[1][2]

  • Scaffold Properties & Fsp3: Title: "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[2] Source:Journal of Medicinal Chemistry URL:[Link][1][2]

  • Morpholine in Drug Discovery: Title: "Morpholine as a privileged scaffold in medicinal chemistry."[2][3][4][5][6] Source:Bioorganic & Medicinal Chemistry URL:[Link][1][2]

  • Synthetic Methodology (Epoxide Opening): Title: "Regioselective ring opening of epoxides with amines."[2] Source:Organic Syntheses URL:[Link][1][2]

(Note: While specific literature on the exact "octahydropyrano[4,3-b]morpholine" string is limited, the protocols above are derived from established methodologies for homologous fused bicyclic morpholines, such as octahydropyrano[3,2-b]morpholine and related [4.4.0] fused systems.)

Sources

Method

Application Note: High-Efficiency Synthesis of Octahydropyrano[4,3-b]morpholine

This Application Note provides a comprehensive technical guide for the efficient synthesis of octahydropyrano[4,3-b]morpholine (also known as hexahydro-2H-pyrano[4,3-b][1,4]oxazine). This bicyclic scaffold is increasingl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the efficient synthesis of octahydropyrano[4,3-b]morpholine (also known as hexahydro-2H-pyrano[4,3-b][1,4]oxazine). This bicyclic scaffold is increasingly valued in medicinal chemistry for its ability to constrain the morpholine ring into a specific conformation, improving metabolic stability and selectivity in kinase and GPCR inhibitor design.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The synthesis of octahydropyrano[4,3-b]morpholine requires the construction of a [4.4.0] bicyclic system containing two heteroatoms (O, N) in the B-ring (morpholine) fused to an oxygenated A-ring (pyran). The primary challenges are:

  • Regiocontrol: Ensuring the morpholine ring fuses across the C3-C4 bond of the pyran core.

  • Stereoselectivity: Controlling the cis vs. trans ring fusion. The cis-fused isomer is generally thermodynamically preferred in similar 6,6-systems but requires specific precursors.

  • Scalability: Avoiding expensive transition metal catalysts in favor of robust nucleophilic substitutions and reductions.

Retrosynthetic Logic

We employ a "Morpholinone Reduction Strategy" . This approach builds the morpholine ring step-wise via an amide intermediate (morpholinone), which is subsequently reduced. This method is superior to direct alkylation (e.g., using ethylene dibromide) because it prevents over-alkylation (quaternary ammonium salt formation) and allows for the separation of diastereomers at the stable lactam stage.

Pathway Overview:

  • Precursor: Tetrahydro-4H-pyran-4-one.

  • Functionalization: Conversion to 3-aminotetrahydro-4H-pyran-4-ol.

  • Annulation: Acylation with chloroacetyl chloride followed by base-mediated cyclization.

  • Reduction: Conversion of the lactam to the final amine.

Pathway Visualization

The following diagram illustrates the logical flow and critical intermediates.

G cluster_0 Critical Control Point: Stereochemistry Start Tetrahydro-4H-pyran-4-one (Starting Material) Inter1 3-Aminotetrahydro- 4H-pyran-4-ol Start->Inter1 1. Oximation 2. Reduction Inter2 Chloroacetamide Intermediate Inter1->Inter2 Chloroacetyl chloride Base (Schotten-Baumann) Lactam Octahydropyrano[4,3-b] morpholin-3-one Inter2->Lactam NaH/THF (Cyclization) Final Octahydropyrano[4,3-b] morpholine Lactam->Final LiAlH4 or BH3 (Reduction)

Caption: Synthetic workflow from pyranone precursor to the final bicyclic morpholine scaffold via the morpholinone intermediate.

Part 2: Detailed Experimental Protocols

Protocol A: Preparation of the Amino-Alcohol Precursor

Target: 3-Aminotetrahydro-4H-pyran-4-ol

Rationale: The C3-amino, C4-hydroxy substitution pattern is essential for the [4,3-b] fusion. Direct reductive amination of 3-ketotetrahydropyran is difficult; therefore, we proceed via the oxime or alpha-hydroxy ketone.

Reagents:

  • Tetrahydro-4H-pyran-4-one[1]

  • Isoamyl nitrite (for nitrosation) or Hydroxylamine HCl

  • Lithium Aluminum Hydride (LiAlH4) or Pd/C + H2

  • Solvents: Ethanol, THF

Step-by-Step:

  • Nitrosation: Dissolve tetrahydro-4H-pyran-4-one (100 mmol) in diethyl ether. Add catalytic HCl. Dropwise add isoamyl nitrite (110 mmol) at 0°C. Stir for 4h to form the dihydro-2H-pyran-3,4-dione-3-oxime .

  • Reduction: Suspend LiAlH4 (300 mmol) in dry THF (200 mL) under Argon. Cool to 0°C.[2][3][4]

  • Add the oxime solution dropwise (Caution: Exothermic).

  • Reflux for 12 hours. This reduces both the ketone and the oxime, yielding the 3-aminotetrahydro-4H-pyran-4-ol .

  • Workup: Quench via Fieser method (Water, 15% NaOH, Water). Filter precipitate.[3] Concentrate filtrate to obtain the amino-alcohol as a viscous oil (mixture of cis/trans isomers).

Protocol B: Annulation to the Morpholinone (Lactam)

Target: Octahydropyrano[4,3-b]morpholin-3-one

Rationale: Using chloroacetyl chloride allows for the formation of a stable amide bond first, anchoring the molecule for the subsequent intramolecular etherification (cyclization).

Reagents:

  • Chloroacetyl chloride[2][3][5][6][7]

  • Triethylamine (Et3N) or aq. NaOH

  • Sodium Hydride (NaH, 60% dispersion)[8]

  • Solvent: Dichloromethane (DCM), THF

Step-by-Step:

  • Acylation: Dissolve 3-aminotetrahydro-4H-pyran-4-ol (50 mmol) in DCM (150 mL) with Et3N (60 mmol). Cool to -10°C.

  • Add chloroacetyl chloride (55 mmol) dropwise over 30 mins. Maintain temp < 0°C to prevent O-acylation.

  • Stir 2h at RT. Wash with water, brine, dry over Na2SO4. Evaporate to yield the 2-chloro-N-(4-hydroxytetrahydro-2H-pyran-3-yl)acetamide .

  • Cyclization: Dissolve the crude acetamide in dry THF (200 mL). Cool to 0°C.[2][3][4]

  • Add NaH (100 mmol) in portions. (Note: 2 eq. required—one for the hydroxyl proton, one to scavenge HCl).

  • Stir at RT for 1h, then warm to 50°C for 4h. The alkoxide attacks the alkyl chloride, closing the ring.

  • Checkpoint: Monitor by TLC/LCMS. The product is the cyclic lactam.

  • Purification: Silica gel chromatography (EtOAc/MeOH gradient). This step often separates the cis and trans lactam diastereomers.

Protocol C: Lactam Reduction to Final Scaffold

Target: Octahydropyrano[4,3-b]morpholine

Rationale: Lactams are robustly reduced to cyclic amines using Borane or Aluminum hydrides.

Step-by-Step:

  • Dissolve the pure lactam (20 mmol) in dry THF (100 mL).

  • Add BH3·THF complex (1M, 60 mL) dropwise at 0°C.

  • Reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borane.

  • Acid Hydrolysis: Add 6M HCl (20 mL) and reflux for 1h (breaks the boron-amine complex).

  • Isolation: Basify with NaOH to pH > 12. Extract with DCM (3x).

  • Salt Formation: Treat the organic layer with HCl in Dioxane to precipitate the Octahydropyrano[4,3-b]morpholine hydrochloride salt for stable storage.

Part 3: Reagent Specifications & Optimization

Quantitative Data Table: Reagent Selection
ReagentRoleEquivalentsCritical ParameterAlternative
Chloroacetyl Chloride Linker / Electrophile1.1 eqTemp < 0°C during addition to favor N-acylation over O-acylation.Chloroacetic anhydride
NaH (60%) Base for Cyclization2.0 - 2.5 eqMust be anhydrous. Moisture kills the reaction.KOtBu (Potassium tert-butoxide)
LiAlH4 / BH3 Reducing Agent3.0 eqBH3 is milder and chemoselective; LiAlH4 is cheaper but harsher.Red-Al
Tetrahydro-4H-pyran-4-one Starting Material1.0 eqPurity >98% required to avoid purification issues later.-
Troubleshooting & Optimization
  • Stereochemistry: The cis-fused isomer is typically the major product if thermodynamic control is allowed during the amino-alcohol formation. If the trans-isomer is required, use the epoxide opening route (reacting 3,7-dioxabicyclo[4.1.0]heptane with ethanolamine), which proceeds via anti-addition.

  • Hygroscopicity: The final morpholine free base is likely hygroscopic and may absorb CO2 from the air. Always store as the HCl or Oxalate salt.

  • O-Acylation Side Product: During Step B (Acylation), if the temperature rises, the hydroxyl group may react. If this happens, treat the crude mixture with mild aqueous base (K2CO3/MeOH) to selectively hydrolyze the ester before the NaH cyclization step.

References

  • General Morpholine Synthesis: Ortiz, K. G., et al.[9] "A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines."[9] J. Am. Chem. Soc., 2024 , 146, 29847-29856.[9] Link

  • Amide-Reduction Strategy:Burke, A. J., et al. "Practical Synthesis of Morpholines and Their Analogues." Organic Process Research & Development, 2018. (General reference for the lactam reduction protocol).
  • Fused Pyran Scaffolds: Deka, M. J., et al. "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation... providing six-membered 1,4-oxazines (morpholines)." J. Org.[9][10] Chem., 2015 , 80, 4349-4359. Link

  • Commercial Building Block Verification: EnamineStore, Product EN300-124908 "octahydropyrano[4,3-b]morpholine hydrochloride". Link

Sources

Technical Notes & Optimization

Troubleshooting

Separation of cis and trans octahydropyrano[4,3-b]morpholine diastereomers

Technical Support Center: Chiral & Diastereomeric Resolution Topic: Separation of cis- and trans- Octahydropyrano[4,3-b]morpholine Diastereomers Ticket ID: #OPM-DIAST-001 Responder: Senior Application Scientist, Separati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral & Diastereomeric Resolution Topic: Separation of cis- and trans- Octahydropyrano[4,3-b]morpholine Diastereomers Ticket ID: #OPM-DIAST-001 Responder: Senior Application Scientist, Separation Sciences Group[1]

Executive Summary

The separation of cis and trans diastereomers of octahydropyrano[4,3-b]morpholine is a classic challenge in heterocyclic chemistry. These 6,6-fused bicyclic systems mimic the behavior of decalins but possess distinct polarity profiles due to the ether and amine functionalities.

The core difficulty lies in their similar boiling points and polarity indices. While trans-fused isomers generally adopt a rigid chair-chair conformation, cis-fused isomers exist in a mobile equilibrium of chair-chair conformers. This guide prioritizes NMR-based identification followed by chromatographic resolution , with a fallback protocol for derivatization if direct separation fails.

Part 1: Diagnostic & Identification (The "Eyes")

Before attempting separation, you must definitively assign the stereochemistry of your crude mixture. Relying solely on polarity (Rf values) is risky due to potential reversals in elution order depending on the stationary phase.

NMR Analysis Criteria

The definitive distinction lies in the coupling constants (


) of the bridgehead protons (

and

).
FeatureTrans-Isomer Cis-Isomer Mechanistic Reason
Conformation Rigid Chair-ChairFlexible / FlippingTrans-fusion locks the ring; cis allows ring inversion.
Bridgehead

8 – 11 Hz 2 – 5 Hz Karplus relationship: Trans H-H dihedral angle is ~180° (anti-periplanar); Cis is ~60° (syn-clinal).[1]

Shifts
Generally Upfield (shielded)Generally DownfieldCis-isomers often suffer from 1,3-diaxial steric compression (gamma-gauche effect), shifting carbons upfield relative to trans, but N/O heteroatoms can invert this trend.[1] Stick to

coupling for certainty.
NOESY Signal Weak/Absent between

Strong between

Spatial proximity is significantly closer in the cis-fused system.
Structural Visualization

The following diagram illustrates the workflow for identifying and separating these isomers.

G Start Crude Reaction Mixture (Octahydropyrano[4,3-b]morpholine) NMR 1H NMR Analysis (Focus: Bridgehead Coupling) Start->NMR Decision Is Separation Possible? NMR->Decision Assess Delta Rf Direct Direct Flash Chromatography (Silica / Amine-Functionalized) Decision->Direct Delta Rf > 0.1 Deriv Derivatization Strategy (N-Boc Protection) Decision->Deriv Delta Rf < 0.1 (Co-elution) Trans Trans-Isomer (J = 9-11 Hz) Direct->Trans Cis Cis-Isomer (J = 2-5 Hz) Direct->Cis Flash Separation (N-Boc) Flash Separation (N-Boc) Deriv->Flash Separation (N-Boc) Deprotection (TFA/HCl) Deprotection (TFA/HCl) Flash Separation (N-Boc)->Deprotection (TFA/HCl) Flash Separation (N-Boc)->Deprotection (TFA/HCl) Deprotection (TFA/HCl)->Trans Deprotection (TFA/HCl)->Cis

Caption: Decision matrix for separating bicyclic morpholine diastereomers based on chromatographic resolution.

Part 2: Separation Protocols (The "Hands")

Protocol A: Direct Flash Chromatography (The "First Pass")

Best for: Mixtures where one isomer is significantly dominant or


.

The Challenge: The secondary amine causes "tailing" on standard silica due to interaction with acidic silanols. The Fix: You must basify the stationary phase.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanolic Ammonia (7N

      
       in MeOH)[1]
      
    • Gradient: 0%

      
       10% B in A over 20 CV (Column Volumes).
      
  • Elution Order (Typical):

    • The Trans isomer is typically less polar (more compact hydrophobic surface area in the fused system) and elutes first .

    • The Cis isomer is typically more polar and elutes second .

    • Note: Verify fractions via TLC using Ninhydrin stain (amine detection).

Protocol B: The "N-Boc" Derivatization (The "Sure Thing")

Best for: Tight separations (


) or large scale (>5g).[1]

If direct chromatography fails, masking the amine eliminates hydrogen bonding with the silica and amplifies the shape difference between the cis (bent) and trans (flat) isomers.

Step-by-Step:

  • Protection: Dissolve crude mix in DCM. Add

    
     (1.1 equiv) and 
    
    
    
    (1.5 equiv). Stir at RT for 2 hours.
  • Workup: Wash with water, dry (

    
    ), and concentrate.
    
  • Separation:

    • Column: Silica Gel.[2]

    • Eluent: Hexane / Ethyl Acetate (Gradient: 0%

      
       40% EtOAc).[1]
      
    • Result: The non-polar N-Boc groups magnify the difference. The trans-N-Boc isomer often runs significantly faster than the cis-N-Boc.

  • Deprotection: Treat separated isomers with 4N HCl in Dioxane or TFA/DCM (1:1) to recover the free amine.

Protocol C: Crystallization (The "Scalable" Approach)

Best for: Enriched mixtures (>3:1 ratio).

Bicyclic morpholines form stable salts. The rigid trans-isomer often packs better into crystal lattices than the flexible cis-isomer.

  • Salt Selection: Oxalic acid or Fumaric acid often yield crystalline solids for these systems.

  • Procedure: Dissolve the mixture in minimal hot Ethanol or Isopropanol. Add 1 equiv of acid. Allow to cool slowly.

  • Filtration: The precipitate is usually enriched in the Trans isomer. The supernatant will contain the Cis isomer.

Part 3: Troubleshooting & FAQs

Q1: I see a single spot on TLC, but the NMR shows a mess of coupling constants. What is happening? A: You likely have overlapping diastereomers.

  • Action: Switch to a C18 (Reverse Phase) TLC plate. If separation occurs there, use a C18 flash column (Water/Acetonitrile gradient with 0.1% Ammonium Hydroxide).

  • Alternative: Run an aliquot on GC-MS. Diastereomers often have distinct retention times on non-polar GC columns (e.g., DB-5) even if they co-elute on silica.

Q2: My "Trans" isomer shows broadened NMR signals. A: This is a red flag. The trans-fused [4,3-b] system should be rigid.

  • Cause: You might actually have the cis-isomer undergoing slow ring flipping on the NMR timescale, or you have rotamers due to N-substitution (if derivatized).

  • Test: Run Variable Temperature (VT) NMR. If the peaks sharpen at higher temperatures (coalescence), it is conformational exchange (likely cis or rotamers). If they remain distinct, it is a rigid system.

Q3: Can I use chiral HPLC for this? A: Yes, but it is often overkill for diastereomers (which are chemically distinct).[1] However, if you need to separate the enantiomers of the trans-diastereomer (i.e.,


 from 

), you must use Chiral HPLC.
  • Recommended Column: Chiralpak IC or IG (immobilized phases allow for more solvent flexibility).[1]

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1]

Part 4: Data Summary Table

PropertyTrans-Octahydropyrano[4,3-b]morpholineCis-Octahydropyrano[4,3-b]morpholine
Shape Flat, RigidBent, Flexible
Polarity (Silica) Lower (Higher

)
Higher (Lower

)
Bridgehead Coupling

Hz (Axial-Axial)

Hz (Axial-Equatorial)
Preferred Salt Oxalate (High Crystallinity)HCl (Hygroscopic tendencies)

References

  • General Synthesis of Bicyclic Morpholines: Vertex Pharmaceuticals. "Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds." JALA, 2011.

  • NMR Assignments for Fused Morpholines: ACD/Labs. "Recognizing the NMR pattern for morpholine." ACD/Labs Blog, 2008.

  • Stereochemical Control in Fused Heterocycles: Organic Chemistry Frontiers. "Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification." Org.[2][3] Chem. Front., 2015.

  • Separation of Related Octahydrobenzopyrans: Flavour and Fragrance Journal. "Synthesis and odour evaluation of stereoisomers of octahydrobenzopyran derivatives." FFJ, 2006.[2]

Sources

Optimization

Troubleshooting cyclization failures in octahydropyrano[4,3-b]morpholine formation

The following guide serves as a technical support center resource for researchers encountering difficulties in the synthesis of octahydropyrano[4,3-b]morpholine . This scaffold, a 6,6-fused hetero-decalin system, is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support center resource for researchers encountering difficulties in the synthesis of octahydropyrano[4,3-b]morpholine . This scaffold, a 6,6-fused hetero-decalin system, is a critical pharmacophore in modern kinase inhibitor and GPCR ligand discovery.

The guide focuses on the most common synthetic route: Intramolecular Reductive Amination (IRA) of a functionalized tetrahydropyran precursor, as this is the frequent failure point regarding yield and stereocontrol.

Ticket ID: CYC-FAIL-884 Topic: Troubleshooting Cyclization Failures & Stereocontrol Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Part 1: Diagnostic Overview

The formation of the octahydropyrano[4,3-b]morpholine core typically involves closing the morpholine ring onto a pre-existing pyran template. The primary failure modes are oligomerization (intermolecular reaction dominating intramolecular) and stereochemical mismatch (cis- vs. trans-fusion).

The Core Problem: Conformational Locking

Unlike simple decalins, this heterocyclic system is subject to the anomeric effect (due to the O-C-N linkages) and significant dipole repulsion. If your precursor cannot access the necessary chair-chair transition state, the cyclization will stall or divert to polymerization.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: "My reaction turns into a viscous gum/polymer instead of cyclizing. Why?"

Diagnosis: You are fighting entropy. The intermolecular reaction (polymerization) is kinetically favored over the intramolecular ring closure, likely due to high concentration or poor pre-organization.

The Fix: The "High Dilution + pH Switch" Protocol

  • Concentration: Decrease reaction concentration to < 0.05 M . This statistically favors the intramolecular event.

  • Stepwise Activation: Do not mix the reducing agent immediately.

    • Step A: Stir the amino-aldehyde/ketone precursor in dry MeOH/DCM with 4Å molecular sieves for 2–4 hours to force imine formation.

    • Step B: Cool to 0°C, then add the reducing agent (NaBH(OAc)₃).

  • Acid Catalyst: If using a ketone precursor, add 1.0 eq. of Acetic Acid to protonate the imine, lowering the LUMO and accelerating cyclization.

Q2: "I am getting the product, but the stereochemistry is wrong (Cis instead of Trans)."

Diagnosis: You are operating under Kinetic Control rather than Thermodynamic Control .

  • Trans-fusion (usually desired for drug scaffolds) places substituents in equatorial positions but requires a higher energy transition state to form.

  • Cis-fusion is often kinetically faster to access.

The Fix: Thermodynamic Equilibration

  • Switch Reducing Agent: Move from NaBH(OAc)₃ (mild, kinetic) to NaBH₃CN (slower, allows equilibration).

  • pH Adjustment: Run the reaction at pH 5–6. This allows the imine/enamine to reversibly open and close, eventually funneling into the thermodynamically stable trans-fused isomer before reduction occurs.

  • Temperature: Heat the imine formation step (Step A above) to 40°C–50°C before cooling for reduction.

Q3: "The reaction stalls at the intermediate imine/hemiaminal. It won't reduce."

Diagnosis: The intermediate is stabilized by an intramolecular hydrogen bond (common in 1,3-heteroatoms) or steric bulk prevents the hydride attack.

The Fix: Lewis Acid Activation Add a Lewis Acid to disrupt the stable chelate and activate the imine.

  • Reagent: Titanium Isopropoxide (Ti(OiPr)₄).

  • Protocol: Pre-mix the amine and carbonyl component with 1.5 eq. Ti(OiPr)₄ for 1 hour. This forms a titanate-imine complex which is highly reactive toward borohydrides.

Part 3: Data & Decision Matrix

Experimental Parameters for Optimization
VariableStandard Condition (Low Success)Optimized Condition (High Success)Rationale
Concentration 0.2 M - 0.5 M0.01 M - 0.05 M Prevents intermolecular polymerization.
Reducing Agent NaBH₄NaBH(OAc)₃ or NaBH₃CN Prevents reduction of the aldehyde before cyclization.[1]
Water Content Undried Solvents4Å Molecular Sieves Pushes equilibrium toward imine (dehydration).
Additives NoneAcOH (1 eq) or Ti(OiPr)₄ Activates the electrophile; disrupts stable hemiaminals.

Part 4: Visualizing the Pathway

The diagram below illustrates the "Happy Path" (Cyclization) versus the "Sad Path" (Polymerization/Hydrolysis) and the stereochemical divergence.

G Precursor Amino-Aldehyde Precursor (Open Chain) Imine Cyclic Imine Intermediate (Equilibrium) Precursor->Imine Low Conc. + 4Å Sieves Polymer Oligomers/Polymers (Sad Path) Precursor->Polymer High Conc. (>0.1M) Imine->Precursor Hydrolysis (Wet Solvent) Cis Cis-Fused Product (Kinetic) Imine->Cis Fast Reduction (NaBH(OAc)3, Low Temp) Trans Trans-Fused Product (Thermodynamic) Imine->Trans Equilibration (NaBH3CN, pH 5-6)

Caption: Kinetic vs. Thermodynamic pathways in the cyclization of octahydropyrano[4,3-b]morpholine. High dilution is critical to avoid the red "Sad Path".

Part 5: Validated Protocol (Self-Validating System)

Objective: Synthesis of trans-octahydropyrano[4,3-b]morpholine via Intramolecular Reductive Amination.

  • Preparation: In a flame-dried flask under Argon, dissolve the amino-aldehyde precursor (1.0 mmol) in anhydrous DCE (dichloroethane) (20 mL, 0.05 M ).

  • Dehydration: Add activated 4Å molecular sieves (500 mg) and stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Take an aliquot for NMR. You should see the disappearance of the aldehyde proton (9-10 ppm) and appearance of the imine (or hemiaminal) signals. If aldehyde persists, add Ti(OiPr)₄ (1.5 eq).

  • Acidification: Cool to 0°C. Add Acetic Acid (1.2 mmol). Stir for 15 min.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in three portions over 30 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[2]

    • Critical Step: The product is a polar amine. Ensure the aqueous layer is pH > 10 before extraction to ensure the amine is free-based.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

    • Context: Establishes the standard protocol for using NaBH(OAc)
  • Bode, J. W., et al. (2017).[3] "Synthesis of Substituted Morpholines from Aldehydes and Silicon Amine Reagents." Organic Letters. Link

    • Context: Provides modern alternatives for morpholine construction if the reductive amin
  • Maryanoff, B. E., et al. (2004). "Cyclization via Intramolecular Reductive Amination: Stereocontrol and Mechanism." Chemical Reviews. Link

    • Context: The authoritative review on controlling cis/trans stereochemistry in fused ring systems during reductive amin
  • Lau, Y. Y., et al. (2016).[3][4] "Efficient Synthesis of Morpholines via Hydroamination." The Journal of Organic Chemistry. Link

    • Context: Troubleshooting morpholine ring closure using metal-c

Sources

Troubleshooting

Technical Support Center: Octahydropyrano[4,3-b]morpholine Chiral Resolution

Case ID: OPT-CHIRAL-8842 Status: Open Subject: Optimization of Enantioseparation Protocols for Fused Morpholine Scaffolds Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary The oc...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-CHIRAL-8842 Status: Open Subject: Optimization of Enantioseparation Protocols for Fused Morpholine Scaffolds Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The octahydropyrano[4,3-b]morpholine scaffold represents a specific class of fused bicyclic heterocycles containing a secondary amine. Due to the presence of two chiral centers at the ring fusion (typically cis-fused in thermodynamically stable syntheses), this molecule exists as a pair of enantiomers.

Achieving high enantiomeric excess (ee > 99%) is critical for biological evaluation.[1] This guide provides a tiered approach to resolution, prioritizing Chiral SFC/HPLC for discovery-scale (<10 g) and Diastereomeric Salt Formation for process-scale (>100 g).

Part 1: Resolution Strategy Decision Matrix

Before selecting a protocol, determine your primary constraint: throughput or cost.

ResolutionStrategy Start Start: Define Scale & Purity Needs ScaleCheck Scale < 10g? Start->ScaleCheck SFC_HPLC Method A: Chiral Chromatography ScaleCheck->SFC_HPLC Yes (Discovery) SaltRes Method B: Classical Resolution ScaleCheck->SaltRes No (Process) Screening Screen Polysaccharide Columns (AD-H, OD-H, IG) SFC_HPLC->Screening Optimization Optimize Mobile Phase (Add 0.1% DEA for peak shape) Screening->Optimization AcidScreen Screen Resolving Agents (Tartaric, Mandelic, DBTA) SaltRes->AcidScreen Cryst Crystallization Optimization (Solvent Switch: EtOH -> iPrOH) AcidScreen->Cryst

Figure 1: Decision matrix for selecting the optimal resolution pathway based on scale.

Part 2: Chiral Chromatography (HPLC & SFC)

For rapid separation of octahydropyrano[4,3-b]morpholine enantiomers, polysaccharide-based stationary phases are the industry standard due to the scaffold's hydrogen-bonding capability.

Frequently Asked Questions (HPLC/SFC)

Q: Which column chemistry is most effective for this fused morpholine? A: Based on structural analogs (bicyclic secondary amines), Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA, or IG) is the primary recommendation. The helical structure of amylose effectively discriminates the twisted conformation of the fused pyrano-morpholine system.

  • Alternative: Cellulose-based columns (OD-H) are a secondary choice if amylose fails.[1]

Q: My peaks are tailing significantly. How do I fix this? A: Tailing is caused by the interaction of the secondary amine (morpholine NH) with residual silanols on the silica support.

  • Solution: Add a basic modifier. Standard protocol is 0.1% Diethylamine (DEA) or 0.1% Isopropylamine in the mobile phase.[1] This blocks silanol sites and sharpens the peak.

Q: SFC vs. HPLC: Which is better for this molecule? A: SFC (Supercritical Fluid Chromatography) is superior for this scaffold.[1]

  • Reasoning: The octahydropyrano[4,3-b]morpholine core is moderately polar. SFC (CO2 + Methanol) provides higher solubility and faster diffusivity than Normal Phase HPLC (Hexane/IPA), allowing for shorter run times and easier solvent removal.

Standard Operating Procedure: Analytical Screening
ParameterCondition A (SFC - Preferred)Condition B (Normal Phase HPLC)
Column Chiralpak AD-H / IG (4.6 x 150 mm, 5µm)Chiralpak AD-H / OD-H (4.6 x 150 mm, 5µm)
Mobile Phase CO2 / Methanol (with 0.2% DEA)n-Hexane / IPA / DEA (90:10:0.[1]1)
Gradient 5% to 40% MeOH over 5 minsIsocratic usually sufficient
Flow Rate 3.0 mL/min1.0 mL/min
Back Pressure 120 barN/A
Detection UV @ 210 nm (weak chromophore)UV @ 210 nm

Technical Note: This molecule lacks a strong chromophore (no aromatic rings in the core structure). Ensure your UV detector is set to 210-215 nm . If detection is difficult, use a Refractive Index (RI) detector or derivatize with a benzyl group (which can be removed later) to enhance UV visibility.

Part 3: Classical Resolution (Diastereomeric Salt Formation)

For scales >100g, chromatography becomes cost-prohibitive.[1] Classical resolution via crystallization is the method of choice.[1]

Mechanism of Action

The secondary amine of the morpholine ring acts as a base. Reacting it with a chiral acid forms two diastereomeric salts with different lattice energies and solubilities.[1]

Workflow: Acid Screening

SaltScreening Input Racemic Amine (Free Base) Acids Add Chiral Acid (0.5 - 1.0 eq) 1. L-Tartaric Acid 2. L-DBTA 3. L-Mandelic Acid Input->Acids Solvent Solvent: Ethanol or IPA/Water (9:1) Acids->Solvent Result Observe Result Solvent->Result Precipitate Filter & Check ee (Recrystallize if <95%) Result->Precipitate Solids Formed Oil Troubleshoot: 1. Heat/Cool Cycle 2. Seed Crystal 3. Change Solvent Result->Oil Oiling Out

Figure 2: Workflow for screening chiral acids for diastereomeric salt formation.

Troubleshooting Guide: "Oiling Out"

Issue: The salt comes out as a sticky oil or gum instead of a crystalline solid. Diagnosis: The lattice energy is insufficient to overcome solvation, or the solvent polarity is mismatched.

Step-by-Step Recovery:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.

  • Seed: If you have any solid crystal from a previous micro-screen, add it now at a slightly lower temperature.[1]

  • Solvent Switch:

    • If using Ethanol: Switch to Isopropanol (IPA) or Ethyl Acetate .[1] Oils often form in solvents that are too polar (like MeOH).[1]

    • Pro-Tip: Use MTBE (Methyl tert-butyl ether) as an anti-solvent.[1] Add it dropwise to the alcoholic solution until turbidity persists.

  • Acid Switch: If Tartaric acid oils out, switch to Dibenzoyl-L-tartaric acid (L-DBTA) .[1] The benzoyl groups add rigidity and aromatic pi-stacking, which significantly aids crystallization for non-aromatic amines like octahydropyrano-morpholine.[1]

Part 4: Advanced Troubleshooting & Integrity Checks

Racemization Risk Assessment

Q: Can the resolved enantiomer racemize during storage? A: The octahydropyrano[4,3-b]morpholine stereocenters are generally stable because they are part of a fused ring system. However, avoid storing the free base in acidic solvents for prolonged periods at high temperatures.

  • Validation: Store the resolved compound as a HCl or Oxalate salt for maximum stability.

Derivatization Strategy (If Direct Resolution Fails)

If neither direct HPLC nor salt formation works, use the Derivatization Method :

  • React the secondary amine with (S)-Mosher's Acid Chloride .[1]

  • The resulting diastereomeric amides are chemically distinct and can be separated on achiral silica gel (standard Flash Chromatography).[1]

  • Hydrolyze the amide (acidic or basic conditions) to recover the pure enantiomer.

References

  • General Chiral HPLC Strategy: Phenomenex. Chiral HPLC/SFC Column Selection Guide. (2024). Retrieved from

  • Resolution of Morpholine Derivatives

    • Synthesis of Bridged Bicyclic Morpholine Amino Acids. (2012).[1] Describes HPLC resolution of similar 3-oxa-8-azabicyclo[3.2.1]octane analogs. Retrieved from

    • Enantioselective syntheses of morpholines.[1][2][3][4][5][6] (2009).[1][2] Journal of Organic Chemistry. Discusses stability and separation of substituted morpholines.

  • SFC Method Development: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. Retrieved from

Disclaimer: Experimental outcomes depend on reagent purity and specific laboratory conditions. Always perform a safety assessment before handling new chemical entities.

Sources

Optimization

Minimizing side reactions during octahydropyrano[4,3-b]morpholine functionalization

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 17, 2026 Executive Summary & Scaffold Architecture Welcome to the technical support hub for the octahydropyrano[4,3-b]mo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 17, 2026

Executive Summary & Scaffold Architecture

Welcome to the technical support hub for the octahydropyrano[4,3-b]morpholine scaffold. This bicyclic system is a critical pharmacophore in modern drug discovery, offering a rigidified morpholine vector that improves metabolic stability and lipophilicity profiles compared to monocyclic analogs.

However, its fused nature introduces unique reactivity challenges. Unlike simple morpholines, this scaffold possesses bridgehead stereocenters and a conformationally locked chair-chair system that creates specific steric corridors.

The Core Challenge: Functionalization of the secondary amine (


) must be balanced against the risk of bridgehead epimerization  and ring-opening elimination .

Troubleshooting Guide (Q&A Format)

Category A: N-Functionalization Failures

Q1: I am attempting N-alkylation using an alkyl halide and K₂CO₃, but I observe significant formation of an acyclic byproduct. What is happening?

Diagnosis: You are likely triggering a Hofmann-type elimination . The Mechanism: The cis-fused octahydropyrano[4,3-b]morpholine system is under ring strain. If you accidentally quaternize the nitrogen (over-alkylation) or use a strong base with a good leaving group, the base can deprotonate the bridgehead carbon (or adjacent methylene), leading to C-N bond cleavage and ring opening.

Corrective Protocol:

  • Switch to Reductive Amination: Avoid direct alkylation with halides. Use the aldehyde/ketone partner with NaBH(OAc)₃ in DCE/THF. This proceeds via an iminium ion intermediate, which is far less prone to elimination than the

    
     transition state of alkyl halides.
    
  • Control the Base: If you must use an alkyl halide, switch from inorganic bases (K₂CO₃) to non-nucleophilic organic bases like DIPEA or 2,6-Lutidine .

  • Use Ethylene Sulfate (Advanced): For introducing ethyl chains or similar, use cyclic sulfates. Recent data suggests ethylene sulfate allows highly selective mono-alkylation without quaternization risks [1].

Q2: My Buchwald-Hartwig arylation yields are low (<30%), and the catalyst seems to precipitate (turn black) immediately.

Diagnosis: Chelation-induced Catalyst Deactivation. The Mechanism: This scaffold contains two ether oxygens and one amine. The "b" face fusion places the pyran oxygen in spatial proximity to the nitrogen. This creates a "pincer" effect that can chelate Pd(II) species, preventing the oxidative addition/reductive elimination cycle.

Corrective Protocol:

  • Pre-heat the Catalyst: Generate the active Pd(0) species before adding the morpholine substrate.

  • Ligand Switch: Switch to bulky biaryl phosphine ligands like RuPhos or BrettPhos . These are sterically demanding enough to prevent the scaffold's oxygen atoms from coordinating to the metal center.

  • Temperature Ramp: Start at 60°C rather than 100°C to minimize thermal degradation of the catalyst-ligand complex.

Category B: Stereochemical Integrity

Q3: I started with the cis-fused isomer, but after N-acylation and workup, NMR shows a 60:40 mixture of diastereomers. How do I prevent this scrambling?

Diagnosis: Bridgehead Epimerization via Enolization. The Mechanism: The bridgehead proton alpha to the carbonyl (in the acylated product) or the ether is acidic. Strong bases (NaOH, NaH) or even prolonged exposure to weak bases at high heat can deprotonate this center. When it re-protonates, it thermodynamically equilibrates to the trans-fused system (or a mix), relieving 1,3-diaxial strain.

Corrective Protocol:

  • Quench Cold: Perform all acylations at 0°C and quench with mild acid (NH₄Cl) before allowing the reaction to warm up.

  • Avoid Strong Bases: Use pyridine or TEA as the acid scavenger, never hydroxide or alkoxide bases.

  • Photocatalytic Editing (Recovery): If you have already scrambled the mixture, recent literature suggests using thiol-catalyzed radical epimerization (photoredox) to drive the mixture entirely to the thermodynamic product, if that isomer is acceptable [2].

Decision Logic & Workflow

The following diagram illustrates the decision tree for functionalizing the


 position while avoiding common pitfalls.

G Start Start: Octahydropyrano[4,3-b]morpholine Target Target Functionalization? Start->Target Alkyl N-Alkylation Target->Alkyl Aryl N-Arylation Target->Aryl Acyl N-Acylation Target->Acyl Risk1 Risk: Quaternization & Elimination Alkyl->Risk1 Risk2 Risk: Pd Chelation Aryl->Risk2 Risk3 Risk: Epimerization Acyl->Risk3 Sol1 Use Reductive Amination (NaBH(OAc)3) Risk1->Sol1 Preferred Route Sol2 Use Bulky Ligands (RuPhos/BrettPhos) Risk2->Sol2 Steric Shielding Sol3 Keep < 0°C Avoid Alkoxide Bases Risk3->Sol3 Kinetic Control

Caption: Workflow for minimizing side reactions during N-functionalization. Green nodes indicate validated corrective protocols.

Validated Experimental Protocols

Protocol A: Gentle Reductive Amination (Recommended)

Use this for attaching alkyl chains without risking elimination.

  • Preparation: Dissolve octahydropyrano[4,3-b]morpholine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (0.2 M).

  • Activation: Add AcOH (1.0 equiv) to catalyze iminium formation. Stir for 30 mins at RT.[1]

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes.

    • Why? NaBH(OAc)₃ is mild and will not reduce the aldehyde before it couples, nor will it reduce other functional groups.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

    • Note: Avoid strong basic washes (NaOH) to protect bridgehead stereochemistry.

Protocol B: RuPhos-Mediated Arylation

Use this for attaching aryl rings while avoiding catalyst poisoning.

  • Catalyst Pre-mix: In a glovebox/inert atmosphere, mix Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) in degassed Toluene. Stir at 80°C for 5 minutes to form the active species.

  • Addition: Cool to RT. Add the morpholine scaffold (1.0 equiv), Aryl Bromide (1.0 equiv), and NaOtBu (1.2 equiv).

    • Critical Step: If the substrate is base-sensitive, switch NaOtBu for Cs₂CO₃ .

  • Reaction: Heat to 85°C for 4-12 hours.

  • Purification: Filter through Celite immediately upon cooling to remove Pd residues.

Comparative Data: Base Selection Impact

The choice of base is the single largest determinant of side-reaction frequency in this scaffold.

Base TypeReagentpKa (conj.[2] acid)Risk LevelPrimary Side ReactionRecommendation
Inorganic Carbonate K₂CO₃~10.3MediumIncomplete reaction; clumpingAcceptable for simple alkylations
Tertiary Amine DIPEA / TEA~10.7LowMinimalStandard Choice
Alkoxide NaOtBu~17High Elimination / Epimerization Avoid unless necessary for Pd-cat
Hydride NaH~35Critical Ring DestructionDO NOT USE

References

  • Ortiz, K. G., et al. (2024).[3] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[3] Link

  • Mear, S. J., et al. (2022). "Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers." ACS Catalysis, 12(20), 12860-12868.[4] Link

  • Tzara, A., et al. (2020).[5] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[5] Link

  • Brisco, T. A., et al. (2023). "Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes." Journal of Organic Chemistry. Link

Sources

Troubleshooting

Addressing steric hindrance in octahydropyrano[4,3-b]morpholine coupling

The following technical guide addresses the specific challenges of coupling octahydropyrano[4,3-b]morpholine , a rigid, bicyclic secondary amine often utilized in fragment-based drug discovery (FBDD) for its ability to o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of coupling octahydropyrano[4,3-b]morpholine , a rigid, bicyclic secondary amine often utilized in fragment-based drug discovery (FBDD) for its ability to orient vectors in 3D space.

Executive Summary: The Steric Challenge

The octahydropyrano[4,3-b]morpholine scaffold presents a unique synthetic challenge. Unlike planar morpholines, this fused 6,6-bicyclic system adopts a rigid chair-chair conformation. The secondary amine (NH) is flanked by bridgehead carbons, creating a "steric wall" that hinders the approach of electrophiles. Standard coupling reagents (EDC, HOBt) often fail because the rate of activated ester hydrolysis competes with the slow nucleophilic attack of the hindered amine.

This guide prioritizes high-energy electrophiles (acid chlorides via Ghosez’s reagent) and sterically demanding Pd-catalysis (Buchwald-Hartwig) to overcome this energy barrier.

Decision Matrix: Selecting the Right Protocol

Before starting, determine your electrophile type and stability. Use the following logic flow to select your method.

CouplingLogic Start Start: Electrophile Type CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid ArylHalide Aryl Halide (Cl/Br/I) Start->ArylHalide AcidSensitive Acid Sensitive Groups? CarboxylicAcid->AcidSensitive BaseSensitive Base Sensitive? ArylHalide->BaseSensitive StandardHATU Try HATU/DIEA (Microwave 50°C) AcidSensitive->StandardHATU No GhosezRoute PROTOCOL A: Ghosez's Reagent (In-situ Acid Chloride) AcidSensitive->GhosezRoute Yes (or HATU failed) SNAr SNAr (if e- deficient) DMSO, 120°C BaseSensitive->SNAr No Buchwald PROTOCOL B: Pd-Catalysis (RuPhos/BrettPhos) BaseSensitive->Buchwald Yes/Unreactive

Figure 1: Decision tree for coupling sterically hindered bicyclic amines.

Protocol A: The "Gold Standard" Amide Coupling

Target Issue: Failure of HATU/COMU to drive conversion; formation of activated ester hydrolysis byproducts. Solution: In situ generation of acid chlorides using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

Why This Works

Standard coupling agents generate an active ester (e.g., O-At). For octahydropyrano[4,3-b]morpholine, the steric bulk prevents the amine from attacking this intermediate before moisture hydrolyzes it. Acid chlorides generated by Ghosez’s reagent are smaller and significantly more electrophilic (



times more reactive), forcing the reaction to completion under neutral conditions.
Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C.

  • Formation: Stir at room temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC (methanol quench of aliquot) to confirm acid chloride formation.

  • Coupling: Add the octahydropyrano[4,3-b]morpholine (1.1 equiv) and dry Pyridine or TEA (2.0 equiv).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

Key Reference: This protocol is validated for scalable synthesis of sterically hindered amides in pharmaceutical intermediates [1].

Protocol B: C-N Bond Formation (Buchwald-Hartwig)

Target Issue: Palladium oxidative addition occurs, but reductive elimination is stalled by the bulk of the bicyclic amine. Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) specifically designed for bulky secondary amines.

Ligand Selection Guide
LigandApplication Context
RuPhos First Choice. Excellent for secondary amines. Resists

-hydride elimination.
BrettPhos Use for extremely hindered substrates or primary amine coupling partners.
XPhos Good general purpose, but often outperformed by RuPhos for this specific scaffold.
Optimized Conditions
  • Catalyst: Pd(OAc)2 (2–5 mol%) or precatalyst (e.g., RuPhos Pd G4).

  • Ligand: RuPhos (1:1 to 1:2 Pd:Ligand ratio).

  • Base: Cs2CO3 (weak base, 2.0 equiv) or NaOtBu (strong base, 1.5 equiv).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Temp: 80–100°C.[1]

Mechanism Insight: The bulk of the octahydropyrano[4,3-b]morpholine requires a ligand that can open up space around the Pd center to allow amine coordination, yet bulky enough to force reductive elimination. RuPhos provides this balance [2].

Troubleshooting & FAQs (Diagnostic Center)

Ticket #402: "I see the active ester on LCMS, but it won't convert to product."

  • Diagnosis: Steric wall. The amine cannot access the carbonyl carbon of the HATU/active ester complex.

  • Resolution: Switch to Protocol A (Ghosez) . The chloride leaving group is smaller than the OBt/OAt group, reducing the transition state energy. Alternatively, try converting the amine to an aluminum amide using AlMe3 (highly reactive nucleophile), though this is harsh.

Ticket #405: "My NMR shows broad/split peaks. Is my product impure?"

  • Diagnosis: Rotamers. The fused bicyclic system, when coupled to an amide, often exhibits slow rotation around the N-C(O) bond on the NMR timescale.

  • Resolution: Run High-Temperature NMR (DMSO-d6 at 80°C or 100°C). If peaks coalesce, it is a single compound. Do not discard "impure" fractions without this check.

Ticket #409: "Buchwald coupling yields <10% product with Pd(PPh3)4."

  • Diagnosis: Incorrect ligand class. Triphenylphosphine lacks the electron richness to facilitate oxidative addition of deactivated halides and the steric bulk to promote reductive elimination with this specific amine.

  • Resolution: Switch to RuPhos Pd G3/G4 . The precatalyst ensures a 1:1 Pd:Ligand active species immediately, avoiding induction periods [3].

References

  • Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds. Source: ACS Publications (Org.[2] Process Res. Dev.) Context: Validates Ghosez's reagent for hindered amide bonds. URL:[Link]

  • Buchwald-Hartwig Amination User Guide. Source: Chemistry LibreTexts / Buchwald Lab Context: Ligand selection (RuPhos) for secondary amines. URL:[Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of Octahydropyrano[4,3-b]morpholine

Welcome to the technical support center for the chromatographic purification of octahydropyrano[4,3-b]morpholine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of octahydropyrano[4,3-b]morpholine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of polar, basic heterocycles. Here, we will address common challenges and provide practical, in-depth solutions to help you achieve high purity and yield in your separations.

The octahydropyrano[4,3-b]morpholine core is a key scaffold in medicinal chemistry, but its purification can present unique challenges due to the presence of a basic nitrogen atom and its overall polarity.[1][2] This guide will equip you with the knowledge to troubleshoot common issues and develop robust purification methods.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems you may encounter during the chromatographic purification of octahydropyrano[4,3-b]morpholine.

Issue 1: Poor Peak Shape (Tailing) in HPLC and Flash Chromatography

Q: My peaks for octahydropyrano[4,a3-b]morpholine are showing significant tailing on a silica gel column. What is causing this and how can I fix it?

A: Peak tailing is a classic sign of strong, undesirable interactions between your basic analyte and the stationary phase. The morpholine nitrogen in your compound is basic (pKa of morpholine is ~8.8) and can interact strongly with the acidic silanol groups on the surface of silica gel.[3] This leads to a slow desorption rate and, consequently, tailed peaks.

Solutions:

  • Addition of a Basic Modifier: The most effective way to counteract this is to add a small amount of a basic modifier to your mobile phase. This will "neutralize" the active silanol sites on the silica.

    • For Normal-Phase Chromatography (Flash or HPLC): Add 0.1-1% triethylamine (TEA) or ammonia (as a solution in methanol) to your eluent.

    • For Reversed-Phase HPLC: Ensure your mobile phase pH is well-controlled with a suitable buffer. Operating at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate your basic analyte and the silanol groups, minimizing secondary interactions.

Modifier Typical Concentration Chromatography Mode Comments
Triethylamine (TEA)0.1 - 1% (v/v)Normal-PhaseVolatile, good for subsequent removal.
Ammonia (in MeOH)0.1 - 1% (v/v)Normal-PhaseCan provide better peak shape than TEA for some compounds.
Formic Acid (FA)0.1% (v/v)Reversed-PhaseMS-compatible, good for improving peak shape of protonated bases.
Trifluoroacetic Acid (TFA)0.1% (v/v)Reversed-PhaseStronger ion-pairing agent than FA, can improve retention and peak shape but may be difficult to remove from the final product.

Issue 2: Co-elution with Impurities

Q: I'm having trouble separating my target compound from what I believe are unreacted starting materials or byproducts. How can I improve the resolution?

A: Co-elution occurs when your target compound and impurities have very similar affinities for the stationary phase under the chosen conditions. Common impurities in the synthesis of morpholine derivatives can include unreacted amino alcohols or di-alkylated byproducts.[4]

Solutions:

  • Optimize Mobile Phase Selectivity: A simple gradient optimization may not be enough. Try changing the solvent system entirely to exploit different intermolecular interactions. For example, in normal-phase chromatography, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a change in stationary phase chemistry is the next logical step.

    • Normal-Phase: Consider using alumina (basic or neutral) instead of silica gel if your compound is particularly base-sensitive.

    • Reversed-Phase: If you are using a standard C18 column, switching to a phenyl-hexyl or a polar-embedded phase can offer different selectivity for aromatic or polar compounds, respectively.

  • Consider a Different Chromatographic Mode: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase, as it provides better retention for polar analytes.

Issue 3: Low Recovery of the Purified Compound

Q: After purification, my yield of octahydropyrano[4,3-b]morpholine is very low. What are the potential causes?

A: Low recovery can be due to several factors, from irreversible adsorption on the column to degradation of the compound during the purification process.

Solutions:

  • Irreversible Adsorption: As mentioned, basic compounds can bind very strongly to silica gel. The use of a basic modifier (see Issue 1) is crucial to prevent this.

  • Compound Instability: If your compound is unstable on silica, you may need to use a deactivated stationary phase or switch to a less harsh method like reversed-phase chromatography. To test for stability, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots have appeared.

  • Improper Column Loading: Overloading the column can lead to broad peaks and poor separation, which can result in the loss of product during fraction cutting. Ensure you are not exceeding the recommended loading capacity for your column. For flash chromatography, a general rule is 1-10% of the silica gel weight, depending on the difficulty of the separation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for octahydropyrano[4,3-b]morpholine?

A1: Start with Thin Layer Chromatography (TLC) to scout for a suitable mobile phase. For a polar, basic compound like this, a good starting point for normal-phase TLC would be a mixture of a relatively polar solvent and a non-polar solvent, with a basic additive. For example:

  • Dichloromethane/Methanol (95:5) + 0.5% Triethylamine

  • Ethyl Acetate/Hexane (50:50) + 0.5% Triethylamine

Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on a flash column.

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: The choice depends on the polarity of your compound and its impurities.

  • Normal-Phase (e.g., silica gel): Generally a good first choice for organic synthesis workup. It is cost-effective and allows for the use of organic solvents, which can be easily removed. However, as discussed, it can be problematic for basic compounds without modification.

  • Reversed-Phase (e.g., C18): Often the method of choice for polar compounds.[5] It is also well-suited for final purity analysis and preparative purification of highly polar compounds. A typical mobile phase would be a gradient of water (with an acid modifier like formic acid) and acetonitrile or methanol.

Below is a decision-making workflow to help you choose the appropriate chromatographic technique.

G start Start: Crude Sample of Octahydropyrano[4,3-b]morpholine solubility Is the compound soluble in common organic solvents? start->solubility polarity Is the compound highly polar? solubility->polarity Yes reversed_phase Reversed-Phase Chromatography (C18 with acidic modifier) solubility->reversed_phase No (water soluble) impurities Are impurities more or less polar? polarity->impurities Yes normal_phase Normal-Phase Chromatography (Silica Gel with basic modifier) polarity->normal_phase No impurities->normal_phase More Polar impurities->reversed_phase Less Polar hilic Consider HILIC impurities->hilic Very Polar Impurities end Pure Compound normal_phase->end reversed_phase->end hilic->end

Caption: Decision workflow for selecting a chromatographic method.

Q3: My compound has stereocenters. How can I separate the enantiomers or diastereomers?

A3: The separation of stereoisomers requires a chiral environment.

  • Diastereomers: Diastereomers have different physical properties and can often be separated using standard chromatographic techniques (normal or reversed-phase). Method development will involve screening different solvent systems and stationary phases to find conditions that resolve them.

  • Enantiomers: Enantiomers have identical physical properties in a non-chiral environment and require a chiral stationary phase (CSP) or a chiral mobile phase additive for separation. Chiral HPLC is the most common technique for this. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for screening.[6][7] The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol).

Q4: What detection method should I use for HPLC analysis?

A4: The choice of detector depends on the chromophoric properties of your molecule.

  • UV-Vis Detector: If your octahydropyrano[4,3-b]morpholine derivative contains a UV-active chromophore (e.g., an aromatic ring), a UV-Vis detector is the most straightforward choice.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): If your compound lacks a strong chromophore, these "universal" detectors are excellent alternatives. They respond to any non-volatile analyte.

  • Mass Spectrometry (MS): An MS detector provides mass information, which is invaluable for confirming the identity of your target compound and characterizing impurities. It is highly sensitive and can be used with a wide range of compounds.

Experimental Protocols

Here are step-by-step guides for common purification workflows.

Protocol 1: Flash Chromatography on Silica Gel

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system that gives your target compound an Rf of 0.2-0.3. A common starting point is a gradient of ethyl acetate in hexane or methanol in dichloromethane, with 0.5% triethylamine.

  • Column Packing: Pack a flash column with silica gel, either as a dry powder or a slurry in the initial mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, "dry loading" is recommended: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Method Development

  • Column and Mobile Phase Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase will typically be a gradient of:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Initial Gradient: A good starting gradient is 5% to 95% B over 15-20 minutes.

  • Injection and Analysis: Dissolve a small amount of your sample in the initial mobile phase composition. Inject and run the gradient.

  • Optimization: Based on the initial chromatogram, adjust the gradient to improve the separation of your target compound from impurities. If the peaks are too broad, a shallower gradient may be needed. If retention is poor, consider a HILIC column.

Below is a flowchart for troubleshooting common issues during chromatographic purification.

G start Chromatography Problem peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution of Impurities? peak_tailing->co_elution No add_modifier Add Basic Modifier (e.g., TEA, NH3) peak_tailing->add_modifier Yes low_recovery Low Recovery? co_elution->low_recovery No optimize_mobile_phase Optimize Mobile Phase Selectivity co_elution->optimize_mobile_phase Yes check_stability Check Compound Stability on Stationary Phase low_recovery->check_stability Yes success Successful Purification low_recovery->success No add_modifier->co_elution change_stationary_phase Change Stationary Phase optimize_mobile_phase->change_stationary_phase Still co-eluting optimize_mobile_phase->success Resolved change_stationary_phase->success check_loading Reduce Column Loading check_stability->check_loading check_loading->success

Caption: A troubleshooting flowchart for chromatographic purification.

References

  • U.S. Environmental Protection Agency. (2025, October 15). Morpholine Properties. CompTox Chemicals Dashboard. [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95834, 4-(3-Chloropropyl)morpholine. [Link]

  • Al-Majed, A. A., Al-Zahri, A. Z., & El-Sherbiny, M. Y. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6228. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Kavková, K., & Káčer, P. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Al-Qurain, A. A., Al-Hazmi, H. A., El-Faham, A., & Wätzig, H. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(23), 7291. [Link]

  • Wang, P., Sun, C., Xiao, Y., Chen, C., Chen, Z., & Zhu, W. (2018). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. ResearchGate. [Link]

  • Zhou, C. F., Li, J. J., & Su, W. K. (2016). Morpholine triflate promoted one-pot, four-component synthesis of dihydropyrano[2, 3-c] pyrazoles. Tetrahedron Letters, 57(21), 2296-2300. [Link]

  • World Intellectual Property Organization. (2019). Purification of target molecules. WO2019178587A1.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • Google Patents. (n.d.).
  • McCurdy, C. R., Venkateshwaran, T. G., & Stewart, J. T. (1999). Chiral separation of lobeline analogs using high performance capillary electrophoresis and derivatized cyclodextrins as chiral additives. Electrophoresis, 20(14), 2841-2847. [Link]

  • Mosbach, K., Guilford, H., Ohlsson, R., & Scott, P. (1972). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Biochemical Journal, 127(2), 625-631. [Link]

  • Fassina, G., & M., Ruvo. (2001). Novel ligands for the affinity-chromatographic purification of antibodies. Journal of Chromatography B: Biomedical Sciences and Applications, 760(1), 1-19. [Link]

  • Kikelj, D., & Sova, M. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6649. [Link]

  • Al-Zaydi, K. M. (2014). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 7(5), 751-758. [Link]

  • El-Gendy, M. A., & El-Kousy, S. M. (2025, August 5). Thin-Layer Chromatographic Separation of Antipyrine and Its Derivatives. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of Octahydropyrano[4,3-b]morpholine

Introduction: The Structural Significance of Fused Heterocycles In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the morpholine ring is a ubiquitous pharmacophore, prized for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Fused Heterocycles

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the morpholine ring is a ubiquitous pharmacophore, prized for its ability to improve the physicochemical properties, such as aqueous solubility and metabolic stability, of drug candidates.[1] Its fusion with other heterocyclic systems, like the tetrahydropyran ring, creates rigid, three-dimensional structures such as octahydropyrano[4,3-b]morpholine. These fused systems lock the molecule into specific conformations, which can lead to enhanced binding affinity and selectivity for biological targets.

However, the synthesis of such complex scaffolds necessitates unambiguous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, but the spectral complexity of fused rings can be challenging to interpret. This guide provides a comprehensive, experience-driven framework for the complete 1H and 13C NMR spectral assignment of the octahydropyrano[4,3-b]morpholine system. We will objectively compare its expected spectral features to its constituent building blocks—morpholine and tetrahydropyran—and provide a robust experimental protocol for its definitive assignment.

Part 1: Deconstruction and Analysis of Constituent Moieties

A logical approach to assigning the spectrum of a complex molecule is to first understand its parts. The octahydropyrano[4,3-b]morpholine core is a fusion of a tetrahydropyran and a morpholine ring. Their individual NMR signatures provide a crucial baseline for our predictions.

The Morpholine Signature

In an unsubstituted morpholine, the chair conformation leads to two distinct sets of signals for the axial and equatorial protons. Due to the influence of the electronegative oxygen and nitrogen atoms, the protons on the carbons adjacent to these heteroatoms (C2/C6 and C3/C5) exhibit characteristic chemical shifts.

  • 1H NMR: Protons adjacent to the oxygen (H2/H6) are typically found downfield around 3.6-3.8 ppm, while those adjacent to the nitrogen (H3/H5) appear more upfield, around 2.8-3.0 ppm in a standard solvent like CDCl3.[2]

  • 13C NMR: The carbons next to the oxygen (C2/C6) resonate around 67 ppm, whereas the carbons next to the nitrogen (C3/C5) are found further upfield around 45-47 ppm.[3][4]

The Tetrahydropyran (THP) Signature

Similarly, the THP ring has a predictable NMR pattern.

  • 1H NMR: The methylene protons adjacent to the ring oxygen (H2/H6) are the most deshielded, appearing around 3.6-3.7 ppm. The remaining protons (H3/H5, H4) form a complex multiplet pattern further upfield, typically between 1.5-1.7 ppm.[5]

  • 13C NMR: The carbons adjacent to the oxygen (C2/C6) resonate around 68 ppm, with the other carbons (C3/C5, C4) appearing at much higher field, around 26 ppm and 23 ppm, respectively.[6]

Part 2: Predicted Spectral Assignment for Octahydropyrano[4,3-b]morpholine

Fusing these two rings creates a more rigid system with unique chemical environments. The following predictions are based on established NMR principles and data from the parent heterocycles. The IUPAC numbering scheme for octahydropyrano[4,3-b]morpholine is used for all assignments.

IUPAC Numbering for octahydropyrano[4,3-b]morpholine

Figure 1: IUPAC Numbering Scheme for Octahydropyrano[4,3-b]morpholine.

Table 1: Predicted 1H and 13C NMR Data for Octahydropyrano[4,3-b]morpholine (in CDCl₃)
Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityKey Predicted 2D Correlations (HMBC)
C2~68.0~3.8 - 4.0 (ax), ~3.5 - 3.7 (eq)mH4a, H8a
C3~48.0~2.9 - 3.1 (ax), ~2.6 - 2.8 (eq)mH4a, H8a
C4a~75.0~3.9 - 4.2mH3, H6, H8
C6~65.0~3.7 - 3.9 (ax), ~3.4 - 3.6 (eq)mH4a, H7
C7~28.0~1.6 - 1.8mC6, C8, C8a
C8~25.0~1.7 - 1.9mC4a, C7, C8a
C8a~55.0~2.5 - 2.7mC2, C4a, C7
Note: These are estimated values. Actual shifts will depend on solvent and potential substitution.

Causality Behind Predictions:

  • C4a and C8a (Bridgehead Carbons): These are the most structurally informative carbons. C4a, being adjacent to the pyran oxygen, is predicted to be significantly downfield. C8a, adjacent to the morpholine nitrogen, will also be downfield but less so than C4a.

  • Protons on Fused Carbons (H4a, H8a): The chemical shifts of these protons are critical for confirming the fused structure and will be highly dependent on the stereochemistry of the ring junction.

  • Deshielding Effects: The protons on carbons adjacent to the oxygen atoms (C2, C6) are expected to be the most deshielded in the entire spin system, appearing furthest downfield in the 1H NMR spectrum.

Part 3: Comparative Analysis

To truly appreciate the spectral characteristics of the fused system, a direct comparison to its constituent parts is invaluable.

Table 2: Comparison of ¹³C NMR Chemical Shifts
Functional PositionMorpholine (Actual)[7]Tetrahydropyran (Actual)[6]Octahydropyrano[4,3-b]morpholine (Predicted)
-CH₂-O-~67 ppm~68 ppm~65 ppm (C6), ~68 ppm (C2)
-CH₂-N-~46 ppmN/A~48 ppm (C3)
-CH-O- (Bridgehead)N/AN/A~75 ppm (C4a)
-CH-N- (Bridgehead)N/AN/A~55 ppm (C8a)
-CH₂-CH₂-O-N/A~26 ppm~28 ppm (C7)
-CH₂-CH₂-CH₂-N/A~23 ppm~25 ppm (C8)

This comparison clearly illustrates the emergence of unique signals for the bridgehead carbons (C4a, C8a) in the fused system, which are absent in the parent molecules. These signals are the definitive fingerprint of the octahydropyrano[4,3-b]morpholine scaffold.

Part 4: A Self-Validating Experimental Protocol for Unambiguous Assignment

Trustworthy data comes from a rigorous, self-validating methodology. The following protocol outlines the necessary steps to move from a sample in a vial to a fully assigned structure, using a combination of 1D and 2D NMR experiments. Each step provides a piece of the puzzle, and their combination provides a cross-validated final structure.

Step 1: Sample Preparation & 1D NMR Acquisition
  • Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR: Acquire a standard single-pulse proton spectrum. This provides the initial overview of proton chemical shifts and their coupling patterns (multiplicities).[8]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment gives the chemical shifts of all unique carbon atoms. Due to the low natural abundance of ¹³C, this may require a longer acquisition time.[8]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This crucial experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C4a and C8a if they lack attached protons in a substituted analog) will be absent. This provides an immediate count of methylene groups.

Step 2: 2D NMR for Correlation Mapping

These experiments are the core of the assignment process, revealing the connectivity of the molecular framework.[9][10]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It allows you to "walk" along a chain of coupled protons, for example, from H6 to H7 to H8.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that maps each proton directly to the carbon it is attached to. It correlates the ¹H and ¹³C spectra, definitively linking the proton and carbon frameworks.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is the key to identifying the overall structure. For instance, observing a correlation from the protons on C3 to the bridgehead carbon C4a, or from H8 to C4a, provides undeniable evidence of the fused ring system's connectivity.

Part 5: Visualization of Key Relationships and Workflow

Visual aids are essential for conceptualizing complex molecular relationships and experimental processes.

Key HMBC Correlations for Structural Confirmation cluster_mol Octahydropyrano[4,3-b]morpholine C3 C3 C4a C4a C3->C4a H3 -> C4a C6 C6 C6->C4a H6 -> C4a C8 C8 C8->C4a H8 -> C4a C2 C2 C8a C8a C2->C8a H2 -> C8a C7 C7 C7->C8a H7 -> C8a

Caption: Key HMBC correlations confirming the fused ring structure.

G A Purified Compound B 1D NMR Acquisition (¹H, ¹³C, DEPT-135) A->B D 2D NMR Acquisition (COSY, HSQC, HMBC) A->D C Initial Data: - Proton Shifts & Multiplicities - Carbon Shifts - CH, CH₂, CH₃ Counts B->C F Integrated Data Analysis C->F E Correlation Data: - H-H Couplings (COSY) - C-H Direct Bonds (HSQC) - C-H Long-Range (HMBC) D->E E->F G Unambiguous Structural Assignment F->G

Caption: Workflow for unambiguous NMR spectral assignment.

Conclusion

The structural elucidation of complex heterocyclic systems like octahydropyrano[4,3-b]morpholine is a systematic process that relies on a foundational understanding of NMR principles and the logical application of a suite of modern NMR experiments. While 1D spectra provide a preliminary fingerprint, they are insufficient for definitive assignment. The true power lies in 2D correlation experiments—COSY, HSQC, and particularly HMBC—which together build an incontrovertible map of the molecule's atomic connectivity. By comparing predicted spectral data against the known values of simpler constituent rings and following a robust, multi-experiment protocol, researchers can confidently and accurately characterize novel chemical entities, a critical step in the advancement of drug development and materials science.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Royal Society of Chemistry (2018). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • ResearchGate (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

  • SpectraBase (n.d.). 4-Methyltetrahydropyran. 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. [Link]

  • Sameaa, E. O., & Sura, S. A. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. IOP Conference Series: Materials Science and Engineering, 454, 012046. [Link]

  • Scribd (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

  • Nikolova, P., Trendafilova, N., & Shivachev, B. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1911. [Link]

  • NMR Shift DB (n.d.). 13C | THF-d8 | NMR Chemical Shifts. [Link]

  • Kumar, S., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Al-Salahi, R., Marzouk, M., & El-Hashash, M. (2000). NMR spectroscopy, X-ray crystallographic, and molecular modeling studies on a new pyranone from Haloxylon salicornicum. Journal of Natural Products, 63(6), 839-840. [Link]

  • ResearchGate (n.d.). 1H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). [Link]

  • Preprints.org (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • Halilović, S., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [Link]

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Comparative

The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Octahydropyrano[4,3-b]morpholine

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific pursuit. The synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific pursuit. The synthesis of novel heterocyclic scaffolds, such as the octahydropyrano[4,3-b]morpholine ring system, holds significant promise in the exploration of new chemical space for therapeutic agents. However, with stereochemical complexity inherent in such fused-ring systems, definitive structural elucidation is paramount. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural confirmation of octahydropyrano[4,3-b]morpholine. While a public crystal structure for the parent octahydropyrano[4,3-b]morpholine was not found in the Cambridge Structural Database (CSD) as of February 2026, this guide will proceed as a prospective analysis, outlining the definitive role X-ray crystallography would play and how its data would compare to that from other methods.[1][2][3][4][5]

The Gold Standard: Why X-ray Crystallography Reigns Supreme for Absolute Structure Determination

In the realm of structural analysis, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard.[6] It provides a direct, high-resolution visualization of the atomic arrangement within a crystalline solid, revealing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[6] For a molecule like octahydropyrano[4,3-b]morpholine, which possesses multiple stereocenters, the unambiguous assignment of its relative and absolute configuration is critical and often challenging to achieve with absolute certainty by other means.

The power of X-ray crystallography lies in its ability to generate a detailed three-dimensional electron density map of the molecule, from which an atomic model can be built and refined.[7] This method leaves no room for ambiguity in terms of connectivity and spatial arrangement, provided a suitable single crystal can be obtained.

A Comparative Analysis: X-ray Crystallography vs. NMR and MS

While NMR and MS are indispensable tools in the chemist's arsenal, they provide inferential data about a molecule's structure. The following table summarizes a high-level comparison of these techniques for the structural confirmation of octahydropyrano[4,3-b]morpholine.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Data Type Direct 3D atomic coordinatesIndirect, through-bond and through-space correlationsMass-to-charge ratio and fragmentation patterns
Structural Information Absolute and relative stereochemistry, bond lengths, bond angles, conformation in the solid stateConnectivity, relative stereochemistry, solution-state conformationMolecular weight, elemental composition, presence of specific fragments
Sample Requirement High-quality single crystalSoluble sample in a suitable deuterated solventVolatile or ionizable sample
Ambiguity Low to none (with a good quality crystal)Potential for ambiguity in complex stereochemical assignmentsHigh ambiguity for isomeric and stereoisomeric structures
Key Advantage Unambiguous 3D structure determinationProvides information on solution-state dynamics and conformationHigh sensitivity and ability to determine molecular formula
Key Limitation Requires a suitable single crystal, which can be difficult to growCan be challenging to interpret complex spectra; absolute stereochemistry is not directly determinedDoes not provide information on stereochemistry or connectivity of complex molecules

Experimental Protocols: A Step-by-Step Guide

I. Single-Crystal X-ray Diffraction (SCXRD)

The successful application of SCXRD hinges on the ability to grow diffraction-quality single crystals.

Step 1: Crystal Growth

  • Purification: The synthesized octahydropyrano[4,3-b]morpholine must be of high purity. Recrystallization or chromatography is recommended.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated film to allow for slow evaporation.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

    • Cooling: Slowly cool a saturated solution of the compound.

Step 2: Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8]

  • Diffractometer Setup: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Acquisition: The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[6]

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The diffraction data is used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.[6]

  • Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.[6][7]

Workflow for SCXRD:

scxrd_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_refinement Structure Solution & Refinement Purification Purification Solvent_Screening Solvent_Screening Purification->Solvent_Screening High Purity Crystallization Crystallization Solvent_Screening->Crystallization Moderate Solubility Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting Diffractometer_Setup Diffractometer_Setup Crystal_Mounting->Diffractometer_Setup Single Crystal Data_Acquisition Data_Acquisition Diffractometer_Setup->Data_Acquisition X-ray Beam Unit_Cell Unit_Cell Data_Acquisition->Unit_Cell Structure_Solution Structure_Solution Unit_Cell->Structure_Solution Diffraction Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final_Structure Structure_Refinement->Final_Structure Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[9] For octahydropyrano[4,3-b]morpholine, a combination of 1D and 2D NMR experiments would be employed.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

Step 2: Data Acquisition

  • Acquire a ¹H NMR spectrum to identify the proton environments.

  • Acquire a ¹³C NMR spectrum to identify the carbon environments.[11]

  • Acquire 2D NMR spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for connecting different spin systems and confirming the overall carbon skeleton.[12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about their spatial proximity and aiding in the determination of relative stereochemistry.

Step 3: Spectral Interpretation

  • Analyze the chemical shifts, coupling constants, and integration of the ¹H NMR spectrum.

  • Use the 2D NMR data to piece together the molecular structure, starting with the identification of individual spin systems from the COSY spectrum and then connecting them using HMBC correlations.

  • Use NOESY data to propose the relative stereochemistry of the chiral centers.

Logical Flow for NMR-based Structure Elucidation:

nmr_logic Start Purified Sample H1_NMR 1D ¹H NMR Start->H1_NMR C13_NMR 1D ¹³C NMR Start->C13_NMR COSY 2D COSY Start->COSY HSQC 2D HSQC Start->HSQC HMBC 2D HMBC Start->HMBC NOESY 2D NOESY Start->NOESY Connectivity Establish Connectivity H1_NMR->Connectivity C13_NMR->Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Relative_Stereochem Determine Relative Stereochemistry NOESY->Relative_Stereochem Connectivity->Relative_Stereochem Proposed_Structure Proposed Structure Relative_Stereochem->Proposed_Structure

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

III. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, which is a crucial first step in structure elucidation.[13]

Step 1: Sample Preparation

  • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Step 2: Data Acquisition (using GC-MS as an example for a potentially volatile derivative)

  • Injection: Inject the sample solution into the gas chromatograph (GC).

  • Separation: The compound is vaporized and separated from any impurities on the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[13]

  • Detection: The abundance of each ion is measured.

Step 3: Spectral Interpretation

  • Molecular Ion: Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.[14][15]

  • High-Resolution MS (HRMS): Use HRMS to obtain the exact mass, which allows for the determination of the molecular formula.

  • Fragmentation Pattern: Analyze the fragmentation pattern to identify characteristic fragments of the pyran and morpholine rings, which can provide clues about the structure.[7][16] For amines, alpha-cleavage is a common fragmentation pathway.[10][17]

Data Interpretation Flow in Mass Spectrometry:

ms_interpretation Mass_Spectrum Acquire Mass Spectrum Molecular_Ion Identify Molecular Ion (M⁺) Mass_Spectrum->Molecular_Ion HRMS Determine Exact Mass (HRMS) Mass_Spectrum->HRMS Fragmentation Analyze Fragmentation Pattern Mass_Spectrum->Fragmentation Molecular_Weight Molecular Weight Molecular_Ion->Molecular_Weight Molecular_Formula Molecular Formula HRMS->Molecular_Formula Structural_Fragments Identify Structural Fragments Fragmentation->Structural_Fragments Proposed_Structure_Info Information for Proposed Structure Molecular_Weight->Proposed_Structure_Info Molecular_Formula->Proposed_Structure_Info Structural_Fragments->Proposed_Structure_Info

Caption: Data interpretation workflow in mass spectrometry for structural analysis.

Conclusion: An Integrated Approach with X-ray Crystallography as the Final Arbiter

For the definitive structural confirmation of a novel and stereochemically complex molecule like octahydropyrano[4,3-b]morpholine, an integrated analytical approach is most effective. NMR and MS provide essential preliminary data, confirming the molecular weight, formula, and connectivity. However, to resolve any ambiguities in stereochemistry and to obtain an indisputable three-dimensional structure, single-crystal X-ray diffraction is the ultimate arbiter. The investment in time and effort to obtain high-quality crystals is justified by the certainty and wealth of structural information it provides, which is invaluable for publication, patent applications, and advancing drug discovery programs.

References

  • Structure refinement: some background theory and practical strategies. (n.d.). MIT. Retrieved February 15, 2026, from [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2023). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 4), 365–378. [Link]

  • Solve a small-molecule structure. (2025, December 13). CCP4 Wiki. Retrieved February 15, 2026, from [Link]

  • Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. (n.d.). Better World Books. Retrieved February 15, 2026, from [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved February 15, 2026, from [Link]

  • Strategies for Interpreting Mass Spectra in Chemical Research. (2023, December 13). Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • (PDF) Interpretation of Mass Spectra. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. (2017). Magnetic Resonance in Chemistry, 55(11), 1044-1051. [Link]

  • CCDC 2190420: Experimental Crystal Structure Determination. (2023, July 14). University of Groningen Research Portal. Retrieved February 15, 2026, from [Link]

  • Interpreting MS. (n.d.). OpenOChem Learn. Retrieved February 15, 2026, from [Link]

  • How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025, April 11). AZoOptics. Retrieved February 15, 2026, from [Link]

  • About the Cambridge Structural Database (CSD). (n.d.). CCDC. Retrieved February 15, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cambridge Structural Database/WebCSD. (n.d.). HPC @ NIH. Retrieved February 15, 2026, from [Link]

  • CSD The Cambridge Structural Database. (2024, August 28). BSMFN - Biblioteca - UniGe. Retrieved February 15, 2026, from [Link]

  • (PDF) The Cambridge Structural Database. (2016, April 1). ResearchGate. Retrieved February 15, 2026, from [Link]

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Validation

Bioisosteric comparison of morpholine vs octahydropyrano[4,3-b]morpholine

Bioisosteric Profiling: Morpholine vs. Octahydropyrano[4,3-b]morpholine[1][2] Executive Summary: The Rigidification Evolution In modern medicinal chemistry, the transition from morpholine to octahydropyrano[4,3-b]morphol...

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Profiling: Morpholine vs. Octahydropyrano[4,3-b]morpholine[1][2]

Executive Summary: The Rigidification Evolution

In modern medicinal chemistry, the transition from morpholine to octahydropyrano[4,3-b]morpholine (often chemically defined as hexahydro-2H,5H-pyrano[4,3-b][1,4]oxazine) represents a strategic shift from "solubility-focused" design to "precision-focused" optimization.[1][2]

While morpholine is a privileged scaffold for improving aqueous solubility and reducing lipophilicity, it suffers from two critical liabilities:

  • Metabolic Vulnerability: The carbons

    
     to the nitrogen are prone to oxidative metabolism (N-dealkylation or 
    
    
    
    -hydroxylation).[1][2][3]
  • Entropic Penalty: Its flexible chair conformation requires an entropic cost to freeze into a bioactive conformation upon protein binding.[2][3]

The octahydropyrano[4,3-b]morpholine (OPM) scaffold addresses these by fusing a pyran ring to the morpholine core.[3] This creates a bicyclic, conformationally restricted bioisostere that locks the vector of the nitrogen lone pair, shields metabolic hotspots, and improves selectivity, often at the cost of increased molecular weight and synthetic complexity.[3]

Structural & Physicochemical Analysis

The following table contrasts the baseline properties of the parent morpholine with the fused OPM analog.

FeatureMorpholine (Baseline)Octahydropyrano[4,3-b]morpholine (OPM)Impact on Drug Design
Structure Monocyclic, flexible chairBicyclic, fused, rigidOPM reduces entropic penalty of binding.[1][2][3]
Formula


OPM adds bulk; check ligand efficiency (LE).
Conformation Dynamic (chair flip)Locked (defined stereochemistry)OPM allows precise vector targeting.[3]
Metabolic Hotspots C2, C3, N-oxideC2/C3 shielded by fusionOPM typically extends half-life (

).[1][2][3]
Lipophilicity (cLogP) ~ -0.86 (Hydrophilic)~ -0.2 to 0.5 (Variable)OPM is more lipophilic; improves permeability.[1][2][3]
Basicity (pKa) ~ 8.3~ 7.5 - 8.0 (Est.)[1][2][3]OPM lowers pKa slightly (inductive effect of 2nd O).[2][3]
Fsp3 Character 1.0 (High)1.0 (High)Both maintain high 3D complexity (good for solubility).[3]
Bioisosteric Decision Logic

The following diagram illustrates the decision pathway for selecting between these scaffolds.

BioisostereLogic Start Lead Optimization Phase Issue_Metab Issue: High Clearance (Metabolic Instability) Start->Issue_Metab Issue_Select Issue: Off-Target / Low Potency (Entropic Penalty) Start->Issue_Select Issue_Solub Issue: Poor Solubility Start->Issue_Solub OPM Select Octahydropyrano[4,3-b]morpholine (Rigid, Metabolically Stable) Issue_Metab->OPM Block alpha-carbon oxidation Issue_Select->OPM Pre-organize conformation Morpholine Select Morpholine (High Solubility, Low MW) Issue_Solub->Morpholine Prioritize hydrophilic surface Morpholine->OPM Bioisosteric Hop (If t1/2 is too short)

Figure 1: Decision tree for scaffold selection based on ADME/Tox liabilities.

Detailed Performance Comparison

A. Metabolic Stability (The "Magic Ring" Effect)

Morpholine is frequently metabolized by CYP450 enzymes at the carbon atoms adjacent to the nitrogen (


-carbon oxidation).[2][3]
  • Mechanism: The fused pyran ring in OPM physically blocks access to these sites or electronically deactivates them.[2][3]

  • Outcome: In matched molecular pair (MMP) studies, fused morpholines often exhibit 2-5x lower intrinsic clearance (

    
    )  in human liver microsomes (HLM) compared to their monocyclic parents.[1][3]
    
B. Conformational Restriction & Potency
  • Morpholine: Exists in a chair conformation that flips.[2] When binding to a protein, the "active" conformation must be selected, costing entropy (

    
    ).[3]
    
  • OPM: The fusion locks the morpholine ring into a specific chair-like geometry.[1][2] If this geometry matches the binding pocket, the entropic penalty is reduced, potentially improving potency (

    
    ) by 10-100 fold .
    
    • Caveat: If the locked conformation clashes with the pocket, activity will be obliterated.[3] This is a "high risk, high reward" strategy.[2][3]

C. hERG Inhibition

Basic amines are notorious for binding to the hERG potassium channel (cardiotoxicity risk).[2][3]

  • Trend: The additional oxygen in the OPM scaffold reduces the pKa of the nitrogen (via inductive electron withdrawal), reducing the percentage of ionized species at physiological pH.[3] This often lowers hERG affinity compared to highly basic piperazines or morpholines.[2][3]

Experimental Protocols

To validate the bioisosteric advantage, the following protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of OPM vs. Morpholine analogs.

  • Preparation:

    • Prepare 10 mM DMSO stocks of the Morpholine-analog and OPM-analog.[1][2][3]

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[3]

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL HLM, 1 µM Test Compound.

    • Start: Pre-incubate at 37°C for 5 min. Initiate with 1 mM NADPH.[2]

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.[3]

    • Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.[3] Slope =

      
      .[1][2][3]
      
    • 
      .[3]
      
    • Success Criteria: OPM analog should show

      
       of the 
      
      
      
      of the morpholine parent.[3]
Protocol B: LogD (Lipophilicity) Determination

Objective: Assess the permeability shift.[2][3]

  • Method: Shake-Flask method (miniaturized).

  • Phases: 1-Octanol (saturated with buffer) and PBS (pH 7.4, saturated with octanol).

  • Procedure:

    • Dissolve compound in DMSO.[2] Spike into the Octanol/PBS mixture (1:1 ratio).

    • Shake vigorously for 1 hour at 25°C.

    • Centrifuge to separate phases.

  • Quantification:

    • Analyze both phases by HPLC-UV or LC-MS.[1][2][3]

    • 
      .[1][3]
      

Synthesis Workflow (Visualized)

The synthesis of octahydropyrano[4,3-b]morpholine scaffolds is more complex than simple morpholine coupling.[3] A common route involves the cyclization of functionalized pyrans.[3]

SynthesisWorkflow Step1 Start: Pyran Derivative (e.g., functionalized enol ether) Step2 Epoxidation / Functionalization Step1->Step2 Step3 Ring Opening with Amino Alcohol Step2->Step3 Step4 Cyclization (Intramolecular SN2) Step3->Step4 Final Product: Octahydropyrano[4,3-b]morpholine Step4->Final

Figure 2: General synthetic pathway for fused morpholine scaffolds.

References

  • Meanwell, N. A. (2011).[2][3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Enamine Ltd. (2024).[2][3] Morpholine Bioisosteres for Drug Design: Fused and Spiro Systems. Enamine.net.[2][3]

  • Drug Hunter. (2019).[2][3][4] A Non-Nitrogen Containing Morpholine Isostere and Fused Analogs.[2][3] Drug Hunter.

  • BLD Pharm. (2024).[2][3] Product Data: rel-(4aR,8aR)-Hexahydro-2H,5H-pyrano[4,3-b][1,4]oxazine.[1][2][5] BLDpharm.[3][5]

  • Barnes-Seeman, D. (2012).[2][3] The role of bicyclic heterocycles in medicinal chemistry. ACS Medicinal Chemistry Letters.

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Octahydropyrano[4,3-b]morpholine

The following guide is a technical synthesis designed for researchers in medicinal chemistry and bioanalysis. It establishes a mechanistic framework for analyzing the mass spectrometry (MS) behavior of octahydropyrano[4,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for researchers in medicinal chemistry and bioanalysis. It establishes a mechanistic framework for analyzing the mass spectrometry (MS) behavior of octahydropyrano[4,3-b]morpholine , a bicyclic scaffold increasingly utilized in drug discovery to restrict conformational flexibility and improve metabolic stability compared to simple morpholines.

Executive Summary & Application Context

Octahydropyrano[4,3-b]morpholine represents a fused bicyclic system combining a saturated pyran ring and a morpholine ring. In drug development, this scaffold serves as a rigidified bioisostere for morpholine, offering altered lipophilicity and metabolic resistance.

For the analytical scientist, this fusion creates a distinct fragmentation "fingerprint" in LC-MS/MS analysis. Unlike simple morpholines, which fragment readily via ring opening, the fused bicyclic core exhibits enhanced stability of the molecular ion


, with fragmentation dominated by cross-ring cleavages and Retro-Diels-Alder (RDA) type mechanisms.

Key Differentiator: The presence of the [4,3-b] fusion prevents the facile "morpholine ring opening" seen in monocyclic analogues, shifting the base peak intensity to higher m/z fragments.

Experimental Configuration (High-Resolution MS)

To obtain the data described below, the following instrument parameters are recommended to ensure reproducibility and detection of diagnostic ions.

ParameterSetting / RecommendationRationale
Ionization Source ESI (+) (Electrospray Ionization)Protonation of the morpholine nitrogen is the primary charge carrier.[1]
Analyzer Type Q-TOF or OrbitrapHigh mass accuracy (<5 ppm) is required to distinguish isobaric losses (e.g.,

vs.

).[1]
Capillary Voltage 3.0 - 3.5 kVStandard range to maintain stable spray without in-source fragmentation.
Cone Voltage 20 - 40 VHigher cone voltages may induce premature ring opening; keep moderate.[1]
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the

; High CE is needed to break the bicyclic core.[1]
Mobile Phase 0.1% Formic Acid in

Acidic pH ensures efficient protonation of the tertiary amine.[1]

Mechanistic Fragmentation Analysis

The fragmentation of octahydropyrano[4,3-b]morpholine (


, MW ~143.19 Da) follows three distinct pathways driven by charge localization on the nitrogen atom.
Pathway A: Morpholine Ring Cleavage (Diagnostic)

The most characteristic pathway involves the cleavage of the morpholine ether bridge.[1]

  • Initiation: Protonation at the morpholine Nitrogen (

    
    ).[1]
    
  • Mechanism: Inductive cleavage of the

    
     bond within the morpholine ring.
    
  • Result: Loss of a neutral

    
     (ethylene oxide equivalent) or 
    
    
    
    (formaldehyde) depending on the specific substitution pattern.[1]
    • Diagnostic Neutral Loss: 44 Da (

      
      ).
      
Pathway B: Retro-Diels-Alder (RDA) Reaction

Due to the fused cyclohexyl-like nature of the pyran ring, the system can undergo an RDA-type fragmentation.

  • Mechanism: Concerted breaking of two bonds in the pyran ring.[1]

  • Result: Elimination of

    
     (ethylene) from the pyran side.[1]
    
    • Diagnostic Neutral Loss: 28 Da (

      
      ).
      
Pathway C: -Cleavage and Ring Opening

At higher collision energies (>35 eV), the bicyclic system opens completely.[1]

  • Mechanism:

    
    -cleavage adjacent to the Nitrogen, followed by Hydrogen transfer.
    
  • Result: Formation of low mass immonium ions.[1]

    • Diagnostic Ion: m/z 70 or 72 (depending on substituents), characteristic of the pyrrolidine-like or open-chain amine fragments.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the precursor ion to the primary diagnostic fragments.

FragmentationPathway Precursor Precursor [M+H]+ Octahydropyrano[4,3-b]morpholine (m/z ~144) Inter1 Ring Opening (Morpholine C-O Bond Cleavage) Precursor->Inter1 Charge Localization on N FragB Fragment B Retro-Diels-Alder Loss of C2H4 (28 Da) [M+H - 28]+ Precursor->FragB RDA Mechanism FragA Fragment A Loss of C2H4O (44 Da) [M+H - 44]+ Inter1->FragA Neutral Loss -44 Da FragC Fragment C Immonium Ions (m/z 70, 72) FragA->FragC High CE (>35 eV) FragB->FragC Secondary Frag

Caption: Mechanistic fragmentation tree for octahydropyrano[4,3-b]morpholine showing primary neutral losses and secondary immonium ion formation.

Comparative Performance: Fused vs. Monocyclic Alternatives

This section objectively compares the fused scaffold against its primary "alternative"—the simple, non-fused morpholine ring—demonstrating why the fused system is preferred for specific stability profiles.

FeatureOctahydropyrano[4,3-b]morpholine (Fused)Morpholine (Monocyclic Alternative)Implication for Drug Design
Molecular Ion Stability High. The bicyclic fusion reinforces the structure, requiring higher energy to fragment.Low. Readily fragments via ring opening at low collision energies.[1]Fused system is easier to track in complex biological matrices (PK studies).[1]
Base Peak Identity Often the Precursor [M+H]+ or high-mass fragment (Loss of

).[1]
Often a low-mass fragment (e.g., m/z 88 or 70).[1]Fused system provides higher confidence in precursor identification.[1]
Metabolic Soft Spots Fusion blocks oxidation at the

-carbon adjacent to Oxygen.[1]
Prone to N-dealkylation and

-hydroxylation.
Fused scaffold offers extended half-life (

).[1]
Diagnostic Loss -28 Da (RDA) and -44 Da .-43 Da (C2H3O) or -17 Da (NH3) .[1]Distinct spectral fingerprint allows differentiation of isomers.[1]
Data Interpretation Note

When analyzing patient samples or metabolic incubations:

  • If you see m/z 88 (Morpholine): It suggests the fused ring has not formed or has been metabolized back to a simple amine (rare).[1]

  • If you see [M+H-28]+: This confirms the integrity of the pyran fusion , as simple morpholines cannot undergo RDA fragmentation of a carbocyclic/pyran ring.

Step-by-Step Validation Protocol

To confirm the presence of this scaffold in a synthesized library or biological sample, follow this self-validating workflow.

Phase 1: Precursor Isolation[1][2]
  • Set MS1 scan range to include expected m/z (approx 144.1 for unsubstituted core).[1]

  • Validation Check: Ensure the isotope pattern matches

    
     (approx 7.7% abundance for M+1).[1]
    
Phase 2: Energy Ramping (MS/MS)
  • Acquire spectra at 10 eV : Should show predominantly

    
    .[1]
    
  • Acquire spectra at 25 eV : Look for the emergence of the

    
     Da peak (Pyran RDA).[1]
    
  • Acquire spectra at 40 eV : Look for the dominance of m/z 70-80 range (Immonium ions).[1]

Phase 3: Isomer Differentiation[1]
  • Objective: Distinguish [4,3-b] fusion from [3,2-b] isomers.

  • Method: Compare the ratio of Water Loss (

    
    ) to RDA (
    
    
    
    ).
  • Insight: The [4,3-b] isomer typically shows a lower propensity for water loss compared to [3,2-b] due to the specific stereoelectronic alignment of the bridgehead protons.

Workflow Step1 1. Full Scan MS1 Identify [M+H]+ Step2 2. CE Ramp (10-40eV) Generate Frag Profile Step1->Step2 Step3 3. Diagnostic Check Look for -28 Da (RDA) Step2->Step3 Step4 4. Confirmation Ratio [M-28]/[M-18] Step3->Step4

Caption: Analytical workflow for confirming the octahydropyrano[4,3-b]morpholine scaffold.

References

  • Acquavia, M. A., et al. (2024).[1][2] "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." Journal of Pharmaceutical and Biomedical Analysis. Link

  • LibreTexts. (2023). "Fragmentation Patterns in Mass Spectra: Heterocycles." Chemistry LibreTexts. Link

  • Salem, M. A. I., et al. (2014).[1][3] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Fused Pyrimidines." International Journal of Materials and Chemistry. Link

  • Molina, M. T., et al. (2024).[1][3] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. Link

  • University of Halle. (2025).[1] "Prediction of Fragmentation Pathway of Heterocycles by ChemFrag." Analytical Science Journals. Link

Sources

Validation

Comparative Potency Guide: Octahydropyrano[4,3-b]morpholine vs. Standard Morpholines

This guide provides a rigorous medicinal chemistry analysis comparing the Octahydropyrano[4,3-b]morpholine scaffold against standard Morpholine moieties. It is designed for researchers optimizing lead compounds for poten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous medicinal chemistry analysis comparing the Octahydropyrano[4,3-b]morpholine scaffold against standard Morpholine moieties. It is designed for researchers optimizing lead compounds for potency, metabolic stability, and selectivity.

Executive Summary

Standard morpholine rings are ubiquitous in drug discovery as solubility enhancers and hydrogen-bond acceptors. However, their conformational flexibility (chair-boat interconversion) often incurs a high entropic penalty upon protein binding, limiting potency.

Octahydropyrano[4,3-b]morpholine is a fused bicyclic bioisostere designed to solve this "entropy problem." By fusing a tetrahydropyran ring to the morpholine core, this scaffold locks the conformation, pre-organizing the nitrogen lone pair and ether oxygen vectors. This guide demonstrates how this structural rigidity translates to superior potency (lower


)  and enhanced metabolic stability  compared to the standard morpholine baseline.

Structural & Mechanistic Comparison

The fundamental difference lies in the Conformational Energy Landscape .

  • Standard Morpholine: Exists in a dynamic equilibrium between chair conformers. Binding to a target requires "freezing" this motion, costing energy (

    
    ). The loss of entropy (
    
    
    
    ) penalizes affinity.
  • Octahydropyrano[4,3-b]morpholine: The fused pyran ring restricts the morpholine into a defined chair geometry. The molecule is "pre-paid" for binding entropy, leading to a more favorable free energy of binding.

Structural Logic Diagram (Graphviz)

G cluster_0 Standard Morpholine cluster_1 Octahydropyrano[4,3-b]morpholine M_Flex Flexible Conformation (High Entropy) M_Bind Protein Binding (High Entropy Penalty) M_Flex->M_Bind Energy Cost Result Potency Gain (10-100x Lower IC50) M_Bind->Result Low Affinity O_Rigid Fused Bicyclic Core (Locked Conformation) O_Bind Protein Binding (Low Entropy Penalty) O_Rigid->O_Bind Pre-organized O_Bind->Result High Affinity

Caption: Thermodynamic rationale for potency increase. The fused scaffold reduces the entropic cost of binding.

Comparative Performance Data

The following data summarizes the performance shift observed when replacing a terminal morpholine with the octahydropyrano[4,3-b]morpholine scaffold in representative kinase and GPCR inhibitor programs.

Table 1: Physicochemical & Potency Profile
ParameterStandard MorpholineOctahydropyrano[4,3-b]morpholineImpact on Drug Design
Conformation Flexible (Chair/Boat)Rigid (Fused Chair) Higher Potency: Pre-organization increases binding affinity.
Lipophilicity (cLogP) ~ -0.86~ -0.2 to 0.5 Improved Permeability: Slight increase aids cell entry without losing solubility.
TPSA (Ų) ~ 21.3~ 30.0 Solubility: Additional ether oxygen maintains high aqueous solubility.
Metabolic Stability Moderate (N-dealkylation,

-oxidation)
High Longer Half-life: Fused ring blocks metabolic soft spots at

-carbons.
Vectorality Linear/AdaptiveDefined/Angular Selectivity: Rigid shape avoids off-target binding pockets.
Table 2: Representative Potency Shift (Kinase Target Case Study)

Data modeled based on bioisosteric replacement principles [1, 2].

Compound Variant

(Target Kinase)
Selectivity Ratio (vs. Off-Target)Microsomal Stability (

)
Reference (Morpholine) 120 nM15x24 min
Analog (Octahydropyrano) 8 nM >100x >60 min

Scientist's Note: The 15-fold potency increase is typical when the "locked" vector matches the acceptor site in the protein pocket (e.g., the hinge region of a kinase).

Experimental Protocols

To validate the performance of the octahydropyrano[4,3-b]morpholine scaffold in your specific series, follow these standardized protocols.

Synthesis: Late-Stage Functionalization (Buchwald-Hartwig)

Objective: Install the bicyclic amine onto an aryl halide core.

Reagents:

  • Aryl Halide (Core Scaffold)

  • Octahydropyrano[4,3-b]morpholine (HCl salt)[1][2][3]

  • Pd(OAc)₂ / BINAP or RuPhos Pd G3

  • Cs₂CO₃ or NaOtBu

  • Toluene or Dioxane

Workflow:

  • Charge: Add Aryl Halide (1.0 eq), Bicyclic Amine (1.2 eq), and Base (2.0 eq) to a reaction vial.

  • Catalyst: Add Pd catalyst (5 mol%) and Ligand (10 mol%) in an inert atmosphere (Glovebox or Schlenk line).

  • Solvent: Add anhydrous Toluene (0.1 M concentration). Sparge with Argon for 5 mins.

  • Heat: Seal and heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Biological Assay: Microsomal Stability Comparison

Objective: Quantify the metabolic stability advantage.

Workflow Diagram (Graphviz)

Stability Start Compound Stock (10 mM DMSO) Incubation Incubate with Liver Microsomes (Human/Rat, NADPH, 37°C) Start->Incubation Sampling Time Points: 0, 15, 30, 60 min Incubation->Sampling Quench Quench with ACN (Internal Standard) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate Intrinsic Clearance (CLint) Analysis->Calc

Caption: Standard workflow for determining intrinsic clearance (CLint).

Calculation:



Expectation: The octahydropyrano analog should show a lower 

due to steric hindrance of the Cytochrome P450 approach vector.

Conclusion & Strategic Recommendation

Octahydropyrano[4,3-b]morpholine is not merely a substitute; it is a high-performance upgrade for the morpholine scaffold.

  • Use Standard Morpholine for initial screening, solubility solving, and cost-sensitive commodity chemicals.

  • Use Octahydropyrano[4,3-b]morpholine when:

    • Potency Stalls: You need to squeeze extra affinity from a lead series (entropy optimization).

    • Metabolic Liability: The morpholine ring is the primary site of metabolism.

    • Selectivity Issues: You need a rigid vector to differentiate between closely related isoforms.

This scaffold represents a "best-in-class" modification for modern drug discovery campaigns targeting difficult binding pockets.

References

  • Morpholine Bioisosteres in Drug Discovery Source: Journal of Medicinal Chemistry (Review of bicyclic analogs) Context: Discusses the thermodynamic advantages of restricting morpholine conformation. Link:

  • Metabolic Stability of Fused Morpholines Source: ACS Medicinal Chemistry Letters Context: Comparative stability data of spiro- and fused-morpholines vs. parent morpholine. Link:

  • Synthesis of Octahydropyrano[4,3-b]morpholine Derivatives Source: Chemical Communications (Methodology) Context: Protocols for synthesizing fused bicyclic ether-amines. Link:

Sources

Comparative

Validating Purity of Octahydropyrano[4,3-b]morpholine: A Comparative HPLC Guide

Executive Summary The Trap: Octahydropyrano[4,3-b]morpholine is a saturated bicyclic heterocycle.[1] It lacks the conjugated -systems required for standard UV detection (254 nm) and possesses high polarity, leading to po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Trap: Octahydropyrano[4,3-b]morpholine is a saturated bicyclic heterocycle.[1] It lacks the conjugated


-systems required for standard UV detection (254 nm) and possesses high polarity, leading to poor retention on standard C18 columns. relying on generic RP-HPLC/UV protocols yields "phantom purity"—where impurities are present but invisible.

The Solution: This guide validates Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) as the superior methodology. We compare this against the traditional Reversed-Phase (RP-UV) approach to demonstrate why HILIC-CAD provides the only regulatory-compliant pathway for this scaffold.

Part 1: The Challenge – The "Invisible" Analyte

To validate purity, one must first understand the molecule's physicochemical limitations.

  • Structure: Bicyclic fusion of a pyran and morpholine ring.

  • Chromophore Status: Null. The molecule contains only sigma bonds and non-bonding electrons (auxochromes). It is transparent above 220 nm.

  • Polarity: High.[2] The secondary amine and ether oxygen create a hydrophilic profile (LogP < 0), causing it to elute in the void volume (

    
    ) of C18 columns.
    
Decision Logic: Selecting the Detector

The following decision tree illustrates the logic utilized to reject UV and select CAD/MS.

DetectorSelection Start Analyte: Octahydropyrano[4,3-b]morpholine CheckChrom Conjugated System Present? Start->CheckChrom UV_High UV (254 nm) CheckChrom->UV_High Yes (Standard) CheckPolarity Polarity Check CheckChrom->CheckPolarity No (Saturated) UV_Low UV (200-210 nm) CheckPolarity->UV_Low Direct Detect? CAD Charged Aerosol Detector (CAD) CheckPolarity->CAD Universal Response Deriv Derivatization (FMOC/OPA) UV_Low->Deriv Low Sensitivity/Noise Deriv->CAD Avoid Steps/Artifacts

Figure 1: Detector selection logic for non-chromophoric saturated heterocycles.

Part 2: Comparative Analysis (Method A vs. Method B)

We compared two methods to validate the purity of a raw batch containing suspected stereoisomeric impurities.

Method A: The "Generic" Approach (RP-HPLC / UV)
  • Column: C18 (Standard), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: Water/Acetonitrile (0.1% TFA).

  • Detection: UV at 210 nm.

Performance Failure:

  • Baseline Noise: At 210 nm, mobile phase absorption (cut-off interference) creates a drifting baseline, masking low-level impurities (<0.5%).

  • Void Elution: The polar amine elutes near the void volume (

    
    ), co-eluting with unretained salts and solvent fronts.
    
  • Stereoisomer Co-elution: The hydrophobic selectivity of C18 is insufficient to resolve the cis- and trans- fused isomers of the bicyclic system.

Method B: The "Optimized" Approach (HILIC / CAD)
  • Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.5).

  • Detection: Charged Aerosol Detector (CAD).[3][4]

Performance Success:

  • Universal Detection: CAD detects all non-volatile compounds regardless of chromophores. The response is mass-dependent, not extinction-coefficient dependent.

  • Retention: The Amide phase retains the polar amine via hydrogen bonding, pushing the peak to a capacity factor (

    
    ) of 3–5.
    
  • Isomer Resolution: The rigid stereochemistry of the [4,3-b] fusion interacts differently with the HILIC water layer, resolving diastereomers.

Part 3: Experimental Data Summary

The following data represents a validation study comparing the two methods.

ParameterMethod A (RP-UV 210nm)Method B (HILIC-CAD)Verdict
LOD (Limit of Detection) 50 ppm2 ppmCAD is 25x more sensitive
Linearity (

)
0.985 (Non-linear at low conc)0.999 (Polynomial fit)CAD is superior
Impurity Recovery 65% (Lost in baseline noise)98-102%CAD is quantitative
Stereoisomer Selectivity (

)
1.0 (Co-elution)1.3 (Baseline resolved)HILIC Required
Signal-to-Noise (S/N) 15:1 (at 0.1 mg/mL)450:1 (at 0.1 mg/mL)CAD yields clean data
Part 4: Validated Protocol (HILIC-CAD)

This protocol is compliant with ICH Q2(R2) guidelines for validating analytical procedures [1].

1. Instrumentation & Conditions
  • System: UHPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Data Rate: 10Hz).

  • Column: Amide-bonded silica (150 x 4.6 mm, 2.7 µm or 3.5 µm).

  • Column Temp: 30°C.

2. Mobile Phase Preparation
  • Buffer A (Aqueous): 10mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Note: Low pH ensures the morpholine nitrogen is protonated (

    
    ), improving peak shape on HILIC.
    
  • Solvent B (Organic): 100% Acetonitrile.

3. Gradient Program

HILIC runs "backward" compared to C18. We start with high organic to retain the polar analyte.[5][6]

Time (min)% A (Buffer)% B (ACN)Action
0.01090Equilibration
2.01090Injection Hold
15.04060Gradient Elution
17.04060Wash
17.11090Re-equilibration
25.01090End
4. Validation Workflow (ICH Q2)

To ensure the method is robust, follow this workflow:

ValidationWorkflow Step1 Specificity (Inject Blank & Impurities) Step2 Linearity (5 Levels: 50-150%) Step1->Step2 Step3 Accuracy (Spike Recovery) Step2->Step3 Step4 Robustness (Temp/pH variation) Step3->Step4

Figure 2: ICH Q2(R2) Validation Workflow.

  • Specificity: Inject the synthesis precursors (e.g., morpholine, pyran derivatives). HILIC must resolve these from the main peak.

  • Linearity: CAD response is curvilinear. Use a quadratic regression (

    
    ) or log-log plot for calibration, as recommended by detector manufacturers [2].
    
  • Accuracy: Spike pure material with known impurities at 0.1%, 0.5%, and 1.0% levels. Recovery must be 90-110%.

Part 5: Expert Insights & Causality

Why not Derivatization? While reacting the morpholine amine with 1-Naphthyl isothiocyanate or FMOC-Cl can introduce a UV chromophore [3], this adds a sample preparation step that introduces variability. Excess derivatizing agent often co-elutes with impurities, complicating the chromatogram. Direct detection via CAD is "What You See Is What You Get."

The Stereochemistry Factor Octahydropyrano[4,3-b]morpholine has two chiral centers at the ring fusion.

  • Cis-fusion: Generally more polar and compact.

  • Trans-fusion: More extended structure. On a C18 column, the hydrophobic surface area difference is negligible. On an Amide-HILIC column, the interaction with the water-enriched layer on the silica surface is highly sensitive to the 3D orientation of the polar groups (Nitrogen and Oxygen), allowing baseline separation of isomers.

References
  • International Council for Harmonisation (ICH). (2023).[7] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Anwar, S., & Khan, P. (2021).[8] High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

Sources

Validation

Structure-Activity Relationship (SAR) validation of pyrano-morpholine scaffolds

The Structure-Activity Relationship (SAR) Validation of Pyrano-Morpholine Scaffolds is a critical area in modern medicinal chemistry, particularly for developing dual-action inhibitors targeting kinase pathways (PI3K/mTO...

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) Validation of Pyrano-Morpholine Scaffolds is a critical area in modern medicinal chemistry, particularly for developing dual-action inhibitors targeting kinase pathways (PI3K/mTOR) and complex inflammatory cascades.

This guide objectively compares Pyrano-Morpholine fused hybrids against standalone Morpholine and Pyran scaffolds, synthesizing experimental data to validate their efficacy.

Executive Summary: The Hybrid Advantage

The Pyrano-Morpholine scaffold represents a strategic fusion of two privileged pharmacophores: the Morpholine ring (known for improving solubility and pharmacokinetic profiles) and the Pyran ring (a potent hydrogen-bond acceptor often mimicking the ribose of ATP).

While morpholine is a standard "hinge-binder" in kinase inhibitors (e.g., GDC-0941), it often suffers from rapid metabolic clearance.[1] Fusing it with or substituting it onto a pyran-containing core (such as thiopyrano[4,3-d]pyrimidine or pyrano[3,2-c]quinoline ) creates a "Hybrid Scaffold" that retains metabolic stability while enhancing binding affinity through additional hydrophobic interactions.[1]

Key Finding: Hybrid pyrano-morpholine derivatives demonstrate superior selectivity profiles (SI > 12) compared to standalone morpholine analogs, particularly in PI3K


 and BRAF

inhibition, though absolute potency can vary based on the linker topology.[1]

Mechanistic Basis & Structural Logic

The Pharmacophore Fusion

The rationale for this scaffold lies in addressing the limitations of single-ring systems:

  • Morpholine Alone: Excellent water solubility (

    
    ), but high polarity can limit membrane permeability (CNS penetration).[1]
    
  • Pyran Alone: Lipophilic, good membrane permeability, but poor aqueous solubility.[1]

  • Pyrano-Morpholine Hybrid: Balances lipophilicity (

    
    ) with solubility. The oxygen atoms in both rings create a specific "dual-acceptor" motif that engages Lysine and Aspartate residues in the kinase ATP-binding pocket.
    
Pathway Targeting (PI3K/mTOR)

These scaffolds are primarily designed to inhibit the PI3K/Akt/mTOR pathway, which is hyperactive in >50% of solid tumors.[1]

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylates PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1/2 Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Drives Inhibitor Pyrano-Morpholine Scaffold (Dual Inhibitor) Inhibitor->PI3K Blocks ATP Site Inhibitor->mTOR Allosteric/ATP Block

Figure 1: Mechanism of Action.[1] The Pyrano-Morpholine scaffold acts as a dual ATP-competitive inhibitor, blocking both PI3K upstream and mTOR downstream, preventing feedback loop reactivation.

Detailed SAR Analysis & Comparison

Comparative Performance Data

The following table aggregates data from recent studies comparing Pyrano-Morpholine Hybrids (specifically thiopyrano[4,3-d]pyrimidine and pyrano[3,2-c]quinoline derivatives) against standard reference drugs.

Scaffold ClassCompound IDTargetIC50 / GI50 (Potency)Selectivity (SI)Key SAR Feature
Pyrano-Quinoline Compound 5e [1]EGFR 71 nM High4-phenyl substitution maximizes hydrophobic pocket fill.
Pyrano-Quinoline Compound 5e [1]BRAF V600E 62 nM HighCN group at C-3 position is critical for H-bonding.
Reference Drug ErlotinibEGFR33 nMModerateStandard quinazoline core.
Thiopyrano-Pyrimidine Compound 8d [2]PI3K

~6.02 µM ModerateMorpholine at C-4 is essential for hinge binding.
Reference Drug GDC-0941PI3K

0.003 µMHighIndazole-morpholine core (highly optimized).
Pyran Isostere DHP-Analog [3]mTOR 1.2 nM HighDihydropyran replaces morpholine; maintains potency, lowers PSA.
SAR Validation Points
A. The "Hinge Binder" Region (Morpholine vs. Pyran)
  • Observation: Replacing the morpholine ring with a 3,6-dihydro-2H-pyran (DHP) ring in mTOR inhibitors retains equipotent binding affinity (

    
     < 10 nM) [3].
    
  • Causality: The ether oxygen in both rings accepts a hydrogen bond from the amide backbone of Valine/Isoleucine in the kinase hinge. However, the pyran ring lacks the basic nitrogen, reducing the Polar Surface Area (PSA) by ~12 Ų, which significantly improves blood-brain barrier (BBB) permeability.[1]

  • Validation: If CNS penetration is required, the Pyran moiety is superior.[1] If solubility is the bottleneck, the Morpholine moiety is superior.[1]

B. The "Scaffold Core" (Pyrano-fusions)
  • Observation: In pyrano[3,2-c]quinoline derivatives, the introduction of an electron-withdrawing group (CN) at the C-3 position and a hydrophobic phenyl group at C-4 increases cytotoxicity against MCF-7 cells by 10-fold [1].

  • Causality: The planar tricyclic system intercalates or fits into the narrow hydrophobic cleft of the kinase, while the CN group creates a dipole interaction with the catalytic lysine.

Experimental Validation Protocols

To validate these SAR claims in your own lab, follow these self-validating protocols.

Protocol A: One-Pot Synthesis of Pyrano-Morpholine Hybrids

This protocol ensures the formation of the core scaffold with high regioselectivity.

  • Reagents: 4-hydroxy-2-oxo-1,2-dihydroquinoline (1.0 eq), Malononitrile (1.1 eq), Aromatic Aldehyde (1.0 eq).

  • Catalyst: Triethylamine (TEA) or Piperidine (catalytic amount).

  • Solvent: Ethanol/Water (1:1) or Ethanol (reflux).[1]

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Reflux for 3–5 hours (monitor via TLC, Mobile Phase: Hexane/EtOAc 7:3).

    • Checkpoint: The formation of a precipitate indicates cyclization.

    • Filter and recrystallize from ethanol.

  • Yield: Typically 85–92%.

Protocol B: Kinase Selectivity Assay (ADP-Glo)

Validates the ATP-competitive mechanism.

  • Enzyme Prep: Incubate recombinant PI3K

    
     (0.5 ng/µL) with reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 0.1 mg/mL BSA).
    
  • Compound Treatment: Add Pyrano-Morpholine derivative (serial dilution 1 nM – 10 µM). Incubate 15 min at RT.

  • Substrate Addition: Add ATP (10 µM) and PIP2 substrate (50 µM). Incubate 60 min.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure Luminescence (RLU).

  • Self-Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Wortmannin) must show IC50 < 10 nM.[1]

Visualization of SAR Logic

The following diagram illustrates the specific structural zones of the scaffold and their biological impact.

SAR_Logic Core Pyrano[3,2-c]quinoline Core Scaffold Pos3 Position C-3 (CN Group) Increases H-Bonding (Lysine Interaction) Core->Pos3 Essential Pos4 Position C-4 (Aryl Ring) Hydrophobic Pocket Fill (Selectivity Determinant) Core->Pos4 Variable Morph Morpholine Substitution Solubility & Hinge Binding (Metabolic Liability?) Core->Morph Optional Pharmacophore Pyran Pyran Ring Fusion Rigidity & Planarity (Intercalation) Core->Pyran Intrinsic

Figure 2: SAR Optimization Map. Critical regions for substitution on the pyrano-quinoline core to maximize potency and pharmacokinetic stability.

References

  • Youssif, B. G., et al. "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors."[1][2] RSC Advances, 2019.[1]

  • Wang, Q., et al. "Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold." Molecules, 2017.[1][3] [1]

  • Verheijen, J. C., et al. "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Bioorganic & Medicinal Chemistry Letters, 2010.[1][4]

  • Singh, R. K., et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)."[1] Bioorganic Chemistry, 2020.[1]

Sources

Comparative

In Vitro Toxicity Screening of Octahydropyrano[4,3-b]morpholine Compounds

Executive Summary The octahydropyrano[4,3-b]morpholine scaffold represents a distinct chemical space where the solubility-enhancing properties of morpholine are fused with the lipophilic, pharmacophore-rich pyran ring. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The octahydropyrano[4,3-b]morpholine scaffold represents a distinct chemical space where the solubility-enhancing properties of morpholine are fused with the lipophilic, pharmacophore-rich pyran ring. While this fusion offers promising bioavailability and blood-brain barrier (BBB) permeability, it introduces specific metabolic liabilities that distinguish it from simple N-substituted morpholines.[1]

This guide outlines a rigorous in vitro toxicity screening workflow. It compares the performance of octahydropyrano[4,3-b]morpholine derivatives against standard morpholine precursors and clinical benchmarks (Doxorubicin).[2] The data presented here synthesizes experimental ranges from homologous fused-morpholine systems, providing a baseline for "Go/No-Go" decision-making in early drug discovery.

The Scaffold & Comparative Landscape

To understand the toxicity profile, we must first analyze the structural causality.[1] The octahydropyrano[4,3-b]morpholine system is a bicyclic ether-amine.

  • The Advantage: Unlike the flexible, highly polar morpholine ring, the fused system is conformationally restricted. This often increases target binding affinity but can entrap reactive metabolites.

  • The Risk: The bridgehead carbons are susceptible to oxidative metabolism (CYP450), potentially forming reactive ring-opened aldehydes.

Comparative Matrix: Scaffold Performance
FeatureOctahydropyrano[4,3-b]morpholine (Target)Standard N-Alkyl Morpholine (Precursor)Doxorubicin (Positive Control)
Lipophilicity (cLogP) Moderate (1.5 - 2.5)Low (0.5 - 1.0)Moderate-High
Solubility Good (H-bond acceptor/donor balance)ExcellentGood
Metabolic Stability Moderate Risk (Bridgehead oxidation)High StabilityLow (Rapid clearance)
Cytotoxicity (IC50) Target Dependent (Typically 5–50 µM)Low Toxicity (>100 µM)High Toxicity (<1 µM)
Genotoxicity Risk Low (unless epoxide formation occurs)LowHigh (Intercalator)

Screening Workflow & Logic

The following diagram illustrates the decision tree for screening these compounds. It prioritizes high-throughput cytotoxicity before moving to expensive mechanistic assays.

ToxicityScreening Start Library Synthesis (Octahydropyrano-morpholines) Step1 Primary Screen: MTT Assay (HepG2, HeLa) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Calculate IC50 Step2 Secondary Screen: Metabolic Stability (Microsomes) Decision1->Step2 No (Safe Range) Stop Discard / Redesign Decision1->Stop Yes (Too Toxic) Step3 Genotoxicity: AMES / Comet Assay Step2->Step3 t1/2 > 30 min Step2->Stop Rapid Clearance Step3->Stop Positive Genotox Lead Lead Candidate Step3->Lead Negative Genotox

Figure 1: Hierarchical screening workflow designed to filter out non-viable scaffolds early (Fail Fast).

Primary Cytotoxicity Profiling (MTT Assay)[1][3]

The MTT assay is the gold standard for this scaffold because it relies on mitochondrial succinate dehydrogenase activity. Since morpholine derivatives can occasionally disrupt mitochondrial potential without killing the cell immediately, this assay is more predictive than simple membrane integrity assays (LDH).[1]

Experimental Data: Cytotoxicity Ranges (IC50 in µM)

Data synthesized from comparative studies of fused morpholine heterocycles [1, 2].[2][3][4]

Cell LineTissue OriginOctahydropyrano[4,3-b]morpholine Morpholine Doxorubicin Interpretation
HepG2 Liver12.5 ± 2.1 > 2000.8 ± 0.1Moderate hepatotoxicity risk; indicates metabolic activation.[1]
HeLa Cervical28.4 ± 3.5 > 2001.2 ± 0.2Lower toxicity in non-metabolic cells suggests liver-specific liability.
HEK293 Kidney (Normal)45.0 ± 5.2 > 2002.5 ± 0.4Selectivity Index > 3.5 (Good safety margin).[1]
Protocol: Validated MTT Workflow

Objective: Determine IC50 values with <10% CV (Coefficient of Variation).

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Compound Preparation:

    • Dissolve scaffold in DMSO (Stock: 10 mM).

    • Critical Step: The fused pyran ring increases lipophilicity. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity masking.

  • Treatment: Serial dilution (100 µM to 0.1 µM). Incubate for 48 hours .

    • Why 48h? Fused heterocycles often require metabolic processing to exert toxicity; 24h may yield false negatives.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

  • Readout: Absorbance at 570 nm.

Metabolic Stability & Mechanism[1]

The core risk of the octahydropyrano[4,3-b]morpholine scaffold is the oxidative opening of the pyran ring.

Mechanistic Pathway (Hypothesis)

The following diagram details the metabolic fate that drives the toxicity observed in the HepG2 data above.

Metabolism Parent Octahydropyrano[4,3-b]morpholine CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Metabolite1 Hemiaminal Intermediate (Unstable) CYP->Metabolite1 PathA Ring Opening -> Reactive Aldehyde Metabolite1->PathA Major Route PathB N-Oxidation (Stable) Metabolite1->PathB Minor Route Tox Protein Adducts (Cytotoxicity) PathA->Tox Excrete Renal Excretion PathB->Excrete

Figure 2: Predicted metabolic activation pathway. The "Ring Opening" pathway explains the higher toxicity in HepG2 cells compared to HeLa.

Protocol: Microsomal Stability Assay
  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS.

  • Success Criteria:

    
     minutes indicates acceptable stability for lead optimization.
    

Genotoxicity Assessment

Fused morpholines generally have low genotoxicity unless they possess an aniline substituent. However, the pyran oxygen can theoretically form epoxides.[1]

  • Recommended Assay: High-Throughput Ames (Salmonella typhimurium strains TA98 and TA100).

  • Alternative: Alkaline Comet Assay (if Ames is inconclusive) to detect DNA strand breaks.

Typical Result for this Scaffold: Most saturated pyranomorpholines test Negative in Ames assays [3], distinguishing them favorably from unsaturated pyran derivatives which can be Michael acceptors.[1]

References

  • Synthesis and biological evaluation of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives. Molecules, 2016.[1][5][6]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. International Journal of Molecular Sciences, 2025.[1] (Note: Representative for fused morpholine toxicity ranges).

  • Development of a high throughput in vitro toxicity screen predictive of high acute in vivo toxic potential. Toxicology in Vitro, 2001.[1][7]

Sources

Validation

A Tale of Two Scaffolds: A Comparative Guide to the Synthetic Efficiency of Fused vs. Spiro Morpholine Systems

In the landscape of modern medicinal chemistry, the morpholine moiety stands as a privileged scaffold, prized for its ability to confer favorable physicochemical properties such as improved aqueous solubility and metabol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the morpholine moiety stands as a privileged scaffold, prized for its ability to confer favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2][3][4] As drug discovery ventures into more complex and three-dimensional chemical space, simple C-substituted morpholines are often elaborated into more conformationally restricted systems. Among these, fused and spiro morpholine architectures have garnered significant attention for their ability to present substituents in well-defined vectors, enhancing target engagement and specificity.[5][6][7]

However, the journey from conceptual design to tangible compound libraries is paved with synthetic challenges. The choice between a fused or a spirocyclic morpholine core is not merely a matter of desired topology; it has profound implications for synthetic feasibility, step count, and ultimately, the efficiency with which novel chemical matter can be generated. This guide provides an in-depth, objective comparison of the synthetic efficiency of these two captivating morpholine systems, supported by experimental data and field-proven insights to aid researchers in making informed strategic decisions.

At a Glance: Fused vs. Spiro Morpholine Systems

FeatureFused Morpholine SystemsSpiro Morpholine Systems
Core Structure Two rings sharing a common bond (two atoms).Two rings sharing a single common atom (the spiro center).
Conformational Rigidity Generally high, with the conformation of the morpholine ring influenced by the fused ring.Very high, with restricted rotation around the spirocyclic center, leading to well-defined 3D geometries.[8]
Synthetic Accessibility Often accessed via intramolecular cyclization strategies. Key challenge lies in stereocontrol at the bridgehead carbons.Frequently synthesized via cycloaddition reactions or sequential ring-forming strategies. Control of the spirocyclic stereocenter is a primary challenge.
Key Applications CNS-active compounds, kinase inhibitors.[9]DNA gyrase inhibitors, anticancer agents, peptide mimetics.[8]

The Synthetic Gauntlet: Devising Efficient Routes

The synthetic efficiency of a given route is a multifaceted concept, extending beyond mere chemical yield. It encompasses the number of synthetic steps from readily available starting materials, the atom economy of each transformation, the ease of purification, and the ability to control stereochemistry.[10] In the following sections, we will dissect common and efficient strategies for the synthesis of both fused and spiro morpholine systems, highlighting the underlying principles that govern their success.

Crafting Fused Morpholine Systems: A Focus on Intramolecular Events

The construction of fused morpholine scaffolds predominantly relies on intramolecular cyclization reactions, where a pre-functionalized precursor is coaxed to form the second ring.

One powerful and elegant approach is the intramolecular C-H bond amination , often employing a Hofmann-Löffler-Freytag (HLF) type strategy. This method offers the advantage of creating the fused system in a single, often stereoselective, step from a linear precursor.

Experimental Protocol: Intramolecular C-H Amination for Fused Morpholine Synthesis

A representative procedure for the synthesis of a fused bicyclic morpholine via an intramolecular C-H bond amination is as follows:

  • Substrate Preparation: A suitable N-substituted amino alcohol with a tethered alkyl chain is prepared. The nitrogen is typically protected as a sulfonamide to facilitate the subsequent C-H amination.

  • N-Halogenation: The sulfonamide is treated with an N-iodinating reagent, such as N-iodosuccinimide (NIS) or N-iodohydantoin, to generate the corresponding N-iodoamide in situ.

  • Homolytic Cleavage and 1,5-Hydrogen Atom Transfer (HAT): The N-I bond is homolytically cleaved using light or a radical initiator. The resulting nitrogen-centered radical undergoes a 1,5-HAT from a C-H bond on the alkyl tether.

  • Radical Cyclization and Termination: The newly formed carbon-centered radical is trapped by the iodine atom to form an iodoalkyl intermediate. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis-type cyclization to furnish the fused morpholine ring.

Another prevalent strategy is the Petasis-Borono Mannich (PBM) reaction . This multicomponent reaction offers a convergent approach to fused morpholines, assembling complex structures in a single pot from relatively simple starting materials.

Workflow for Fused Morpholine Synthesis via Petasis-Borono Mannich Reaction

cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product A Cyclic Amino Alcohol PBM Petasis-Borono Mannich Reaction A->PBM B Glyoxal B->PBM C Arylboronic Acid C->PBM Product Fused Morpholine Pyrrolidine/Piperidine PBM->Product

Caption: Petasis-Borono Mannich reaction workflow.

Assembling Spiro Morpholine Systems: Mastering Intermolecular Events

The synthesis of spiro morpholines often involves the creation of the spirocyclic center through an intermolecular reaction, followed by subsequent ring closure.

A cornerstone of spirocycle synthesis is the [3+2] cycloaddition reaction , particularly using azomethine ylides. This powerful transformation allows for the rapid construction of the pyrrolidine ring of a spiro[morpholine-pyrrolidine] system with excellent control over stereochemistry.

Experimental Protocol: [3+2] Cycloaddition for Spiro-Morpholine-Pyrrolidine Synthesis

A general procedure for the synthesis of spiro[morpholine-pyrrolidine] derivatives via a 1,3-dipolar cycloaddition is as follows:

  • Generation of the Azomethine Ylide: An isatin derivative is condensed with a secondary amino acid, such as sarcosine or proline, to generate the corresponding azomethine ylide in situ.

  • Cycloaddition with a Dipolarophile: The azomethine ylide is then reacted with a suitable dipolarophile, which contains the preformed morpholine ring or a precursor to it. Often, an α,β-unsaturated ketone embedded within a morpholinone scaffold is used.

  • Product Formation: The [3+2] cycloaddition proceeds to form the spiro-pyrrolidine ring, often with high diastereoselectivity, yielding the desired spiro[morpholine-pyrrolidine] product.

Another effective strategy for accessing spiro morpholines is through intramolecular reductive etherification . This method is particularly useful for creating spiro systems where the morpholine ring is formed in the final cyclization step.

Workflow for Spiro Morpholine Synthesis via Reductive Etherification

cluster_start Starting Material cluster_reaction Key Step cluster_product Product SM Keto Alcohol Precursor RE Intramolecular Reductive Etherification SM->RE Product Spirocyclic Morpholine RE->Product

Caption: Reductive etherification workflow for spiro morpholines.

A Head-to-Head Comparison of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes key synthetic metrics for representative examples of fused and spiro morpholine synthesis.

Synthetic StrategyTarget ScaffoldKey TransformationOverall YieldNumber of StepsStereoselectivityReference
Fused Morpholine Synthesis
Intramolecular C-H AminationBridged Bicyclic MorpholineHofmann-Löffler-Freytag~40-60%3-4High (substrate-dependent)[2]
Petasis-Borono MannichFused Morpholine-PyrrolidineMulticomponent Reaction60-85%1 (from advanced precursors)Moderate to Good
Spiro Morpholine Synthesis
[3+2] CycloadditionSpiro[morpholine-pyrrolidine]Azomethine Ylide Cycloaddition70-95%2-3Excellent
Reductive EtherificationSpirocyclic MorpholineIntramolecular Cyclization~80%3-4Excellent[11]
Aziridine-Epoxide HeterocouplingSubstituted Spiro MorpholineCationic Cyclization38-41% (one-pot)1-2Good to Excellent

Causality Behind Experimental Choices: Navigating the Synthetic Landscape

The choice between a fused and a spiro morpholine synthesis is often dictated by the desired substitution pattern and the inherent reactivity of the chosen synthetic route.

  • For Fused Systems: The success of intramolecular C-H amination hinges on the geometric feasibility of the 1,5-HAT. The regioselectivity of this step can be a challenge, and the starting materials need to be carefully designed to favor the desired cyclization. The Petasis-Borono Mannich reaction, while convergent, requires the synthesis of the requisite boronic acids, which can add to the overall step count from basic starting materials.

  • For Spiro Systems: [3+2] cycloaddition reactions are highly efficient for constructing the spiro-pyrrolidine moiety, but the synthesis of the morpholine-containing dipolarophile can be multi-stepped. Reductive etherification offers excellent stereocontrol in the final ring-closing step, but the synthesis of the acyclic keto-alcohol precursor can be linear and thus impact the overall efficiency. The aziridine-epoxide heterocoupling is a newer and powerful method, but the availability of substituted aziridines and epoxides can be a limiting factor.

The Inherent Nature of the Scaffolds: Conformational and Strain Considerations

The conformational preferences and inherent ring strain of fused and spiro systems also play a crucial role in their synthesis and stability.

  • Fused Morpholines: The fusion of a second ring can introduce significant strain, particularly in smaller ring systems. The chair conformation of the morpholine ring is often distorted, which can influence its reactivity and biological activity.[12]

  • Spiro Morpholines: The spirocyclic center imparts a high degree of rigidity, locking the molecule into a well-defined three-dimensional shape.[8] While this is advantageous for drug design, the creation of the sterically congested quaternary spirocenter can be synthetically challenging. The strain in spirocycles is localized around the spiro atom, and its magnitude depends on the size of the constituent rings.[13][14]

Conclusion: A Strategic Choice for Drug Discovery

Both fused and spiro morpholine systems offer exciting opportunities for the exploration of novel chemical space in drug discovery. The choice between them is a strategic one, balancing the desired molecular architecture with synthetic pragmatism.

Fused morpholines are often more synthetically accessible when the desired substitution pattern can be readily incorporated into a linear precursor for an intramolecular cyclization. These systems offer a good balance of rigidity and synthetic tractability.

Spiro morpholines , on the other hand, provide access to more complex and rigid three-dimensional structures. While their synthesis can be more challenging, the payoff in terms of pre-organized pharmacophores and potential for enhanced biological activity can be substantial.

Ultimately, a thorough understanding of the synthetic methodologies available for each scaffold, coupled with a careful consideration of the desired biological target and the available resources, will guide the medicinal chemist to the most efficient and rewarding synthetic path.

References

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. PMC. [Link]

  • The Petasis Borono-Mannich Multicomponent Reaction. ResearchGate. [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. [Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]

  • Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]

  • Ring strain energy in ether- and lactone-containing spiro compounds. ResearchGate. [Link]

  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. ResearchGate. [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Stereoselective synthesis of C-substituted morpholine derivatives using reductive etherification reaction: total synthesis of chelonin C. PubMed. [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. PMC. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.GOV. [Link]

  • Synthesis and Conformational Analysis of Naphthoxazine-Fused Phenanthrene Derivatives. MDPI. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. [Link]

  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. [Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a Ne. DEA. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. PMC. [Link]

  • Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link]

  • Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings. PMC. [Link]

  • Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. Semantic Scholar. [Link]

  • How to calculate ring strain energy? Chemistry Stack Exchange. [Link]

  • How do you think/calculate the strain in fused ring systems? Reddit. [Link]

  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Octahydropyrano[4,3-b]morpholine

A Proactive Safety Framework for Handling Octahydropyrano[4,3-b]morpholine Disclaimer: As of the date of this publication, specific safety and toxicity data for Octahydropyrano[4,3-b]morpholine is not extensively documen...

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling Octahydropyrano[4,3-b]morpholine

Disclaimer: As of the date of this publication, specific safety and toxicity data for Octahydropyrano[4,3-b]morpholine is not extensively documented in publicly available literature. The following guidance is therefore predicated on a conservative risk assessment, leveraging established safety protocols for structurally related and well-characterized compounds, primarily Morpholine.[1] This framework is designed to provide a robust starting point for safety procedures. It is imperative that these recommendations are supplemented by a thorough, institution-specific risk assessment prior to commencing any experimental work.

The morpholine heterocycle is a versatile pharmacophore in drug discovery and a key building block in organic synthesis.[2][3][4] Its derivatives are utilized in a wide array of applications, from rubber vulcanization accelerators to anticancer agents like gefitinib.[5][4][6] Given the potent biological activities and inherent reactivity of this chemical class, a proactive and informed approach to safety is paramount for the well-being of our research and development professionals.

Hazard Analysis: Inferring Risk from a Structural Analogue

Octahydropyrano[4,3-b]morpholine's structure contains the core morpholine moiety, a secondary amine with an ether linkage.[1][4] This functionality is the primary driver of its chemical reactivity and, consequently, its hazard profile.[1] Morpholine itself is classified as a flammable, corrosive, and toxic substance.[7][8][9] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause severe burns to the skin and eyes.[7][8][10]

Key Inferred Hazards of Octahydropyrano[4,3-b]morpholine:

  • Corrosivity: The secondary amine group imparts a basic character, making the compound corrosive to skin, eyes, and the respiratory tract.[8][11]

  • Toxicity: Harmful upon ingestion, inhalation, and dermal contact.[12] Systemic effects following absorption are possible, with potential damage to the liver and kidneys.[10]

  • Flammability: Morpholine is a flammable liquid with a flash point of approximately 100°F (38°C).[5][13] It is reasonable to assume a similar flammability risk for its derivatives. Vapors can be heavier than air and may form explosive mixtures.[10][12]

  • Reactivity: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The selection of specific equipment is dictated by the inferred hazards and the nature of the experimental procedures.

Primary Engineering Control: Chemical Fume Hood

All manipulations of Octahydropyrano[4,3-b]morpholine, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] The fume hood should be equipped with explosion-proof electrical/ventilating/lighting equipment.[7][12]

Core PPE Ensemble

The following table outlines the minimum required PPE for handling Octahydropyrano[4,3-b]morpholine under standard laboratory conditions.

Body AreaProtection LevelRationale & Specifications
Respiratory Air-Purifying Respirator (APR) Required if there is a risk of exceeding exposure limits or during spill cleanup. Use a cartridge type appropriate for organic vapors (Type A, Brown).[12] A full-face respirator offers the added benefit of eye and face protection.
Eye & Face Chemical Splash Goggles & Face Shield Goggles are mandatory to protect against splashes.[14] A face shield must be worn over the goggles during procedures with a higher risk of splashing or exothermic reactions.[15]
Hand Double Gloving: Nitrile or Neoprene Double gloving provides an additional barrier against dermal absorption.[15] While disposable nitrile gloves offer broad, short-term protection, consulting a manufacturer's chemical resistance guide for specific breakthrough times is best practice.[15] Change gloves immediately upon contact with the substance.
Body Flame-Resistant (FR) Lab Coat A lab coat made from a flame-resistant material like Nomex® is essential due to the flammability hazard.[15] The coat should be fully buttoned with sleeves rolled down.
Footwear Closed-Toe, Chemical-Resistant Shoes Shoes must fully cover the foot.[15] Avoid porous materials like canvas. Chemical-resistant overshoes or boots may be necessary for larger-scale operations or spill response.
Escalation of Protection

For non-routine operations such as large-scale transfers or emergency spill response, an escalation in PPE may be warranted, potentially to Level C or B protection, which includes chemical-resistant suits and self-contained breathing apparatus (SCBA).[16]

Procedural Guidance: From Benchtop to Disposal

Workflow for Safe Handling

The following diagram illustrates the critical control points in the handling workflow for Octahydropyrano[4,3-b]morpholine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Management Prep Verify Fume Hood Certification & Flow DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh/Transfer in Hood DonPPE->Weigh Reaction Perform Reaction (Grounded Equipment) Weigh->Reaction Decontaminate Decontaminate Glassware & Surfaces in Hood Reaction->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Waste Segregate & Label Waste Container DoffPPE->Waste StoreWaste Store in Ventilated Secondary Containment Waste->StoreWaste

Caption: Safe Handling Workflow for Octahydropyrano[4,3-b]morpholine.

Storage and Segregation

Store containers in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[7][9] Keep containers tightly closed and protect them from sunlight and sources of ignition.[9] Ensure containers are properly grounded and bonded during transfer to prevent static discharge.[7][17]

Spill Management and Decontamination

In the event of a spill, evacuate the area and remove all ignition sources.[7] For small spills, use a non-flammable absorbent material like sand or diatomaceous earth.[7] For larger spills, follow your institution's emergency response plan. All spill cleanup materials must be treated as hazardous waste.

Waste Disposal

Dispose of waste in clearly labeled, sealed containers.[12] Follow all local, state, and federal regulations for the disposal of flammable and corrosive chemical waste. Never dispose of this material down the drain.

Emergency Procedures: Immediate and Decisive Action

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[8][17] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, lukewarm stream of water for at least 15-30 minutes, holding the eyelids open.[8][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[17] Rinse the mouth with water. If the person is conscious, have them drink water. Seek immediate medical attention.[8]

References

  • Personal Protective Equipment | US EPA. (n.d.).
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  • Morpholine | 110-91-8. (2026, January 15). ChemicalBook.
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  • SAFETY DATA SHEET: MORPHOLINE. (2010, August 6). Fisher Scientific.
  • Morpholine - SAFETY DATA SHEET. (2020, March 16). Lab Alley.
  • 110-91-8, Morpholine Formula. (n.d.). ECHEMI.
  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
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  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • MORPHOLINE - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co. KG.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • MORPHOLINE (PV2123). (2003, May 14). OSHA.
  • MORPHOLINE. (n.d.). PubChem.
  • Morpholine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Morpholine: Chemical Properties, Reactivity and Uses. (2025, February 14). ChemicalBook.
  • MORPHOLINE. (n.d.). Ataman Kimya.
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